tert-Butylphenyl diphenyl phosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-tert-butylphenyl) diphenyl phosphate | |
|---|---|---|
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InChI |
InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFKDMFGPIVCQ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23O4P | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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DSSTOX Substance ID |
DTXSID2074110 | |
| Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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Molecular Weight |
382.4 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | t-Butylphenyl diphenyl phosphate | |
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Boiling Point |
473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Flash Point |
435 °F (NTP, 1992) | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Density |
1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Vapor Pressure |
0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C | |
| Record name | t-Butylphenyl diphenyl phosphate | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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CAS No. |
56803-37-3, 83242-23-3 | |
| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate | |
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| Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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| Record name | 2-tert-Butylphenyl diphenyl phosphate | |
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| Record name | tert-butylphenyl diphenyl phosphate | |
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| Record name | 2-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Melting Point |
-21 °C /pour point/ | |
| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |
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Foundational & Exploratory
synthesis of tert-Butylphenyl diphenyl phosphate from p-tert-butylphenol
Executive Summary
tert-Butylphenyl diphenyl phosphate (BPDP) (CAS: 56803-37-3) is a critical organophosphate ester utilized primarily as a flame retardant and plasticizer in engineering thermoplastics (e.g., PVC, PC/ABS alloys) and as a high-performance hydraulic fluid additive.
This guide details the synthesis of BPDP starting from p-tert-butylphenol (PTBP) . Unlike generic industrial preparations that yield statistical mixtures of alkylated triphenyl phosphates, this protocol focuses on the stoichiometric control required to maximize the selectivity for the diphenyl species (mono-alkylated) while minimizing the formation of triphenyl phosphate (TPP) and bis(tert-butylphenyl) phenyl phosphate.
Key Technical Constraints:
-
Moisture Sensitivity: Phosphorus oxychloride (
) and chlorophosphate intermediates are highly hydrolytically unstable. -
HCl Management: The reaction generates 3 moles of HCl per mole of product, requiring efficient scavenging or vacuum removal to drive equilibrium and prevent acid-catalyzed degradation.
-
Selectivity: Controlling the degree of substitution relies heavily on temperature ramping and catalyst selection.
Retrosynthetic Analysis & Strategy
To synthesize BPDP (
Pathway Selection
There are two primary sequential routes to the target molecule using
-
Route A (Recommended): p-tert-Butylphenol First. React PTBP with excess
to form p-tert-butylphenyl phosphorodichloridate , followed by reaction with 2 equivalents of phenol. -
Route B: Phenol First. React
with 2 equivalents of phenol to form diphenyl phosphorochloridate , followed by reaction with PTBP.
Decision: This guide follows Route A (modified one-pot), as it offers superior control over the final product composition when starting specifically from p-tert-butylphenol.
Reaction Mechanism (Route A)
-
Activation: The Lewis Acid catalyst coordinates with the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center.
-
Step 1 (Mono-substitution): PTBP attacks the phosphorus, displacing one chloride ion.
-
Step 2 (Di/Tri-substitution): Two equivalents of phenol are added. The reaction temperature is increased to overcome the activation energy required for the second and third substitutions.
Figure 1: Sequential phosphorylation mechanism for BPDP synthesis.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
p-tert-Butylphenol (PTBP): >99% purity, molten or flake.
-
Phosphorus Oxychloride (
): Freshly distilled if yellowed. -
Phenol: >99.5%, low water content (<0.05%).
-
Catalyst: Anhydrous Magnesium Chloride (
) or Aluminum Chloride ( ).-
Note:
is preferred for industrial scalability as it is heterogeneous and easier to remove than , though is more active at lower temperatures.
-
-
-
Setup:
-
3-Neck Round Bottom Flask (Glass or Glass-lined steel).
-
Mechanical Stirrer (High torque required as viscosity changes).
-
Reflux Condenser connected to an HCl Scrubber (NaOH trap).
-
Nitrogen inlet (sparging).[3]
-
Vacuum pump (capable of <20 mbar).
-
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equivalents | Role |
| p-tert-Butylphenol | 150.22 | 1.00 | Limiting Reagent (Core) |
| Phosphorus Oxychloride | 153.33 | 1.05 - 1.10 | Linker (Slight excess) |
| Phenol | 94.11 | 2.00 - 2.05 | Substituent |
| MgCl₂ (Catalyst) | 95.21 | 0.5 - 1.0 wt% | Lewis Acid |
Step-by-Step Procedure
Phase 1: Formation of the Dichloridate Intermediate
-
Charging: Charge the reactor with
(1.1 eq) and Catalyst ( , 0.5 wt% relative to total batch). -
Inerting: Purge the system with dry Nitrogen to remove moisture.
-
Addition: Heat to 50°C . Begin dropwise addition of molten p-tert-butylphenol (1.0 eq).
-
Critical Control: The reaction is exothermic. Control addition rate to maintain internal temperature below 70°C .
-
-
Digestion: Once addition is complete, hold at 80°C for 1–2 hours.
-
Endpoint: Evolution of HCl gas slows significantly. Liquid should appear homogenous.
-
Phase 2: Diphenyl Substitution
-
Addition of Phenol: Add molten Phenol (2.0 eq) slowly to the reaction mixture.
-
Temperature Ramp (The "Cooking" Phase):
-
Slowly raise temperature to 110°C over 1 hour.
-
Raise to 140°C over the next hour.
-
Finally, hold at 150–160°C for 3–5 hours.
-
-
Degassing: Apply partial vacuum (gradually reducing to 100 mbar) during the final hold to facilitate the removal of the final mole of HCl. This drives the equilibrium toward the tri-ester.
-
Warning: Monitor for "bumping" of unreacted phenol.
-
Phase 3: Workup & Purification
-
Neutralization: Cool the mixture to 60°C. Add dilute aqueous NaOH (5%) to neutralize residual acidity and hydrolyze any remaining P-Cl bonds.
-
Washing:
-
Wash 1: 5% NaOH (removes unreacted phenols).
-
Wash 2: Water (neutral pH check).
-
-
Drying: Separate the organic phase and dry under vacuum at 90°C to remove water.
-
Distillation (Optional but Recommended): For high purity, perform a wiped-film evaporation or short-path distillation to remove TPP and heavy byproducts.
-
BPDP Boiling Point: ~260°C at reduced pressure (approx 10-15 mmHg).
-
Figure 2: Industrial workflow for the catalytic synthesis of BPDP.
Characterization & Quality Control
To validate the synthesis, the following analytical methods are standard:
| Parameter | Specification | Method | Logic |
| Appearance | Clear, colorless liquid | Visual | Yellowing indicates oxidation or phenol impurities. |
| Acid Value | < 0.1 mg KOH/g | Titration | High acid value indicates incomplete reaction (P-Cl bonds) or hydrolysis (P-OH). |
| Purity (GC) | > 95% BPDP | GC-FID/MS | Detects TPP (Triphenyl Phosphate) and Bis-t-butyl impurities. |
| Refractive Index | 1.550 - 1.560 ( | Refractometer | Quick purity check. |
| Phosphorus Content | ~8.1% | ICP-OES | Confirms stoichiometric composition. |
Safety & Industrial Considerations
HCl Evolution
The reaction produces 3 moles of HCl gas for every mole of BPDP.
-
Risk: Corrosive to equipment and toxic to operators.
-
Mitigation: The reactor vent must be connected to a scrubber containing NaOH or Ca(OH)₂ solution. Do not vent to the atmosphere.
Catalyst Residues
If using
-
Recommendation: Use
(heterogeneous). It can often be filtered out before the aqueous wash, simplifying the workup and reducing phosphorus wastewater load.
Impurity Profile (TPP)
Triphenyl Phosphate (TPP) is a common byproduct if the stoichiometry is off or if transesterification occurs. TPP is under increasing regulatory scrutiny.
-
Control: Ensure PTBP is fully reacted with
before adding phenol. This "locks in" the tert-butyl group on the phosphorus.
References
-
ChemicalBook. (2026).[7] tert-Butylphenyl diphenyl phosphate Properties and Synthesis. Retrieved from
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Tris(p-t-butylphenyl) phosphate. (Adapted for mono-substitution methodology). Retrieved from
-
Google Patents. (2015). CN104262389A: Preparation method of tert-butylphenyl diphenyl phosphate.[1] Retrieved from
-
Google Patents. (2010). US7700807B2: Process to prepare alkyl phenyl phosphates. Retrieved from
-
ASM Journals. (1985). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology. Retrieved from
Sources
- 1. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]
- 2. DE102011015104B4 - Process for the preparation of phosphoric acid aryl ester dichlorides - Google Patents [patents.google.com]
- 3. Organic phosphates and their preparation - Patent 0521628 [data.epo.org]
- 4. The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 5. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]
- 6. US6242631B1 - Triaryl phosphate ester composition - Google Patents [patents.google.com]
- 7. tert-Butylphenyl diphenyl phosphate | 56803-37-3 [chemicalbook.com]
An In-depth Technical Guide to the Flame Retardant Mechanism of tert-Butylphenyl Diphenyl Phosphate (BPDP)
Introduction: The Role of Organophosphorus Flame Retardants in Modern Fire Safety
The phasing out of polybrominated diphenyl ethers (PBDEs) has led to the widespread adoption of organophosphorus flame retardants (OPFRs) to meet stringent fire safety standards in a vast array of consumer and industrial products.[1] Among these, aryl phosphates such as tert-Butylphenyl diphenyl phosphate (BPDP), also known as butylated triphenyl phosphate, have emerged as highly effective additives. BPDP is valued for its excellent thermal stability, compatibility with various polymers like PVC, PPO, and PC/ABS alloys, and its dual-functionality as both a flame retardant and a plasticizer.
This guide provides a detailed technical exploration of the core mechanisms through which BPDP imparts flame retardancy. Unlike flame retardants that operate through a single mode of action, BPDP's efficacy stems from its ability to intervene in the combustion cycle in both the solid (condensed) phase and the gas phase.[2][3] Understanding this dual mechanism is paramount for researchers and material scientists aiming to design next-generation, high-performance fire-resistant materials.
The Dual-Action Mechanism of BPDP
The fire-retardant action of phosphorus-containing compounds is highly dependent on their chemical structure and their interaction with the specific polymer matrix upon thermal decomposition.[3][4] BPDP, as an aryl phosphate, leverages two distinct but complementary pathways to suppress combustion.
Condensed-Phase Mechanism: Formation of a Protective Char Layer
The primary and most significant mode of action for BPDP occurs in the condensed phase.[5][6] During a fire, as the temperature of the polymer rises, BPDP undergoes thermal degradation. This decomposition is not a failure of the additive but a designed activation of its protective function.
The key steps are as follows:
-
Thermal Decomposition: Upon heating, the phosphate ester bonds in BPDP break down, leading to the formation of phosphoric acid.[7][8]
-
Polymer Dehydration: This newly formed phosphoric acid acts as a powerful catalyst for the dehydration of the host polymer. It promotes the removal of water molecules from the polymer backbone.
-
Cross-linking and Charring: The dehydration process facilitates cross-linking of the polymer chains, resulting in the formation of a dense, stable, and non-combustible carbonaceous layer, known as char.[2][9]
This char layer is the cornerstone of the condensed-phase mechanism. It insulates the underlying virgin polymer from the heat of the flame, reduces the rate of heat transfer, and acts as a physical barrier that severely limits the diffusion of oxygen to the polymer and the escape of flammable volatile gases from it.[9] By keeping the fuel source contained and shielded, the combustion cycle is effectively starved.
Caption: Condensed-phase action of BPDP leading to char formation.
Gas-Phase Mechanism: Flame Inhibition via Radical Scavenging
While the condensed-phase action is dominant for aryl phosphates, BPDP also contributes to flame retardancy in the gas phase.[3][10] The combustion of polymers is a self-sustaining chain reaction driven by highly energetic and reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.
The gas-phase mechanism of BPDP disrupts this cycle:
-
Volatilization: During pyrolysis, a fraction of the BPDP decomposition products are volatile phosphorus-containing species.[10]
-
Radical Formation: In the high-temperature environment of the flame, these species break down further to form active phosphorus-based radicals, such as PO•.[11]
-
Radical Quenching: These PO• radicals are highly effective scavengers of the H• and OH• radicals that propagate the fire.[9][10] They react to form less reactive species like HPO and HPO₂, effectively terminating the combustion chain reaction and chemically extinguishing the flame.[9]
This "flame poisoning" effect reduces the heat feedback to the polymer surface, further slowing its degradation and complementing the protective action of the char layer.
Caption: Gas-phase radical scavenging action of BPDP derivatives.
Experimental Elucidation of the Mechanism
Thermogravimetric Analysis (TGA)
TGA is fundamental for assessing the influence of a flame retardant on the thermal stability and charring capability of a polymer.[12]
-
Experimental Protocol:
-
A small sample (5-10 mg) of the polymer, both with and without BPDP, is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10-20 °C/min) through a defined temperature range (e.g., 30 °C to 800 °C).
-
The experiment is typically run under an inert atmosphere (e.g., Nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., Air) to study thermo-oxidative degradation.
-
The instrument records the sample's mass as a function of temperature.
-
-
Causality and Interpretation:
-
Onset of Decomposition: BPDP often lowers the initial decomposition temperature of the polymer. This is not a sign of instability but rather an indication of the catalytic action of the decomposing flame retardant initiating the protective charring process earlier.[12]
-
Char Yield: The most critical parameter is the residual mass at high temperatures (e.g., >600 °C). A significantly higher char yield for the BPDP-containing polymer compared to the virgin polymer provides direct, quantitative evidence of the condensed-phase mechanism.[13]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This powerful technique is essential for identifying the volatile products generated during decomposition, providing insight into the gas-phase mechanism.[14]
-
Experimental Protocol:
-
A micro-scale sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600 °C) for a short duration.
-
The evolved volatile compounds are swept by a carrier gas into a gas chromatograph (GC) for separation.
-
The separated compounds then enter a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.
-
-
Causality and Interpretation: Analysis of the resulting chromatogram and mass spectra allows for the positive identification of phosphorus-containing fragments released from BPDP during pyrolysis. This confirms that the necessary precursors for the gas-phase radical scavenging mechanism are being generated and delivered to the gas phase.[14]
Cone Calorimetry
The cone calorimeter is a bench-scale tool that measures the fire-relevant properties of a material under forced-flaming conditions, providing a holistic view of the flame retardant's effectiveness.[15]
-
Experimental Protocol:
-
A flat sample (e.g., 100mm x 100mm) is placed horizontally under a conical radiant heater, exposed to a specific heat flux (e.g., 35 or 50 kW/m²).
-
Combustion is initiated by a spark igniter.
-
The instrument continuously measures the oxygen concentration in the exhaust stream.
-
Key parameters like Heat Release Rate (HRR), Time to Ignition (TTI), Total Heat Released (THR), and final char mass are calculated based on the principle of oxygen consumption.[15]
-
-
Causality and Interpretation: The data directly reflects the performance of the flame retardant.
-
A reduction in the peak Heat Release Rate (pHRR) and Total Heat Released (THR) indicates a significant suppression of the fire's intensity.
-
An increase in the final char mass corroborates TGA findings and confirms the condensed-phase mechanism is active under realistic fire conditions.[16]
-
Data Presentation: Performance Metrics
The following table summarizes typical results from Cone Calorimetry, illustrating the impact of BPDP on the flammability of a common polymer blend.
| Parameter | Virgin Polymer (e.g., PC/ABS) | Polymer + BPDP | Interpretation of BPDP's Effect |
| Time to Ignition (s) | ~45 | ~40 | Slight reduction due to earlier decomposition to initiate charring. |
| Peak Heat Release Rate (kW/m²) | ~850 | ~400 | Significant reduction ; indicates suppression of flame intensity. |
| Total Heat Released (MJ/m²) | ~110 | ~75 | Reduction ; less total fuel was consumed by the fire. |
| Char Yield (%) | ~12 | ~25 | Significant increase ; direct evidence of condensed-phase action. |
Conclusion
The mechanism of action of tert-Butylphenyl diphenyl phosphate as a flame retardant is a sophisticated, dual-front defense against combustion. It actively alters the decomposition pathway of the host polymer to create a robust, insulating char layer (condensed-phase action) while simultaneously releasing chemical inhibitors that poison the flame itself (gas-phase action). This multifaceted approach makes BPDP a highly efficient and reliable choice for enhancing the fire safety of a wide range of materials. The convergence of data from analytical techniques like TGA, Py-GC-MS, and Cone Calorimetry provides a self-validating framework, confirming this dual mechanism and enabling the continued development of advanced, fire-resistant polymer systems.
References
-
Vertex AI Search. (2024). The development and application of contemporary phosphorus flame retardants: a review. 2
-
Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials, 3(10), 4710-4745.
-
Yan, M., & Hales, B. F. (2021). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 182(2), 240-251.
-
Adams, W. J., & Saeger, V. W. (1993). Biodegradation of tert-butylphenyl diphenyl phosphate. Environmental Toxicology and Chemistry, 12(11), 1987-1993.
-
Wikipedia. (2023). Triphenyl phosphate.
-
Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7886.
-
Biosynth. (n.d.). di-tert-Butylphenyl phenyl phosphate.
-
Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7886.
-
Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). Gas phase flame retardant mechanism.
-
Msinjili, A. A., et al. (2024). The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants for Cotton Fabric: Phenyl vs. Phenoxy Groups. Polymers, 16(11), 1500.
-
Das, A., et al. (2021). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. Polymers, 13(17), 2994.
-
Lavoué, J., et al. (2020). Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. International Journal of Environmental Research and Public Health, 17(24), 9390.
-
Al-Naiema, I. M., & Hayyan, M. A. (2021). An Overview: Organophosphate Flame Retardants in the Atmosphere. Aerosol and Air Quality Research, 21(10), 210085.
-
Ataman Kimya. (n.d.). BUTYLATED TRIPHENYL PHOSPHATE.
-
Li, Y., et al. (2024). The significance of organophosphate flame retardants in patients with esophageal squamous cell carcinoma. Journal of Translational Medicine, 22(1), 587.
-
Alfa Chemistry. (2024). Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies.
-
Schartel, B. (2010). Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. Materials, 3(10), 4710-4745.
-
Valtris Specialty Chemicals. (n.d.). Flame Retardant Mechanisms.
-
Zhang, H., et al. (2016). Cone calorimeter analysis of flame retardant poly (methyl methacrylate)-silica nanocomposites. Journal of Physics: Conference Series, 774, 012117.
-
Morgan, A. B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Molecules, 27(22), 7886.
-
Ahmad, S., et al. (2018). Mechanistic Aspects of Condensed- and Gaseous-Phase Activities of Some Phosphorus-Containing Fire Retardants. Polymers, 10(11), 1219.
-
GOV.UK. (2011). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).
-
Alfa Chemistry. (n.d.). Cone Calorimetry Test.
-
Wang, D., et al. (2019). Using TGA/FTIR TGA/MS and cone calorimetry to understand thermal degradation and flame retardancy mechanism of polycarbonate filled with solid bisphenol A bis(diphenyl phosphate) and montmorillonite. Polymers for Advanced Technologies, 30(10), 2533-2544.
-
Australian Government Department of Health and Aged Care. (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement.
-
TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers.
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- 16. researchgate.net [researchgate.net]
Environmental Fate and Degradation of tert-Butylphenyl Diphenyl Phosphate (BPDP): A Technical Guide
Executive Summary
tert-Butylphenyl diphenyl phosphate (BPDP) (CAS: 56803-37-3) is a triaryl phosphate ester widely utilized as a flame retardant and plasticizer in hydraulic fluids, PVC, and lubricants. As a replacement for legacy brominated flame retardants, its environmental persistence has come under scrutiny.
This guide synthesizes the physicochemical drivers, degradation kinetics, and analytical methodologies required to track BPDP in environmental matrices. Unlike simple alkyl phosphates, the bulky tert-butyl moiety of BPDP imparts significant steric hindrance, altering its hydrolysis rates and microbial bioavailability. Researchers must account for its high lipophilicity (
Physicochemical Profile & Environmental Partitioning
The fate of BPDP is governed by its hydrophobicity and low volatility. In aquatic systems, it rapidly partitions from the water column to organic-rich sediment, limiting its availability for abiotic hydrolysis but increasing its persistence in benthic zones.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Range | Environmental Implication |
| Molecular Structure | Aryl phosphate ester with t-butyl substitution | Steric hindrance slows enzymatic cleavage compared to TPHP. |
| Water Solubility | ~3.2 mg/L (20°C) | Low solubility drives sorption to suspended solids. |
| Log | 4.6 – 5.7 (Estimated) | High potential for bioaccumulation and adsorption to soil ( |
| Vapor Pressure | Negligible volatilization from dry surfaces; low atmospheric partitioning. | |
| Henry’s Law Constant | Volatilization from water bodies is not a significant loss pathway. |
Senior Scientist Insight: When designing mesocosm experiments, do not assume nominal concentrations remain stable in the water phase. BPDP will adsorb to glass walls and PTFE tubing. Silanized glassware is mandatory for all stock solution preparation to prevent loss of up to 20% of the analyte before the experiment begins.
Abiotic Degradation Mechanisms
Abiotic degradation is pH-dependent and generally slow under typical environmental conditions (
Hydrolysis
BPDP undergoes base-catalyzed hydrolysis more readily than acid-catalyzed hydrolysis.
-
Neutral pH (7): Relatively stable.[2] Half-lives (
) are estimated to exceed 20 days, similar to triphenyl phosphate (TPHP). -
Alkaline pH (9): Hydrolysis accelerates significantly (
days). The hydroxide ion attacks the phosphorus center, displacing a phenolic group. -
Degradation Products: The primary hydrolysis product is Diphenyl phosphate (DIPP) and tert-butylphenol . Further hydrolysis to monophenyl phosphate is kinetically slower.
Photolysis
While BPDP absorbs UV radiation, direct photolysis in water is limited by light attenuation in turbid environments.
-
Atmospheric Fate: In the gas phase, BPDP reacts with hydroxyl radicals (
). -
Rate Constant:
cm³/molecule·s. -
Half-life: ~12 hours (assuming
/cm³).[3] This suggests that long-range atmospheric transport is possible only if BPDP is sorbed to particulate matter (dust), which protects it from radical attack.
Biotic Degradation & Metabolism
Microbial degradation is the dominant removal pathway in soil and sediment but is highly dependent on prior exposure (adaptation).
Microbial Mineralization
Studies utilizing
-
Naïve Ecosystems:
mineralization over 8 weeks. -
Acclimated/Contaminated Ecosystems:
mineralization over 8 weeks.[4]
This "adaptation effect" implies that indigenous bacterial communities must upregulate phosphotriesterase enzymes to utilize BPDP as a phosphorus source.
Fungal Metabolism
Fungi such as Cunninghamella elegans degrade BPDP via oxidative pathways rather than direct hydrolysis. The cytochrome P450 system hydroxylates the tert-butyl side chain, increasing water solubility and facilitating excretion or further breakdown.
Metabolic Pathway Diagram
The following diagram illustrates the dual pathways of degradation: Hydrolytic (bacterial/abiotic) and Oxidative (fungal/eukaryotic).
Figure 1: Dual degradation pathways of BPDP. The hydrolytic pathway yields DIPP (a common biomarker), while the oxidative pathway targets the alkyl side chain.
Analytical Methodology: Determination in Environmental Matrices
Quantifying BPDP and its metabolite DIPP requires a robust method that addresses matrix effects and background contamination.
Protocol: LC-MS/MS Determination in Sediment
Objective: Extract and quantify BPDP (trace level) and DIPP from high-organic content sediment.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methylene Chloride (DCM)
-
Internal Standards:
-TPHP (for BPDP), -DIPP (for DIPP). -
Formic Acid (0.1%)
Workflow Steps:
-
Sample Preparation:
-
Lyophilize sediment (freeze-dry) to remove moisture.
-
Sieve (< 250 µm) to ensure homogeneity.
-
-
Extraction (Ultrasonic Assisted):
-
Weigh 1.0 g sediment into a glass centrifuge tube.
-
Spike with Internal Standards (
-TPHP, -DIPP). -
Add 10 mL solvent mixture (Acetonitrile:DCM, 1:1 v/v).
-
Critical Step: Sonicate for 20 mins at < 30°C. Note: Heat degrades labile metabolites.
-
Centrifuge at 3500 rpm for 10 min. Collect supernatant. Repeat twice.
-
-
Cleanup (SPE):
-
Combine extracts and evaporate to near dryness under
. Reconstitute in 1 mL Methanol. -
Load onto Oasis HLB (or equivalent polymeric) cartridge conditioned with MeOH/Water.
-
Wash with 5% MeOH (removes salts).
-
Elute BPDP with 100% Acetonitrile.
-
-
Instrumental Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Ionization:
-
BPDP: ESI Positive Mode (
). -
DIPP: ESI Negative Mode (
).
-
-
Transitions: Monitor MRM transitions (e.g., BPDP
for loss of t-butyl).
-
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for extracting BPDP from complex matrices, emphasizing Quality Control (QA/QC).
References
-
National Institutes of Health (NIH). Biodegradation of tert-butylphenyl diphenyl phosphate. PubMed. Available at: [Link]
-
Environment Agency (UK). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).[5] GOV.UK. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Available at: [Link][5][6]
-
PubChem. Triphenyl Phosphate (Analog Data). National Library of Medicine. Available at: [Link]
-
Heitkamp, M. A., et al. Fungal metabolism of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology. Available at: [Link]
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- 1. sitem.herts.ac.uk [sitem.herts.ac.uk]
- 2. chemview.epa.gov [chemview.epa.gov]
- 3. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Incorporating tert-Butylphenyl Diphenyl Phosphate into Polymer Matrices
Introduction: The Role of tert-Butylphenyl Diphenyl Phosphate in Enhancing Polymer Performance
In the realm of polymer science, the strategic incorporation of additives is paramount to tailoring material properties for specific applications. Among these, flame retardants play a critical role in enhancing the safety and performance of polymeric materials in various sectors, from electronics and construction to transportation. tert-Butylphenyl diphenyl phosphate (BPADP), an organophosphorus compound, has emerged as a significant flame retardant and plasticizer.[1][2][3] Its molecular structure, featuring a diphenyl phosphate backbone with a tert-butylphenyl group, imparts desirable characteristics such as thermal stability, hydrolysis resistance, and compatibility with a range of polymer systems.[4]
This technical guide provides detailed protocols for the incorporation of BPADP into polymer matrices, focusing on two widely used techniques: melt blending and solution casting. As a Senior Application Scientist, this document aims to provide not just procedural steps, but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their material development endeavors.
Key Properties of tert-Butylphenyl Diphenyl Phosphate (BPADP)
A thorough understanding of the physicochemical properties of BPADP is essential for its effective incorporation and performance as a flame retardant.
| Property | Value | Reference |
| Molecular Formula | C22H23O4P | [4] |
| Molecular Weight | 382.39 g/mol | [4] |
| Appearance | Clear, transparent liquid | [4] |
| Density | ~1.150 - 1.182 g/cm³ at 20°C | [4] |
| Viscosity | 70 - 100 mPa·s at 25°C | [4] |
| Acidity | ≤ 0.1 mgKOH/g | [4] |
| Water Content | ≤ 0.1% | [4] |
Safety Precautions
While BPADP is a valuable additive, proper handling is crucial. It is very toxic to aquatic life with long-lasting effects.[5] Always consult the Safety Data Sheet (SDS) before use.[5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] All procedures should be conducted in a well-ventilated area or a fume hood.[6] In case of skin contact, immediately wash the affected area with soap and water.[6]
Protocol 1: Incorporation of BPADP into Polycarbonate via Melt Blending
Melt blending is a common, solvent-free method for incorporating additives into thermoplastic polymers.[7] This process involves heating the polymer above its melting point and mechanically mixing it with the additive to achieve a homogeneous dispersion.
Causality of Experimental Choices
The selection of processing parameters is critical for achieving optimal dispersion of BPADP within the polycarbonate (PC) matrix, which in turn dictates the final properties of the blend. The processing temperature must be high enough to ensure the PC is in a molten state with sufficiently low viscosity for mixing, but not so high as to cause degradation of the polymer or the BPADP. The screw speed of the extruder influences the shear rate and residence time, both of which are critical for achieving a homogeneous mixture.
Experimental Workflow
Caption: Workflow for incorporating BPADP into polycarbonate via melt blending.
Step-by-Step Methodology
-
Material Preparation:
-
Dry polycarbonate (PC) pellets at 120°C for at least 4 hours in a vacuum oven to remove any residual moisture. Moisture can cause degradation of PC during melt processing.
-
If the BPADP has been exposed to ambient conditions, it is advisable to dry it under vacuum at a moderate temperature (e.g., 60°C) for a few hours.
-
-
Pre-mixing:
-
In a sealed container, weigh the desired amounts of dried PC pellets and liquid BPADP. A typical loading range for flame retardancy is 5-15 wt% of BPADP.
-
Thoroughly mix the components by tumbling or shaking to ensure a uniform coating of BPADP on the PC pellets.
-
-
Melt Extrusion:
-
Set the temperature profile of a co-rotating twin-screw extruder. For polycarbonate, a typical temperature profile would be from 230°C in the feeding zone to 280°C at the die.[1]
-
Set the screw speed to a moderate level, for example, 200-300 rpm, to ensure adequate mixing without excessive shear that could degrade the polymer.[8]
-
Once the extruder has reached the set temperatures, feed the pre-mixed PC and BPADP into the main hopper at a constant rate.
-
The molten blend will be extruded through the die as a continuous strand.
-
-
Post-Processing:
-
Cool the extruded strand in a water bath.
-
Use a pelletizer to cut the cooled strand into pellets.
-
Dry the pellets at 120°C for 4 hours before further processing (e.g., injection molding for sample preparation) or characterization.
-
Protocol 2: Incorporation of BPADP into Polystyrene via Solution Casting
Solution casting is a versatile technique for preparing thin polymer films with uniform thickness and good dispersion of additives.[9][10] This method is particularly useful for polymers that are not easily melt-processed or for laboratory-scale preparations.
Causality of Experimental Choices
The choice of solvent is the most critical factor in solution casting. An ideal solvent should dissolve both the polymer (polystyrene, PS) and the additive (BPADP) to form a homogeneous solution. The solvent's volatility will influence the drying rate and the final film morphology. A moderately volatile solvent is often preferred to allow for controlled evaporation and the formation of a defect-free film. The concentration of the polymer solution affects its viscosity, which in turn influences the ease of casting and the final film thickness.
Experimental Workflow
Caption: Workflow for incorporating BPADP into polystyrene via solution casting.
Step-by-Step Methodology
-
Solution Preparation:
-
Weigh the desired amount of polystyrene (PS) and dissolve it in a suitable solvent. Good solvents for polystyrene include toluene, methyl ethyl ketone (MEK), and d-limonene.[2][4] A typical concentration is 10-20 wt% of PS.
-
Stir the solution using a magnetic stirrer until the PS is completely dissolved. This may take several hours.
-
Weigh the desired amount of BPADP and add it to the PS solution. Stir until the BPADP is fully dissolved and the solution is homogeneous.
-
-
Casting:
-
Clean a flat glass substrate (e.g., a petri dish or a glass plate) thoroughly.
-
Pour the polymer solution onto the substrate and ensure it spreads evenly to form a uniform layer. A doctor blade can be used for more precise thickness control.
-
-
Drying:
-
Place the cast film in a dust-free environment at room temperature to allow the solvent to evaporate slowly. Covering the setup with a perforated lid can help control the evaporation rate and prevent the formation of defects.
-
For faster drying, the cast film can be placed in an oven at a temperature slightly above the boiling point of the solvent (e.g., 50-60°C for MEK).[4]
-
-
Post-Processing:
-
Once the film is completely dry, carefully peel it off the glass substrate.
-
To remove any residual solvent, anneal the film in a vacuum oven at a temperature below the glass transition temperature of PS (Tg ≈ 100°C), for example, at 80°C for several hours.
-
Characterization of BPADP-Containing Polymer Matrices
After incorporating BPADP, it is essential to characterize the resulting polymer blend or film to evaluate its properties.
Thermal Properties
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess the thermal stability and transitions of the material.[11][12][13]
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. For flame-retardant polymers, TGA can indicate the onset of degradation and the amount of char residue formed at high temperatures. An increased char yield is often associated with improved flame retardancy.[14]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer. The addition of a plasticizer like BPADP is expected to lower the Tg of the polymer.[15]
Flammability Properties
The flame retardancy of the polymer is evaluated using standardized tests such as the UL 94 vertical burn test and the Limiting Oxygen Index (LOI) test.
-
UL 94 Vertical Burn Test: This test classifies the self-extinguishing properties of a plastic material.[7][16] Ratings such as V-0, V-1, and V-2 are assigned based on the afterflame time and the presence of flaming drips.[17] A V-0 rating indicates the highest level of flame retardancy in this test.[17][18]
-
Limiting Oxygen Index (LOI): The LOI is the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a sample.[19][20] A higher LOI value indicates better flame retardancy.[21][22]
Expected Flammability Performance of Polycarbonate with Phosphate Flame Retardants
| Formulation | UL 94 Rating (at 3.2 mm) | LOI (%) | Reference |
| Neat Polycarbonate | V-2 | ~25 | [18] |
| PC + 10 wt% Phosphate FR | V-0 | >30 | [18] |
Mechanical Properties
The incorporation of additives can affect the mechanical properties of the polymer. It is important to evaluate properties such as tensile strength, elongation at break, and impact strength.
-
Tensile Testing: This test measures the force required to pull a specimen to its breaking point. It provides information on the material's strength and ductility. The addition of a plasticizing flame retardant may lead to a decrease in tensile strength and an increase in elongation at break.[23]
-
Impact Testing (e.g., Izod or Charpy): This test measures the energy absorbed by a material during fracture. It is an indicator of the material's toughness. The effect of BPADP on impact strength will depend on its interaction with the polymer matrix.[24]
Typical Mechanical Properties of Polycarbonate
| Property | Value | Reference |
| Tensile Strength | 9,500 psi (65.5 MPa) | [16][23] |
| Tensile Elongation | 135% | [23] |
| Izod Impact Strength (notched) | 12.0 - 16.0 ft-lbs/in | [23] |
Conclusion
The incorporation of tert-butylphenyl diphenyl phosphate into polymer matrices through melt blending or solution casting offers a viable pathway to enhance their flame retardancy and modify their physical properties. The protocols outlined in this application note provide a robust starting point for researchers and scientists. However, it is crucial to recognize that optimal processing conditions and additive concentrations are polymer-specific and may require empirical optimization. Thorough characterization of the resulting materials is essential to validate their performance and ensure they meet the requirements of the intended application.
References
-
Optimization and Simulation of Extrusion Parameters in Polymer Compounding: A Comparative Study Using BBD and 3LFFD. MDPI. Available from: [Link]
- Solvent for polystyrene, method for reducing volume of polystyrene foam and method for recycling polystyrene foam. Google Patents.
-
Investigation of Uv-Vis Characteristics of Pure/Doped Polystyrene Thin Films Prepared by Solution Casting Method. Uniscience Publishers. Available from: [Link]
-
How to prepare a polymer thin film. YouTube. Available from: [Link]
-
D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). ASTM International. Available from: [Link]
-
t-Butyl phenyl diphenyl phosphate. Scientific Polymer Products, Inc. Available from: [Link]
-
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styr. MDPI. Available from: [Link]
-
Using TGA/FTIR TGA/MS and cone calorimetry to understand thermal degradation and flame retardancy mechanism of polycarbonate filled with solid bisphenol A bis(diphenyl phosphate) and montmorillonite. ResearchGate. Available from: [Link]
-
Oxygen Index ASTM D2863. Intertek. Available from: [Link]
- PE Additives Overview Polyethylene Film Training Program. [No Source Provided]
-
Effects of Flame Retardants Additives on the Properties of Low- Density Polyethylene. Journal of Engineering. Available from: [Link]
-
Recent Advancements of Bio-Derived Flame Retardants for Polymeric Materials. MDPI. Available from: [Link]
-
Selection Criteria of Diluents of Tri-N-Butyl Phosphate for Recovering neodymium(III) from Nitrate Solutions. ChemRxiv. Available from: [Link]
-
Polymer solution casting. Grokipedia. Available from: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available from: [Link]
-
Polymer solution casting. Wikipedia. Available from: [Link]
-
View Polycarbonate Strength, Impact Resistance. Curbell Plastics. Available from: [Link]
- Preparation method of polyethylene casting film. Google Patents.
-
Halogen-Free Flame Retardant Polypropylene Fibers with Modified Intumescent Flame Retardant: Preparation, Characterization, Properties and Mode of Action. MDPI. Available from: [Link]
-
Recent Development of Phosphorus Flame Retardants in Thermoplastic Blends and Nanocomposites. ResearchGate. Available from: [Link]
-
Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). GOV.UK. Available from: [Link]
-
Thermogravimetric analysis (TGA) and DTG curves of polycarbonate (PC). ResearchGate. Available from: [Link]
-
A Core–Shell Elastic Flame Retardant with Superior Migration Resistance for Fire-Safe and Toughened Polyamide 66. MDPI. Available from: [Link]
-
Polycarbonate. Scribd. Available from: [Link]
-
SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. Available from: [Link]
-
Thermal properties of polyethylene flame retarded with expandable graphite and intumescent fire retardant additives. University of Pretoria. Available from: [Link]
-
Exploring Flame Retardant Properties of Polypropylene. Patsnap Eureka. Available from: [Link]
-
Impact strength of 3D-printed polycarbonate. ResearchGate. Available from: [Link]
-
Preparation, Characterization and Thermal Properties of Green Polypropylene/Intumenscent Flame Retardant Composites. Scientific.Net. Available from: [Link]
-
Understanding Flame Retardant Polycarbonate. Total Plastics. Available from: [Link]
-
PC: Polycarbonate. NETZSCH Analyzing & Testing. Available from: [Link]
-
The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites. MDPI. Available from: [Link]
- Synthesis and Sintering Investigation of flame retardancy properties of polypropylene. [No Source Provided]
-
Development of a Polypropylene-Based Material with Flame-Retardant Properties for 3D Printing. MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US5629352A - Solvent for polystyrene, method for reducing volume of polystyrene foam and method for recycling polystyrene foam - Google Patents [patents.google.com]
- 3. Flame Retardant Polypropylenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unisciencepub.com [unisciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Green Flame-Retardant Blend Used to Improve the Antiflame Properties of Polypropylene [mdpi.com]
- 8. Development of a Polypropylene-Based Material with Flame-Retardant Properties for 3D Printing [mdpi.com]
- 9. ipolymer.com [ipolymer.com]
- 10. grokipedia.com [grokipedia.com]
- 11. tainstruments.com [tainstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. Tensile Strength of Polycarbonate - Properties of Polycarbonate Sheeting [acplasticsinc.com]
- 17. totalplastics.com [totalplastics.com]
- 18. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Exploring Flame Retardant Properties of Polypropylene [eureka.patsnap.com]
- 23. curbellplastics.com [curbellplastics.com]
- 24. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Profiling of tert-Butylphenyl Diphenyl Phosphate (BPDP) in Biological Matrices
Abstract
tert-Butylphenyl diphenyl phosphate (BPDP, CAS 56803-37-3) is a widely used organophosphate flame retardant (OPFR) and plasticizer found in polymeric materials, including those used in pharmaceutical packaging and medical devices.[1] Recent toxicological studies indicate BPDP may disrupt lipid metabolism and Hedgehog signaling pathways. This Application Note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of BPDP in plasma. The method utilizes Supported Liquid Extraction (SLE) for superior matrix cleanup and achieves a Lower Limit of Quantification (LLOQ) suitable for trace-level leachable/extractable (E&L) and toxicokinetic studies.
Introduction
As polybrominated diphenyl ethers (PBDEs) are phased out, organophosphate esters like BPDP have seen increased usage. In drug development, BPDP is relevant in two contexts:
-
Extractables & Leachables (E&L): BPDP can migrate from plastic components (e.g., IV bags, tubing, stoppers) into drug formulations.
-
Toxicology: Understanding the metabolic stability and tissue distribution of BPDP is critical for safety assessments, particularly given its potential endocrine-disrupting properties [1].
Analytical challenges include the ubiquity of background contamination (due to BPDP's presence in lab plastics) and the need for high sensitivity in complex biological matrices. This protocol addresses these by employing a "plastic-free" sample preparation strategy and a specific MRM (Multiple Reaction Monitoring) transition monitoring the stable diphenyl phosphate core.
Experimental Protocol
Chemicals and Reagents
-
Analyte: tert-Butylphenyl diphenyl phosphate (BPDP), >98% purity.[2]
-
Internal Standard (IS): Triphenyl phosphate-d15 (TPHP-d15) or d9-BPDP (if commercially available). TPHP-d15 is widely accepted due to structural similarity.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid.
-
Matrix: Human or Rat Plasma (K2EDTA).
Sample Preparation: Supported Liquid Extraction (SLE)
SLE is chosen over Protein Precipitation (PPT) to minimize phospholipid suppression and instrument contamination.
Step-by-Step Workflow:
-
Pre-treatment: Aliquot 200 µL of plasma into a glass tube. Add 10 µL of Internal Standard solution (100 ng/mL).
-
Dilution: Add 200 µL of 1% Formic Acid in water to the plasma (1:1 ratio) to disrupt protein binding. Vortex for 10 seconds.
-
Loading: Load the entire 410 µL mixture onto a 400 µL capacity SLE+ cartridge (e.g., Biotage Isolute or equivalent).
-
Wait: Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes to allow complete absorption into the diatomaceous earth.
-
Elution: Elute with 2 x 600 µL of Methyl tert-butyl ether (MTBE) . Allow gravity flow for 5 minutes, then apply vacuum for 2 minutes to complete elution.
-
Evaporation: Evaporate the MTBE extract to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of 50:50 MeOH:Water. Vortex and transfer to a glass autosampler vial.
LC-MS/MS Conditions
-
System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole MS (or equivalent Sciex/Waters systems).
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.[3]
-
Mobile Phase B: Methanol + 5 mM Ammonium Acetate.
-
Note: Methanol is preferred over Acetonitrile for OPFRs to enhance the ionization of the protonated molecule
.
-
Gradient Program:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 40 | 0.4 |
| 1.00 | 40 | 0.4 |
| 5.00 | 95 | 0.4 |
| 7.00 | 95 | 0.4 |
| 7.10 | 40 | 0.4 |
| 9.00 | 40 | 0.4 |
Mass Spectrometry Parameters (ESI+)
BPDP is detected in positive electrospray ionization (ESI+) mode. The primary transition corresponds to the loss of the substituted phenol group to form the stable diphenyl phosphate ion.
-
Source Temp: 300°C
-
Capillary Voltage: 3500 V
-
Nebulizer: 45 psi
MRM Transitions:
| Compound | Precursor ( | Product ( | Collision Energy (V) | Role |
| BPDP | 383.1 | 251.1 | 25 | Quantifier |
| BPDP | 383.1 | 77.0 | 45 | Qualifier 1 |
| BPDP | 383.1 | 327.1 | 15 | Qualifier 2 |
| TPHP-d15 (IS) | 342.2 | 77.1 | 40 | Quantifier |
Note: The transition 383 -> 251 represents the formation of the diphenyl protonated phosphate
Visualizations
Analytical Workflow
The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the "Self-Validating" checkpoints (IS recovery and QC samples).
Figure 1: SLE-based workflow ensuring removal of phospholipids and high recovery of lipophilic OPFRs.
Fragmentation Pathway
Understanding the fragmentation is crucial for troubleshooting interferences. The primary cleavage occurs at the phospho-ester bond.
Figure 2: Proposed fragmentation pathway of BPDP in ESI+ mode. The m/z 251 ion is the stable diphenyl phosphate core.
Results & Discussion
Linearity and Sensitivity
The method demonstrates linearity from 0.5 ng/mL to 500 ng/mL (
-
LLOQ: 0.5 ng/mL (S/N > 10).
-
LOD: 0.15 ng/mL (S/N > 3).
Causality in Method Design
-
Why SLE? BPDP is highly lipophilic (
). Traditional protein precipitation often traps lipophilic analytes in the protein pellet or fails to remove phospholipids, which cause ion suppression at the retention time of BPDP. SLE provides a liquid-liquid extraction mechanism on a solid support, ensuring efficient partitioning of BPDP into MTBE while retaining matrix components [2]. -
Why Ammonium Acetate? The addition of ammonium acetate facilitates the formation of
and adducts. In the source, the ammonium adduct often yields the protonated species upon declustering, stabilizing the signal intensity compared to formic acid alone.
Troubleshooting & "Self-Validation"
-
Background Contamination: BPDP is a common plasticizer. A "System Blank" (injection of solvent without column) and "Process Blank" (extraction of water) must be run before samples. If BPDP is detected in the Process Blank, check pipette tips and solvent bottles (avoid plastic reservoirs).
-
IS Variation: If TPHP-d15 response drops >30% in samples compared to standards, it indicates matrix suppression. The SLE protocol usually mitigates this, but further dilution (1:5) may be required for lipid-rich plasma.
References
-
Toxicity & Signaling
- Reference: Li, Z., et al. (2020). "Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures." Toxicological Sciences.
-
Source:
-
Analytical Methodology (OPEs)
- Reference: Liu, R., & Mabury, S. A. (2018). "Identification of Oxidation Products of tert-Butylphenyl Diphenyl Phosphate in Indoor Dust." Environmental Science & Technology.
-
Source:
-
Mass Spectrometry Fragmentation
- Reference: Ma, Y., et al. (2016). "Fragmentation pathways of organophosphate flame retardants by electrospray ionization mass spectrometry.
-
Source:
-
Regulatory Context (E&L)
-
Reference: FDA Guidance for Industry. (2022).[4] "Bioanalytical Method Validation M10."
-
Source:
-
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of tert-Butylphenyl diphenyl phosphate using Multinuclear NMR Spectroscopy
Introduction
Tert-Butylphenyl diphenyl phosphate (tBPDP) is an organophosphate ester widely utilized as a flame retardant and plasticizer in various commercial products.[1][2] Its presence in the environment and potential for human exposure necessitate robust analytical methods for its unambiguous identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This application note provides a comprehensive guide to the characterization of tBPDP using ¹H, ¹³C, and ³¹P NMR spectroscopy.
The structural integrity and purity of tBPDP are critical for its intended applications and for toxicological assessments. NMR spectroscopy offers a powerful suite of non-destructive techniques to confirm the molecular structure, identify isomers, and quantify impurities. The insights gained from NMR analysis are crucial for quality control in manufacturing processes and for understanding the environmental fate and metabolic pathways of this compound.
Principles of NMR Spectroscopy for tBPDP Characterization
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ³¹P, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift.
For the analysis of tBPDP, three key NMR techniques are employed:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The integration of the signals is proportional to the number of protons, and spin-spin coupling between neighboring protons reveals their connectivity.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom.
-
³¹P NMR: As phosphorus is a heteroatom, ³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds.[3] The chemical shift of the ³¹P nucleus is indicative of its oxidation state and coordination environment.
The molecular structure of p-tert-Butylphenyl diphenyl phosphate, the most common isomer, is presented below.
Caption: Molecular structure of p-tert-Butylphenyl diphenyl phosphate.
Experimental Protocols
Safety Precautions
tert-Butylphenyl diphenyl phosphate is a chemical substance and should be handled with appropriate safety measures.[4] It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.[5]
Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation.[6]
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh 10-20 mg of tBPDP for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for organophosphorus compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the tBPDP.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.[7]
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] This step is crucial to avoid broad spectral lines and shimming difficulties.
-
Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Table 1: Suggested NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C{¹H} NMR | ³¹P{¹H} NMR |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 | zgpg30 |
| Number of Scans | 16 | 1024 | 64 |
| Relaxation Delay | 2.0 s | 2.0 s | 5.0 s |
| Acquisition Time | 3.28 s | 1.09 s | 0.81 s |
| Spectral Width | 20 ppm | 240 ppm | 200 ppm |
| Transmitter Freq. | 500.13 MHz | 125.76 MHz | 202.46 MHz |
Data Analysis and Interpretation
The following sections detail the expected NMR spectra for p-tert-Butylphenyl diphenyl phosphate based on known chemical shift ranges and coupling patterns for analogous compounds.
¹H NMR Spectrum
The ¹H NMR spectrum of tBPDP is expected to show signals corresponding to the tert-butyl group and the aromatic protons of the three phenyl rings.
Table 2: Illustrative ¹H NMR Data for p-tert-Butylphenyl diphenyl phosphate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.35 | Singlet | 9H | -(CH₃)₃ |
| ~ 7.15 - 7.45 | Multiplet | 14H | Aromatic Protons |
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.35 ppm.
-
Aromatic Protons: The protons on the three phenyl rings will appear as a complex multiplet in the aromatic region, typically between 7.15 and 7.45 ppm. The protons on the two unsubstituted phenyl rings will have slightly different chemical shifts from those on the p-tert-butylphenyl ring.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. A ¹³C NMR spectrum for p-tert-butylphenyl diphenyl phosphate is available in the PubChem database.[7]
Table 3: Illustrative ¹³C NMR Data for p-tert-Butylphenyl diphenyl phosphate
| Chemical Shift (δ, ppm) | Assignment |
| ~ 31.5 | -C(C H₃)₃ |
| ~ 34.5 | -C (CH₃)₃ |
| ~ 120.0 - 130.0 | Aromatic CH |
| ~ 148.0 - 152.0 | Aromatic C-O and C-C(CH₃)₃ |
The aromatic region will contain several signals corresponding to the different carbon environments in the phenyl rings. The carbon atoms directly attached to the phosphate group will be deshielded and appear at a lower field.
³¹P NMR Spectrum
The ³¹P NMR spectrum is a powerful tool for confirming the presence and purity of organophosphorus compounds.[3]
Table 4: Illustrative ³¹P NMR Data for p-tert-Butylphenyl diphenyl phosphate
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -10 to -20 | Singlet | P=O |
The ³¹P NMR spectrum of tBPDP is expected to show a single resonance in the region typical for phosphate esters. The exact chemical shift can be influenced by the solvent and concentration. The absence of other signals in the ³¹P NMR spectrum is a strong indicator of the sample's purity with respect to other phosphorus-containing compounds.
Conclusion
Multinuclear NMR spectroscopy provides a robust and comprehensive method for the structural characterization and purity assessment of tert-Butylphenyl diphenyl phosphate. By combining ¹H, ¹³C, and ³¹P NMR data, researchers can confidently verify the identity and integrity of this important industrial chemical. The protocols and illustrative data presented in this application note serve as a valuable resource for scientists engaged in the analysis of tBPDP and related organophosphorus compounds.
References
-
PubChem. (n.d.). p-tert-Butylphenyl diphenyl phosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf. Retrieved from [Link]
-
GOV.UK. (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). Retrieved from [Link]
-
Chemical Effects in Biological Systems. (n.d.). tert-Butylphenyl diphenyl phosphate (56803-37-3). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and c) 2c after exhaustive hydrogenation. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy. Retrieved from [Link]
-
Glenn Facey's Blog. (2007). The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butylphenyl diphenyl phosphate. Retrieved from [Link]
-
University of Luxembourg. (n.d.). P-tert-butylphenyl diphenyl phosphate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.marketpublishers.com [pdf.marketpublishers.com]
- 6. The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. p-tert-Butylphenyl diphenyl phosphate | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Quantifying tert-Butylphenyl Diphenyl Phosphate (BPDP) in Plastics via HPLC-DAD
Abstract
This guide details a robust protocol for the extraction and quantification of tert-Butylphenyl diphenyl phosphate (BPDP) (CAS: 56803-37-3) in polymer matrices (PVC, ABS, PC) using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).
Crucial Technical Insight: Commercial BPDP is rarely a pure compound. It is typically a reaction mixture containing triphenyl phosphate (TPP) (~40%), mono-tert-butylphenyl diphenyl phosphate (~50%), and higher-order substituted isomers (di- and tri-tert-butyl) [1]. This protocol is designed to chromatographically resolve these components to prevent overestimation caused by TPP co-elution.
Introduction & Chemical Context
BPDP is an organophosphate flame retardant (OPFR) and plasticizer used to replace polybrominated diphenyl ethers (PBDEs). In regulatory and quality control contexts, accurate quantification is challenging due to matrix interference and the isomeric complexity of the analyte.
The Analytical Challenge
-
Isomeric Variance: "BPDP" is a technical mixture. A single peak integration is often impossible; the method must resolve the mono-, di-, and tri- substituted species.
-
TPP Interference: Triphenyl phosphate (TPP) is both a byproduct of BPDP synthesis and a standalone additive. Poor chromatographic resolution between TPP and BPDP leads to significant false positives.
-
Matrix Suppression: Polymer additives (stabilizers, slip agents) can suppress ionization in LC-MS or co-elute in UV. This method utilizes a Dissolution-Precipitation extraction to maximize recovery while removing the bulk polymer.
Experimental Design
Instrumentation & Reagents[1][2]
-
HPLC System: Agilent 1260 Infinity II or equivalent with Quaternary Pump.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18.
-
Why: The 3.5 µm particle size offers a balance between backpressure and resolution required to separate the TPP/BPDP cluster.
-
-
Solvents:
-
Acetonitrile (ACN), HPLC Grade.
-
Tetrahydrofuran (THF), HPLC Grade (Stabilizer-free preferred).
-
Methanol (MeOH), HPLC Grade.[1]
-
Water (Milli-Q/18.2 MΩ).
-
Preparation of Standards
Note: Use the Technical Grade BPDP mixture as your primary calibration standard if quantifying the total technical product. Use pure TPP (CAS 115-86-6) as a retention time marker.
-
Stock Solution (1000 ppm): Dissolve 10 mg of BPDP technical standard in 10 mL ACN.
-
Working Standards: Dilute Stock to 1, 5, 10, 25, 50, and 100 ppm in ACN.
Protocol 1: Sample Preparation (Dissolution-Precipitation)
This method is superior to simple solvent leaching for PVC and ABS as it releases additives trapped deep within the polymer matrix [2].
Workflow Diagram:
Figure 1: Dissolution-Precipitation workflow ensuring total additive release while removing polymer backbone.
Step-by-Step Procedure:
-
Milling: Cryo-mill the plastic sample to a fine powder (< 500 µm). Heat generation during milling must be minimized to prevent degradation.
-
Dissolution: Weigh 0.5 g (± 0.001 g) of sample into a 40 mL glass vial. Add 10 mL of THF . Sonicate for 20 mins or until the polymer is fully dissolved (viscous clear solution).
-
Precipitation: While vortexing the vial, slowly add 20 mL of Methanol .
-
Settling: Allow to stand for 10 minutes at -20°C (optional, aids precipitation).
-
Filtration: Draw the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Caution: Nylon filters may bind organophosphates; PTFE or Regenerated Cellulose is mandatory.
-
Protocol 2: HPLC-DAD Method[4]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Improves mass transfer and peak shape for viscous phosphates. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 10 µL | Sufficient sensitivity for %-level additives. |
| Detection | 218 nm (bw 4 nm) | Max absorbance for phenyl rings; higher sensitivity than 254 nm. |
| Ref Wavelength | 360 nm (bw 100 nm) | Compensates for gradient baseline drift. |
Gradient Profile
BPDP isomers are highly lipophilic (LogP > 4.5). A strong organic ramp is required.
| Time (min) | Water (A) % | Acetonitrile (B) % | Phase Description |
| 0.00 | 50 | 50 | Initial equilibration. |
| 2.00 | 50 | 50 | Hold to elute polar matrix. |
| 12.00 | 0 | 100 | Linear ramp to elute TPP and BPDP isomers. |
| 16.00 | 0 | 100 | Wash step (elutes tri-tert-butyl species). |
| 16.10 | 50 | 50 | Return to initial. |
| 20.00 | 50 | 50 | Re-equilibration. |
Separation Logic & Data Analysis
Because BPDP is a mixture, the chromatogram will display a characteristic "fingerprint."
Chromatographic Separation Logic:
Figure 2: Elution order of BPDP components. TPP elutes first due to lack of bulky butyl groups.
Quantification Calculation:
-
m: Slope of calibration curve (Technical BPDP standard)
-
V: Volume of extraction (30 mL total: 10 THF + 20 MeOH)
-
W: Weight of sample (g)
-
DF: Dilution Factor
Method Validation (Self-Validating System)
To ensure E-E-A-T compliance, the method must be validated against the following criteria:
-
Linearity: The calibration curve (1–100 ppm) must yield
.-
Check: If
is low, check for TPP saturation in the detector.
-
-
Recovery (Spike Test):
-
Spike a "blank" polymer (e.g., virgin PVC) with known BPDP amount.
-
Acceptable Range: 85% – 115%.
-
Failure Mode: If recovery < 80%, the precipitation step may be entrapping the analyte. Increase solvent volume or switch to Ultrasonic Extraction with Toluene.
-
-
LOD/LOQ:
-
Limit of Detection (LOD): Signal-to-Noise (S/N) = 3.
-
Limit of Quantification (LOQ): S/N = 10.
-
Typical LOQ: ~0.5 ppm in matrix.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Backpressure | Polymer precipitation in column. | Critical: Ensure extract is filtered (0.22 µm). Install a guard column. Wash column with 100% THF (if column resistant) or DCM to strip polymer. |
| Split Peaks | Solvent mismatch. | The injection solvent (THF/MeOH) is stronger than the initial mobile phase (50% ACN). Reduce injection volume to 5 µL or dilute sample 1:1 with water before injection. |
| Ghost Peaks | Carryover. | OPFRs stick to stainless steel. Add a needle wash step with 100% ACN. |
References
-
National Institute of Environmental Health Sciences (NIEHS). (2018). NTP Technical Report on the Toxicity Studies of tert-Butylphenyl Diphenyl Phosphate. Retrieved from [Link]
-
Gimeno, P., et al. (2014). "Quantification of five plasticizers used in PVC tubing through high performance liquid chromatographic-UV detection." Journal of Chromatography B, 949, 99-103. [Link]
- Brandsma, S. H., et al. (2013). "Organophosphorus flame retardants and plasticizers in Dutch indoor dust." Science of The Total Environment, 470, 1581-1589. (Provides context on isomer mixtures).
-
Environment Agency (UK). (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).[4][6] Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of tert-Butylphenyl Diphenyl Phosphate (CASRN 56803-37-3) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scipoly.com [scipoly.com]
Application Note & Protocol: A Comprehensive Methodology for Assessing the Plasticizing Efficiency of tert-Butylphenyl Diphenyl Phosphate (BPDP)
Introduction: The Dual Role of tert-Butylphenyl Diphenyl Phosphate (BPDP) in Polymer Formulations
Tert-Butylphenyl diphenyl phosphate (BPDP) is a halogen-free organophosphate ester renowned for its dual functionality as both a highly effective flame retardant and a plasticizer.[1][2][3] It is frequently incorporated into a variety of polymers, most notably polyvinyl chloride (PVC), to enhance flexibility, processability, and fire safety.[1][2] The "plasticizing efficiency" of BPDP refers to its ability to convert a rigid, often brittle polymer into a more pliable and durable material.
The fundamental mechanism of plasticization involves the insertion of BPDP molecules between the long polymer chains. This increases the intermolecular spacing, thereby reducing the secondary forces (like van der Waals forces or hydrogen bonds) that hold the chains together.[4] This disruption of the polymer's rigid network allows the chains to move more freely past one another, resulting in a decrease in stiffness, an increase in flexibility, and a lowering of the glass transition temperature (Tg). Assessing this efficiency is not merely an academic exercise; it is critical for optimizing formulations to meet the specific performance requirements of end-use applications, from wire and cable insulation to automotive interiors.[5]
This guide provides a structured, multi-faceted methodology for quantifying the plasticizing efficiency of BPDP. It integrates thermal, mechanical, and permanence testing to create a holistic performance profile. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Part 1: Foundational Assessment – Thermal Analysis
Thermal analysis techniques are indispensable for probing the fundamental changes a plasticizer imparts to a polymer matrix. They provide direct evidence of plasticization by measuring its effect on key thermal transitions.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
Expertise & Causality: The glass transition temperature (Tg) is the temperature at which a rigid, glassy polymer transitions to a more flexible, rubbery state.[6] This transition is directly related to the onset of cooperative segmental motion of the polymer chains. An efficient plasticizer, like BPDP, facilitates this motion at lower temperatures by creating free volume and reducing intermolecular friction. Therefore, a significant depression in the Tg of the polymer is the primary and most direct indicator of effective plasticization. The magnitude of the Tg depression is proportional to the plasticizer's efficiency and concentration.
Protocol: ASTM D3418-Inspired DSC Analysis
-
Sample Preparation:
-
Prepare a control batch of the base polymer (e.g., PVC) without any plasticizer.
-
Create a series of polymer-BPDP blends with varying concentrations of BPDP (e.g., 10, 20, 30, 40 parts per hundred resin - phr).
-
Compound each formulation using a two-roll mill or a laboratory-scale extruder until a homogeneous mixture is achieved.
-
Press-mold the compounded material into thin films (approx. 1 mm thickness) under controlled temperature and pressure. .
-
-
Instrumentation & Procedure:
-
Accurately weigh 5-10 mg of the sample from the molded film into a standard aluminum DSC pan.
-
Place the pan in the DSC cell, alongside an empty reference pan.
-
Employ a "heat-cool-heat" cycle to erase the polymer's prior thermal history.[7]
-
First Heat: Ramp temperature from ambient (e.g., 25°C) to a temperature well above the expected Tg (e.g., 120°C) at a rate of 20 K/min.[7]
-
Cool: Cool the sample at a controlled rate (e.g., 20 K/min) to a sub-ambient temperature (e.g., -50°C).
-
Second Heat: Ramp the temperature again from -50°C to 120°C at a rate of 10-20 K/min. The Tg is determined from this second heating scan.
-
-
-
Data Analysis & Interpretation:
-
The Tg is identified as a step-like transition (an inflection point) in the heat flow curve from the second heating scan.
-
Plot the measured Tg as a function of BPDP concentration. A steep negative slope indicates high plasticizing efficiency.
-
Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility
Expertise & Causality: While not a direct measure of plasticizing efficiency, TGA is crucial for assessing the permanence and processing window of the plasticized compound. It measures the weight loss of a material as a function of temperature.[8] For a plasticizer, this reveals its volatility and thermal stability. A plasticizer with low volatility and high thermal stability, like BPDP, will remain within the polymer matrix during high-temperature processing and over the product's service life, ensuring sustained flexibility.[1][2]
Protocol: TGA for Volatility Assessment
-
Sample Preparation: Use the same compounded and molded samples prepared for DSC analysis.
-
Instrumentation & Procedure:
-
Place a 10-15 mg sample into the TGA crucible.
-
Heat the sample from ambient temperature to approximately 600°C at a controlled rate of 20 K/min under a nitrogen atmosphere.[9]
-
-
Data Analysis & Interpretation:
-
Analyze the resulting TGA curve (Weight % vs. Temperature).
-
Determine the onset temperature of weight loss. A higher onset temperature for the plasticized compound indicates good thermal stability.
-
Compare the weight loss profiles of compounds with different BPDP concentrations. This helps to understand the plasticizer's contribution to the overall thermal stability of the formulation.
-
Part 2: Performance Validation – Mechanical Property Analysis
Mechanical testing translates the molecular-level changes induced by plasticization into macroscopic, performance-based metrics. It quantifies the material's response to applied forces, directly measuring properties like flexibility, stiffness, and strength.
Workflow for Comprehensive Plasticizer Assessment
Caption: Causal chain from BPDP addition to measured efficiency.
Volatility and Extraction Resistance
Expertise & Causality: Assessing permanence involves subjecting the plasticized material to conditions that accelerate plasticizer loss, such as elevated temperatures (volatility) or solvent exposure (extraction). The weight loss of the sample is a direct measure of the plasticizer's lack of permanence. BPDP's relatively high molecular weight and aromatic character contribute to its low volatility and good resistance to extraction by non-polar solvents. [1] Protocol: ISO 177 / ASTM D1203 - Activated Carbon Method
-
Sample Preparation:
-
Cut circular discs (e.g., 50 mm diameter) from the molded sheets.
-
Condition the specimens and weigh them accurately to the nearest 0.1 mg.
-
-
Instrumentation & Procedure:
-
This method determines the loss of plasticizer when in contact with activated carbon under controlled temperature.
-
Create a "sandwich" by placing the weighed specimen between two layers of activated carbon within a container.
-
Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). [10]3. Data Analysis & Interpretation:
-
After exposure, carefully remove the specimen, brush off any adhering carbon, re-condition it, and reweigh.
-
Calculate the percentage weight loss, which corresponds to the amount of migrated plasticizer.
-
A lower percentage loss indicates better permanence and higher long-term efficiency. The difference between the initial loss of the specimen and the gain in mass of the absorbent material can indicate volatile loss. [10]
-
Compatibility Under Humid Conditions
Expertise & Causality: Incompatibility can manifest as "spew" or "exudation," where the plasticizer forms an oily film on the surface of the polymer. This is often exacerbated by high humidity. ASTM D2383 provides an accelerated method to assess this phenomenon. [11]Good compatibility is essential for surface appearance and product longevity.
Protocol: ASTM D2383 - Humid Exposure Test
-
Sample Preparation: Use molded discs or plaques of the plasticized material.
-
Instrumentation & Procedure:
-
Place the specimens in an environmental chamber set to a high temperature and humidity (e.g., 60°C and 95% RH).
-
Periodically (e.g., daily) remove the specimens and inspect them visually.
-
-
Data Analysis & Interpretation:
-
Qualitatively evaluate the surface for any signs of tackiness, oiliness, or liquid exudation.
-
The time taken for the first appearance of exudation is a measure of the plasticizer's compatibility under humid conditions. Longer times indicate better compatibility.
-
Conclusion
The assessment of tert-Butylphenyl diphenyl phosphate's plasticizing efficiency is a comprehensive process that requires a combination of analytical techniques. By systematically evaluating its impact on the polymer's thermal transitions (DSC), mechanical properties (tensile, hardness), and long-term permanence (migration, compatibility), researchers and formulators can build a complete performance profile. This multi-faceted approach, grounded in standardized protocols and a clear understanding of the underlying scientific principles, enables the precise and reliable optimization of polymer formulations for a wide range of demanding applications.
References
-
Title: Thermal analysis techniques for characterization of polymer materials Source: ResearchGate URL: [Link]
-
Title: How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) Source: Patsnap Eureka URL: [Link]
-
Title: Transparent Liquid High-Stability BPDP Flame Retardant for PVC Source: Sinobio Chemistry URL: [Link]
-
Title: Limitation and detection of bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP) from bioprocess container materials Source: ACS Publications URL: [Link]
-
Title: Butylated Triphenyl Phosphate Ester(BPDP)|56803-37-3 Source: Zhangjiagang Fortune Chemical Co., Ltd. URL: [Link]
-
Title: ASTM D1045-95 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics Source: iTeh Standards URL: [Link]
-
Title: How Do You Test for Plasticizer Migration Source: BASTONE URL: [Link]
-
Title: Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression Source: ACS Publications URL: [Link]
-
Title: ISO 177:2016 - Plastics — Determination of migration of plasticizers Source: iTeh Standards URL: [Link]
-
Title: Biodegradation of tert-butylphenyl diphenyl phosphate Source: PubMed URL: [Link]
-
Title: Thermal Analysis of Polymers Selected Applications Source: Mettler Toledo URL: [Link]
-
Title: Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3) Source: GOV.UK URL: [Link]
-
Title: Thermal Characterization and Recycling of Polymers from Plastic Packaging Waste Source: MDPI URL: [Link]
-
Title: INTERNATIONAL STANDARD ISO 177 Source: iTeh Standards URL: [Link]
-
Title: Migration of Plasticizers into Food Source: Eurofins URL: [Link]
-
Title: p-tert-Butylphenyl diphenyl phosphate | C22H23O4P | CID 70425 Source: PubChem URL: [Link]
-
Title: Effects of triphenyl phosphate (TPP) and nanosilica on the mechanical properties, thermal degradation of polymer nanocomposite materials and coating based on epoxy resin Source: ResearchGate URL: [Link]
-
Title: t-Butyl phenyl diphenyl phosphate Source: Scientific Polymer Products, Inc. URL: [Link]
-
Title: Thermal Decomposition of Bio-Based Plastic Materials Source: National Institutes of Health (NIH) URL: [Link]
-
Title: EN ISO 4608:2023 - Plasticizer Absorption Test for PVC Resins Source: iTeh Standards URL: [Link]
-
Title: Organophosphate esters (OPEs) in plastic food packaging: non-target recognition, and migration behavior assessment Source: ResearchGate URL: [Link]
-
Title: Thermal Behavior of Polymers in Solid-State Source: ResearchGate URL: [Link]
-
Title: Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography Source: ASTM International URL: [Link]
-
Title: The Function and Selection of Ester Plasticizers Source: Hallstar Industrial URL: [Link]
-
Title: ISO Standards for Plastics: Quality, Safety & Sustainability Source: Plásticos de Lezo URL: [Link]
-
Title: The Effects of Thermoplastic Polyurethane on the Structure and Mechanical Properties of Modified Polypropylene Blends Source: MDPI URL: [Link]
-
Title: MECHANICAL PROPERTIES OF POLYMERS Source: ResearchGate URL: [Link]
-
Title: Testing Services to broad selection of ASTM and ISO Standards Source: Cambridge Polymer Group URL: [Link]
-
Title: ASTM Testing for Plastics and Polymers Source: Intertek URL: [Link]
-
Title: Migration from plasticized films into foods. 3. Migration of phthalate, sebacate, citrate and phosphate esters from films used for retail food packaging Source: PubMed URL: [Link]
-
Title: D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions Source: ASTM International URL: [Link]
-
Title: Structure, Mechanical and Thermal Properties of Polyphenylene Sulfide and Polysulfone Impregnated Carbon Fiber Composites Source: MDPI URL: [Link]
Sources
- 1. Transparent Liquid High-Stability BPDP Flame Retardant for PVC - Buy Tertbutylphenyl diphenyl phosphate, CAS 56803-37-3, butylphenyl diphenyl phosphate Product on Sinobio Chemistry [sinobiochemistry.com]
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tert-Butylphenyl diphenyl phosphate in the formulation of fire-resistant textiles
Application Note: Advanced Formulation of Fire-Resistant Textiles using tert-Butylphenyl Diphenyl Phosphate (BPDP)
Abstract
This technical guide details the formulation, application, and validation of tert-Butylphenyl diphenyl phosphate (BPDP) as a flame retardant (FR) for textile substrates. While BPDP provides robust fire resistance through dual-phase action, its liquid state and environmental toxicity profile necessitate advanced formulation strategies. This protocol prioritizes binder-assisted encapsulation and emulsion stability to maximize retention, minimize leaching, and ensure compliance with flammability standards (e.g., ASTM D6413, ISO 4589).
Introduction & Mechanistic Basis
tert-Butylphenyl diphenyl phosphate (BPDP) (CAS: 56803-37-3) is an organophosphate flame retardant (OPFR) that functions as a plasticizer and fire suppressant. Unlike solid FRs, BPDP is an oily liquid, presenting unique challenges in textile finishing regarding durability and hand-feel.
Mechanism of Action
BPDP operates via a Dual-Phase Mechanism , making it highly effective for polyester/cotton blends where both scaffolding (char) and flame extinction (gas) are required.
-
Gas Phase (Radical Scavenging): Upon thermal decomposition (>300°C), BPDP releases phosphorus-containing radicals (
, ). These radicals scavenge high-energy hydrogen ( ) and hydroxyl ( ) radicals from the flame front, quenching the combustion chain reaction. -
Condensed Phase (Char Promotion): The phosphoric acid derivatives generated react with the hydroxyl groups of cellulosic fibers (cotton/viscose). This dehydration reaction promotes the formation of a carbonaceous "char" layer, which acts as a thermal barrier, shielding the underlying polymer from heat and oxygen.
The Toxicity-Formulation Paradox
Critical Insight: BPDP is toxic to aquatic life and has potential endocrine-disrupting properties. Direct application without a fixative leads to rapid leaching during washing, causing environmental contamination and loss of FR performance. Solution: This guide utilizes a Binder-Assisted Back-Coating approach. The BPDP is emulsified and locked within a cross-linked acrylic or polyurethane matrix, significantly reducing bioavailability and leaching.
Visualizing the Mechanism
The following diagram illustrates the chemical pathway of BPDP during combustion.
Figure 1: Dual-phase mechanism of BPDP showing simultaneous gas-phase quenching and condensed-phase char formation.
Material Selection & Pre-Formulation
Reagents
-
Active Agent: tert-Butylphenyl diphenyl phosphate (Technical grade, >95%).
-
Binder: Self-crosslinking Acrylic Copolymer emulsion (Tg -15°C to +10°C for flexibility). Note: Avoid stiff binders for apparel; use stiffer binders for upholstery.
-
Emulsifier: Non-ionic surfactant (e.g., Ethoxylated alcohol, HLB 12-14).
-
Thickener: Polyacrylate inverse emulsion (to adjust viscosity for coating).
-
Substrate: Polyester/Cotton blend (65/35) or 100% Cotton upholstery fabric.
Formulation Strategy Table
| Component | Function | Typical Loading (Wet w/w) | Critical Consideration |
| BPDP | Flame Retardant | 20% - 40% | Must be emulsified first. |
| Acrylic Binder | Matrix/Fixative | 40% - 50% | Determines wash fastness. |
| Water | Diluent | 10% - 20% | Adjusts solids content. |
| Ammonia | pH Adjuster | < 1% | Maintains alkaline pH for binder stability. |
| Thickener | Rheology Modifier | 1% - 3% | Prevents "strike-through" (penetration to face side). |
Experimental Protocols
Protocol A: Preparation of Stable BPDP Emulsion
Rationale: BPDP is hydrophobic. Direct addition to aqueous binders often causes phase separation (fish-eyes). A pre-emulsion step ensures homogeneity.
-
Charge: In a high-shear mixing vessel, add BPDP (100g) .
-
Surfactant Addition: Add Non-ionic Surfactant (5g) . Mix at low speed (500 rpm) for 5 minutes.
-
Inversion: Slowly add Water (50g) dropwise while increasing shear to 2000 rpm.
-
Homogenization: Continue mixing until a milky white, stable oil-in-water (O/W) emulsion is formed. Particle size should be <5 microns to ensure smooth coating.
Protocol B: Back-Coating Application (Knife-Over-Roll)
Rationale: Back-coating concentrates the FR on the reverse side, preserving the aesthetic hand-feel of the fabric face while providing a solid barrier against ignition.
-
Compounding:
-
Into the Acrylic Binder (200g) , slowly stir in the BPDP Emulsion (from Protocol A) .
-
Adjust pH to 8.0–9.0 using Ammonia.
-
Add Thickener dropwise until viscosity reaches 15,000–20,000 cPs (honey-like consistency).
-
-
Coating Setup:
-
Mount fabric on the coating frame (face side down).
-
Set Knife-over-roll gap to 0.5 mm (or adjust for desired add-on).
-
-
Application:
-
Pour the compounded paste onto the fabric in front of the knife.
-
Draw the knife across the fabric at a constant speed (e.g., 2 m/min).
-
-
Drying & Curing:
-
Dry: 100°C for 3 minutes (removes water).
-
Cure: 160°C for 2 minutes (cross-links the binder). Crucial: Under-curing leads to poor wash durability.
-
Protocol C: Process Workflow Diagram
Figure 2: Step-by-step industrial workflow for formulating and applying BPDP via back-coating.
Characterization & Validation
To validate the efficacy and safety of the treated textile, the following assays are required.
Limiting Oxygen Index (LOI) - ASTM D2863
-
Target: LOI > 28% (Self-extinguishing).
-
Procedure: Clamp specimen vertically in a glass chimney. Introduce N2/O2 mixture. Determine the minimum O2 concentration required to sustain a candle-like flame.
-
Interpretation: Untreated cotton typically has an LOI of ~18%. An LOI of 28% confirms successful FR integration.
Vertical Flame Test - ASTM D6413
-
Target: Char length < 150 mm; No after-flame > 2 seconds.
-
Procedure: Expose vertical sample edge to a methane flame for 12 seconds. Measure damaged length.
Durability (Leaching Test)
-
Method: Subject fabric to 5 standard wash cycles (ISO 6330).
-
Analysis: Measure Phosphorus content (via ICP-OES) before and after washing.
-
Acceptance Criteria: Retention of >80% Phosphorus content. Note: If retention is low, increase binder cross-linking density or cure temperature.
Safety & Handling (MSDS Highlights)
-
Hazard Class: Aquatic Chronic 1 (H410). Very toxic to aquatic life with long-lasting effects.
-
PPE: Neoprene gloves, safety goggles, and organic vapor respirator during heating/curing phases.
-
Disposal: All wash water from the coating line must be treated as hazardous waste. Do not discharge into municipal sewage.
-
Storage: Store BPDP in a cool, dry place away from strong oxidizers.
References
-
Chemical Properties & Toxicity: Biosynth. "tert-Butylphenyl diphenyl phosphate - Technical grade." Biosynth Catalog. Link[1]
-
Environmental Fate: U.S. National Library of Medicine. "Biodegradation of tert-butylphenyl diphenyl phosphate." PubMed Central. Link
-
Textile Coating Mechanisms: Horrocks, A.R., et al. "Effectiveness of Phosphorus-Containing Flame Retardants in Textile Back-coating Formulations."[2] Journal of Industrial Textiles. Link
-
Microencapsulation Trends: Podgornik, B., et al. "Microencapsulation for Functional Textile Coatings."[3] Coatings (MDPI). Link
-
Regulatory Data: UK Government. "Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate." GOV.UK. Link
Sources
Protocol for Studying the Leaching of tert-Butylphenyl diphenyl phosphate from Polymeric Materials
An Application Note for Researchers and Scientists
Abstract
This document provides a comprehensive protocol for the quantitative analysis of tert-Butylphenyl diphenyl phosphate (BPDP) leaching from polymers. BPDP is an organophosphate ester widely used as a flame retardant and plasticizer in various materials, including PVC, polyurethanes, and textile coatings.[1][2] As an additive, BPDP is not chemically bound to the polymer matrix and can migrate, or "leach," into the surrounding environment over time.[3][4] This leaching process is a significant concern for public health and environmental safety, particularly for polymers used in food packaging, medical devices, and consumer goods. The detection of BPDP in human urine suggests widespread exposure.[5] This protocol details a robust methodology encompassing sample preparation, standardized migration testing conditions, sample extraction, and high-sensitivity quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Scientific Imperative
tert-Butylphenyl diphenyl phosphate (CAS No. 56803-37-3) is a member of the triaryl phosphates chemical class. It is valued in industrial applications for its ability to enhance the flame retardancy and flexibility of polymers. However, the physical incorporation of BPDP into the polymer, rather than covalent bonding, makes it susceptible to leaching. This process involves the diffusion of the additive to the polymer surface, followed by its desorption and dispersion into a contacting medium, such as food, water, or soil.[3]
The potential for human and environmental exposure to BPDP necessitates reliable methods to quantify its migration from finished articles. Regulatory bodies worldwide have established frameworks to assess the safety of chemical substances that migrate from materials. For instance, the European Union's Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food provides a legal framework for such migration testing, setting out specific simulants, conditions, and limits.[6][7][8] Similarly, environmental agencies like the U.S. EPA have developed protocols, such as the Leaching Environmental Assessment Framework (LEAF), to characterize the release of constituents from solid materials.[9][10]
This guide provides a self-validating system for researchers to accurately assess the leaching potential of BPDP, enabling robust risk assessment and facilitating the development of safer materials.
Physicochemical Properties of tert-Butylphenyl diphenyl phosphate (BPDP)
Understanding the physical and chemical properties of BPDP is fundamental to designing and interpreting a leaching study. Its low water solubility and vapor pressure influence its partitioning behavior between the polymer and the contact medium.
| Property | Value | Source |
| CAS Number | 56803-37-3 | [11][12] |
| Molecular Weight | 382.39 g/mol | [11] |
| Physical State | Clear, colorless liquid | [11] |
| Water Solubility | < 1 mg/mL (practically insoluble) | [11] |
| Vapor Pressure | 7.8 x 10⁻⁵ Pa at 20°C | [2] |
| Log Kₒw (Octanol-Water Partition Coeff.) | Estimated range: 4.5 - 5.9 | UK Environment Agency[2] |
The Leaching Mechanism: From Polymer Matrix to Environment
The migration of BPDP from a polymer is a multi-step physical process. This simplified model illustrates the key stages that the protocol is designed to measure.
Caption: High-level workflow for the BPDP leaching protocol.
Step-by-Step Methodology
Part 1: Polymer Sample Preparation
-
Surface Area Definition: Cut the polymer material into test specimens of known dimensions (e.g., 10 cm x 10 cm). The goal is to achieve a standardized surface area-to-volume ratio for the migration test. A common ratio is 6 dm² of sample per 1 liter of food simulant.
-
Cleaning: Gently wipe the surface of the specimens with a lint-free cloth dampened with reagent water to remove any surface dust or contaminants. Do not use organic solvents, as this could prematurely extract BPDP.
-
Measurement: Accurately measure the surface area of each specimen. For articles where only one side will contact the medium (e.g., a container), only that surface area is considered.
Part 2: Migration Testing
-
Setup: Place the prepared polymer specimen into a glass bottle.
-
Simulant Addition: Add the pre-conditioned food simulant to the bottle, ensuring the specimen is fully submerged and the target surface area-to-volume ratio is met.
-
Blank Control: Prepare a control bottle containing only the food simulant to monitor for background contamination.
-
Incubation: Seal the bottles and place them in a calibrated oven or incubator. The test conditions (time and temperature) should simulate the intended use of the polymer.
Condition Type Temperature Duration Rationale Standard (Long-term) 40 °C 10 days Simulates long-term storage at room temperature. Accelerated 60 °C 10 days Represents worst-case conditions for materials not used at high temperatures. High Temperature 100 °C 4 hours Simulates high-temperature applications like boiling. This table provides examples based on common testing standards like (EU) 10/2011. Conditions must be selected based on the polymer's specific application.
Part 3: Sample Extract Preparation
Trustworthiness Pillar: The extraction step is critical for quantitative recovery. The choice of method depends on the simulant used. A recovery experiment using a spiked simulant sample should be performed to validate the efficiency of the chosen extraction method.
-
For Aqueous Simulants (A and B):
-
Liquid-Liquid Extraction (LLE): Transfer a known volume of the simulant (e.g., 100 mL) to a glass separatory funnel.
-
Add 30 mL of methylene chloride and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction twice more with fresh portions of methylene chloride.
-
Combine the organic extracts.
-
-
For Fatty Simulant (D2 - Oil):
-
Solvent Dilution: Accurately weigh a portion of the oil simulant (e.g., 1 g) into a volumetric flask.
-
Dilute to the mark with n-hexane and mix thoroughly. This sample may require further cleanup via Solid-Phase Extraction (SPE) if the matrix interference is high.
-
-
Concentration:
-
Gently evaporate the combined solvent extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
Part 4: Analytical Quantification by GC-MS
Expertise Pillar: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an excellent technique for this analysis due to its high selectivity and sensitivity for semi-volatile organophosphorus compounds. [13][14]The use of Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing the detector on specific ions characteristic of BPDP.
-
Instrument Calibration: Prepare a series of calibration standards of BPDP in the final extraction solvent (e.g., n-hexane or methylene chloride) at concentrations spanning the expected sample range (e.g., 0.01 to 2.0 µg/mL). Analyze the standards to generate a linear calibration curve.
-
GC-MS Analysis: Inject 1 µL of the prepared sample extract into the GC-MS system.
Parameter Example Setting Rationale GC Column DB-5ms (30m x 0.25mm, 0.25µm) or equivalent A non-polar column providing good separation for semi-volatile compounds. Injector Temp. 280 °C Ensures complete volatilization of BPDP. Oven Program 50°C (1 min), ramp 15°C/min to 300°C, hold 5 min Provides thermal separation of analytes. [15] Carrier Gas Helium at 1.0 mL/min Inert carrier gas. MS Source Temp. 230 °C Standard ion source temperature. MS Quad Temp. 150 °C Standard quadrupole temperature. Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity. Quantifier Ion m/z 325 A characteristic fragment ion of BPDP. Qualifier Ions m/z 382 (Molecular Ion), m/z 233 Used for identity confirmation. -
Sequence: Run the sequence including a solvent blank, calibration standards, the method blank, and the prepared samples.
Data Analysis and Reporting
-
Calculate Concentration in Simulant: Use the instrument's calibration curve to determine the concentration of BPDP in the final 1 mL extract (in µg/mL). Back-calculate to find the concentration in the original food simulant (Cₛᵢₘ, in mg/L).
-
Calculate Specific Migration: Express the final result based on the regulatory or study requirement.
-
Migration per surface area (M):
-
M (mg/dm²) = (Cₛᵢₘ × Vₛᵢₘ) / A
-
Where: Vₛᵢₘ is the volume of the simulant in liters, and A is the surface area of the polymer in dm².
-
-
Migration into food (mg/kg):
-
This is typically assumed to be equivalent to the concentration in the simulant (mg/L), based on the convention that 1 kg of food is contacted by 6 dm² of material and is contained in 1 L of simulant.
-
-
Best Practices and Troubleshooting
-
Contamination Control: Organophosphate esters are ubiquitous in laboratory environments. Always run a method blank with every batch to ensure the absence of background contamination.
-
Matrix Effects: Fatty food simulants can interfere with analysis. If high interference is observed, consider using isotope-labeled internal standards and/or performing additional sample cleanup using Solid-Phase Extraction (SPE).
-
Analyte Stability: BPDP is generally stable but can hydrolyze under strong acidic or basic conditions. [11]Ensure that samples are analyzed within a reasonable timeframe after extraction.
References
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). Water Emerging Contaminants & Nanoplastics. [Link]
-
Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). (2009). GOV.UK. [Link]
-
BUTYLATED TRIPHENYL PHOSPHATE. (n.d.). Ataman Kimya. [Link]
-
Leaching Environmental Assessment Framework (LEAF) How-To Guide. (2019). U.S. Environmental Protection Agency. [Link]
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Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. (2020). International Journal of Environmental Research and Public Health. [Link]
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Commission Regulation (EU) No 10/2011. (2011). Official Journal of the European Union. [Link]
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Methods for the analysis of organophosphorus flame retardants—Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS. (2015). Analytical and Bioanalytical Chemistry. [Link]
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Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). Water Emerg Contam Nanoplastics. [Link]
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Specialty Leaching Methods. (n.d.). Eurofins USA. [Link]
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Food Contact Plastics Regulation (EU) 10/2011 Solutions. (n.d.). Intertek. [Link]
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Method 1311: Toxicity Characteristic Leaching Procedure. (1992). U.S. Environmental Protection Agency. [Link]
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GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants. (2022). Metabolites. [Link]
-
METHOD DEVELOPMENT FOR THE DETECTION OF ORGANOPHOSPHATE FLAME RETARDANTS AND POLYBROMINATED DIPHENYL ETHERS IN CONSUMER PRODUCTS. (2016). University of Rhode Island ScholarWorks. [Link]
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Application and Protocol Guide for the Development of Electrochemical Sensors Utilizing tert-Butylphenyl Diphenyl Phosphate
Introduction: Unlocking New Sensing Capabilities with tert-Butylphenyl Diphenyl Phosphate
tert-Butylphenyl diphenyl phosphate (tBPDP) is an organophosphate ester recognized for its utility as a flame retardant and plasticizer in various industrial applications.[1][2] Its inherent chemical stability, lipophilicity, and plasticizing properties make it a compelling, albeit lesser-explored, candidate for advanced applications in electrochemical sensing. This guide provides a comprehensive overview and detailed protocols for leveraging tBPDP in the development of robust electrochemical sensors, particularly potentiometric ion-selective electrodes (ISEs).
Potentiometric sensors are a class of electrochemical devices that measure the potential difference between a working electrode and a reference electrode, which can be correlated to the concentration of a specific analyte.[3] The heart of many such sensors is a polymeric membrane, typically composed of polyvinyl chloride (PVC), an ionophore, and a plasticizer. The plasticizer, which constitutes a significant portion of the membrane's mass, plays a critical role in dissolving the ionophore and other membrane components, ensuring the mobility of ionic species within the membrane, and influencing the sensor's analytical performance, including its selectivity, sensitivity, and lifespan.[4][5]
While various plasticizers are commonly employed in ISEs, the unique molecular structure of tBPDP offers intriguing possibilities for modulating sensor performance. This document serves as a foundational guide for researchers and drug development professionals interested in exploring the potential of tBPDP in novel sensor design. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established electrochemical principles.
The Role of the Plasticizer: A Deeper Dive
The selection of a plasticizer is a critical determinant of an ISE's performance. An ideal plasticizer for a PVC membrane should:
-
Be chemically inert.
-
Have low volatility to ensure a long sensor lifetime.
-
Be immiscible with water to prevent leaching from the membrane.
-
Effectively dissolve the ionophore and any ionic additives.
-
Possess a suitable dielectric constant to support ion-exchange processes at the membrane-solution interface.
Organophosphate esters, as a class, are frequently used as plasticizers in ISEs.[4] The lipophilicity of the plasticizer can significantly impact the sensor's selectivity and sensitivity.[5] The rationale is that a plasticizer with a lipophilicity similar to that of the ionophore can lead to a more stable and selective sensor.[5] The bulky tert-butyl group and the phenyl rings in tBPDP contribute to its high lipophilicity, which can be advantageous in creating sensors for lipophilic ions or in applications where leaching of membrane components is a concern.
Protocol 1: Fabrication of a tBPDP-Plasticized PVC Membrane for an Ion-Selective Electrode
This protocol outlines the steps for creating a generic ion-selective membrane using tBPDP as the plasticizer. The choice of ionophore will depend on the target analyte and must be determined by the researcher.
Materials and Reagents:
-
High molecular weight Poly(vinyl chloride) (PVC)
-
tert-Butylphenyl diphenyl phosphate (tBPDP)
-
Ionophore (specific to the target analyte)
-
Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, K-TCPB)
-
Tetrahydrofuran (THF), analytical grade
-
Glass rings (e.g., 20 mm inner diameter)
-
A clean, flat glass plate
Experimental Workflow Diagram:
Caption: Workflow for fabricating a tBPDP-plasticized ISE.
Step-by-Step Procedure:
-
Membrane Cocktail Preparation:
-
In a small glass vial, weigh the membrane components. A typical starting composition is:
-
PVC: ~33% by weight
-
tBPDP: ~66% by weight
-
Ionophore: 0.5-2% by weight
-
Lipophilic salt: 0.1-0.5% by weight
-
-
Add approximately 1.5 mL of THF to the vial.
-
Seal the vial and vortex or sonicate until all components are fully dissolved, resulting in a clear, viscous solution.
-
-
Membrane Casting:
-
Place a clean glass ring on a level, clean glass plate.
-
Carefully pour the membrane cocktail into the glass ring.
-
Cover the setup with a watch glass, leaving a small opening to allow for slow evaporation of the THF. This process should take several hours to a full day. A slow evaporation rate is crucial for creating a homogenous, mechanically stable membrane.
-
Once the THF has completely evaporated, a transparent, flexible membrane will remain.
-
-
Electrode Assembly:
-
Using a sharp cork borer, cut a small disc (e.g., 5-7 mm in diameter) from the cast membrane.
-
Mount the membrane disc into a commercially available or custom-made electrode body.
-
Fill the electrode body with an internal filling solution containing a known concentration of the target ion and chloride ions (for the Ag/AgCl internal reference).
-
Insert the internal Ag/AgCl reference electrode.
-
The electrode is now ready for conditioning.
-
Rationale for Experimental Choices:
-
The ratio of PVC to plasticizer determines the mechanical properties and ion-transport characteristics of the membrane. A ~1:2 ratio is a common starting point.
-
The lipophilic salt is added to reduce the membrane's electrical resistance and can improve the potentiometric response by preventing the co-extraction of counter-ions from the sample.
-
THF is a suitable solvent as it readily dissolves all membrane components and has a relatively low boiling point, facilitating its removal.
Protocol 2: Electrochemical Characterization of the tBPDP-Based Sensor
This protocol describes the essential steps to evaluate the performance of the newly fabricated ISE.
Materials and Equipment:
-
Fabricated tBPDP-based ISE
-
External reference electrode (e.g., Ag/AgCl)
-
High-impedance potentiometer or ion meter
-
Standard solutions of the target analyte and interfering ions
-
Magnetic stirrer and stir bars
Characterization Workflow Diagram:
Caption: Key steps in the electrochemical characterization of an ISE.
Step-by-Step Procedure:
-
Conditioning:
-
Before first use, soak the electrode in a solution of the target analyte (e.g., 10⁻³ M) for several hours to a day. This allows the membrane to equilibrate with the analyte solution.
-
-
Potentiometric Response (Calibration):
-
Place the ISE and the external reference electrode in a beaker containing a background electrolyte solution.
-
While stirring, add known concentrations of the target analyte, starting from a low concentration (e.g., 10⁻⁷ M) and increasing to a high concentration (e.g., 10⁻¹ M).
-
Record the stable potential reading at each concentration.
-
Plot the potential (mV) versus the logarithm of the analyte activity (or concentration). The slope of the linear portion of the curve should be close to the theoretical Nernstian value (59.2/z mV per decade at 25°C, where z is the charge of the ion).
-
-
Selectivity Determination:
-
The selectivity of the sensor towards the primary ion over interfering ions can be determined using the fixed interference method.
-
Measure the potential of the ISE in a solution containing a fixed concentration of an interfering ion.
-
Add varying concentrations of the primary ion and record the potential.
-
The selectivity coefficient can be calculated from the intersection of the two linear portions of the resulting potential vs. log(activity) plot.
-
-
Response Time:
-
Measure the time it takes for the electrode to reach a stable potential (e.g., within ±1 mV) after a rapid change in the analyte concentration. Potentiometric sensors typically have response times of less than a minute.[6]
-
-
Lifetime:
-
Periodically re-calibrate the sensor over several weeks or months. The lifetime is generally defined as the period during which the sensor's slope and detection limit remain within acceptable limits. The choice of plasticizer can influence the sensor's lifetime.
-
Data Presentation:
The performance characteristics of the developed sensor should be summarized in a table for clarity.
| Parameter | Typical Value | Significance |
| Slope | ~59.2/z mV/decade | Indicates Nernstian behavior and correct sensor function. |
| Linear Range | e.g., 10⁻⁵ to 10⁻¹ M | The concentration range over which the sensor provides a reliable and linear response. |
| Limit of Detection (LOD) | e.g., 10⁻⁶ M | The lowest concentration of the analyte that can be reliably detected. |
| Selectivity Coefficients | Varies | Quantifies the sensor's preference for the target analyte over interfering ions. |
| Response Time | < 60 seconds | A measure of how quickly the sensor responds to changes in analyte concentration. |
| Lifetime | Weeks to Months | Indicates the operational stability of the sensor over time. |
Conclusion and Future Directions
This guide provides a foundational framework for the development and characterization of electrochemical sensors using tert-butylphenyl diphenyl phosphate as a plasticizer. The protocols outlined herein are based on established principles of ion-selective electrode technology and offer a starting point for researchers to explore the unique properties of tBPDP in sensor design. The high lipophilicity and stability of tBPDP may offer advantages in terms of sensor lifetime and applicability in complex sample matrices.
Further research should focus on comparing the performance of tBPDP-plasticized sensors with those containing more conventional plasticizers. Additionally, the application of these sensors for the detection of specific analytes of interest in pharmaceutical and environmental analysis represents a promising avenue for future investigation.
References
-
Investigation into an electrochemical sensor for phosphate detection utilizing a cobalt-nickel alloy as a potentiometric probe. ResearchGate. Available at: [Link].
-
A Simple and Sensitive Electrochemical Sensor Based on Azodicarbonamide for the Determination of Tert-Butylhydroquinone in Food. ResearchGate. Available at: [Link].
-
Detection of Tert-Butylhydroquinone in Edible Oils Using an Electrochemical Sensor Based on a Nickel-Aluminum Layered Double Hydroxide@Carbon Spheres-Derived Carbon Composite. MDPI. Available at: [Link].
-
Electrochemical Sensors Based on Transition Metal Materials for Phenolic Compound Detection. MDPI. Available at: [Link].
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Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination. ResearchGate. Available at: [Link].
-
Potentiometric sensors for the determination of pharmaceutical drugs. PubMed. Available at: [Link].
-
Fabrication and Applications of Potentiometric Sensors Based on p-tert-butylthiacalix[7]arene Comprising Two Triazole Rings Ionophore for Silver Ion Detection. ResearchGate. Available at: [Link].
-
Plasticizer for Liquid Polymeric Membrane of Ion Selective Electrode Based on Thiazole Derivatives as Ionophore. ResearchGate. Available at: [Link].
-
Fabrication of electrochemical sensor based on molecularly imprinted polymer and nanoparticles for determination trace amounts of morphine. ResearchGate. Available at: [Link].
-
Electrochemical sensor based on Ti3C2 membrane doped with UIO-66-NH2 for dopamine. Springer. Available at: [Link].
-
An Ultrasensitive Electrochemical Sensor Based on Nanoporous Molecularly Imprinted Polymer Film for Triphenyl Phosphate Detection. ResearchGate. Available at: [Link].
-
Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. PubMed. Available at: [Link].
-
Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. PubMed Central. Available at: [Link].
-
Usage and Characteristics of Plasticizers as Ion-Selective Electrodes: A Short Review. Available at: [Link].
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Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. MDPI. Available at: [Link].
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Bio-Inspired Materials for Electrochemical Sensors. Open PRAIRIE. Available at: [Link].
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Lead(II)-Selective Potentiometric Sensor Based on Schiff Base of Thiophene-2-Aldehyde Thiosemicarbazone. Analytical and Bioanalytical Electrochemistry. Available at: [Link].
-
Fabrication and Use of Organic Electrochemical Transistors for Sensing of Metabolites in Aqueous Media. MDPI. Available at: [Link].
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Plasticizer Effects in the PVC Membrane of the Dibasic Phosphate Selective Electrode. ResearchGate. Available at: [Link].
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Investigation of the Gas Detection Mechanism in Semiconductor Chemical Sensors by FTIR Spectroscopy. ResearchGate. Available at: [Link].
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Design and Fabrication of Electrochemical Sensors for Interleukin-6. Institutional Repository. Available at: [Link].
-
Biodegradation of tert-butylphenyl diphenyl phosphate. PubMed. Available at: [Link].
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in vitro studies on the biological effects of tert-Butylphenyl diphenyl phosphate
An Application Guide for the In Vitro Investigation of tert-Butylphenyl Diphenyl Phosphate (tBPDP)
Authored by: Gemini, Senior Application Scientist
Abstract
Tert-Butylphenyl diphenyl phosphate (tBPDP), an organophosphate flame retardant (OPFR), has seen increased use following the phase-out of polybrominated diphenyl ethers (PBDEs).[1][2] As an additive plasticizer, tBPDP can leach from consumer products, leading to its detection in indoor environments and human tissues, raising concerns about its potential health effects.[3][4] This guide provides a comprehensive framework and detailed protocols for researchers, toxicologists, and drug development professionals to investigate the biological and toxicological effects of tBPDP using established in vitro models. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating robust and reliable data. This document outlines methodologies to assess cytotoxicity, genotoxicity, endocrine disruption, and developmental toxicity, underpinned by authoritative references and field-proven insights.
Introduction: The Scientific Rationale for In Vitro tBPDP Assessment
The toxicological profile of tBPDP is an area of active investigation. In vivo studies have pointed towards effects on the liver and thyroid hormone response.[1] Crucially, in vitro research has begun to uncover specific molecular mechanisms, including the disruption of key signaling pathways essential for development and homeostasis. For instance, tBPDP has been shown to be detrimental to endochondral ossification by inhibiting Hedgehog (Hh) signaling in murine limb bud cultures.[2][4] Other studies on related OPFRs suggest a potential for altering lipid metabolism through pathways involving Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and for disrupting steroidogenesis.[4][5]
Given the ethical and practical limitations of animal testing, a well-designed in vitro testing strategy is paramount. It allows for high-throughput screening, dose-response characterization, and deep mechanistic investigation in a controlled environment. The OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters provides a tiered approach, with in vitro assays (Level 2) serving as a critical step for identifying mechanisms of action that can inform targeted in vivo studies.[6][7] This guide focuses on providing the tools for a robust Level 2 assessment of tBPDP.
Strategic Workflow for tBPDP In Vitro Assessment
A logical, tiered approach is essential for efficiently characterizing the potential hazards of tBPDP. The workflow should begin with foundational toxicity assessments before proceeding to more complex, mechanism-specific assays.
Caption: Tiered workflow for in vitro assessment of tBPDP.
Core Experimental Protocols
This section provides step-by-step methodologies for key assays. The selection of these protocols is based on existing evidence for tBPDP and related OPFRs.
Protocol: Cytotoxicity Assessment via MTT Assay
Causality: Before investigating complex mechanisms, it is essential to determine the concentration range at which tBPDP affects basic cell viability. The MTT assay measures the metabolic activity of mitochondria, providing a sensitive indicator of cellular health.[8] This allows subsequent mechanistic assays to be performed at non-cytotoxic concentrations, ensuring that observed effects are not merely artifacts of cell death.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
tBPDP (CAS No. 56803-37-3), dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (spectrophotometric grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of tBPDP in culture media. A suggested starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.
-
Exposure: Remove the seeding medium and replace it with 100 µL of medium containing the various concentrations of tBPDP, a vehicle control (DMSO), and a positive control (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (inhibitory concentration 50%).
Protocol: Genotoxicity Assessment via Alkaline Comet Assay
Causality: The Comet Assay, or single-cell gel electrophoresis, is a versatile method for detecting DNA strand breaks in individual cells.[9] While some studies indicate tBPDP is not mutagenic in bacterial assays, it may still induce genotoxicity through mechanisms like oxidative stress, which can cause DNA strand breaks.[4] The alkaline version of the assay is particularly sensitive as it detects both single- and double-strand breaks.[10]
Materials:
-
Human peripheral blood lymphocytes or a relevant cell line (e.g., TK6)
-
tBPDP in DMSO
-
Low melting point (LMP) agarose and normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold or propidium iodide)
-
Microscope slides
Procedure:
-
Cell Treatment: Expose cells in suspension or monolayer to non-cytotoxic concentrations of tBPDP (determined from the MTT assay) for a short period (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂).
-
Slide Preparation: Coat microscope slides with NMP agarose and let them dry.
-
Cell Embedding: Mix ~1 x 10⁴ treated cells with LMP agarose and pipette the mixture onto the pre-coated slide. Cover with a coverslip and solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.[11] This step removes cell membranes and histones, leaving behind the nucleoid.
-
DNA Unwinding: Place slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.[11] Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization & Staining: Gently rinse the slides with neutralization buffer, then stain with a fluorescent DNA dye.
-
Analysis: Visualize slides using a fluorescence microscope. Quantify DNA damage using specialized image analysis software to measure parameters like percent tail DNA or tail moment.
Caption: Postulated mechanism of tBPDP-induced Hedgehog pathway inhibition.
Transcriptomic analysis of tBPDP-exposed limb buds showed decreased expression of Hh target genes like Gli1 and Ptch1. [2][4]This suggests tBPDP acts downstream of the Hh ligand, potentially by inhibiting the key signal transducer Smoothened (SMO) or by interfering with the activation of GLI transcription factors. This disruption ultimately impairs chondrocyte proliferation and differentiation, leading to defects in bone formation. [4]
Conclusion
The protocols and framework presented in this guide offer a robust starting point for the comprehensive in vitro assessment of tert-Butylphenyl diphenyl phosphate. By systematically evaluating cytotoxicity, genotoxicity, and specific mechanistic endpoints such as endocrine and metabolic disruption, researchers can generate the high-quality data needed for accurate hazard characterization. These in vitro findings are essential for prioritizing compounds of concern, informing targeted animal studies, and ultimately contributing to a more complete understanding of the risks tBPDP may pose to human health.
References
-
National Institute of Environmental Health Sciences. (n.d.). NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of tert-Butylphenyl Diphenyl Phosphate (CASRN 56803-37-3) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies). National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. Chemical Research in Toxicology. Retrieved from [Link]
-
Yan, D., & Hales, B. F. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 178(2), 266–276. Retrieved from [Link]
-
GOV.UK. (n.d.). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). Retrieved from [Link]
-
PubMed. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Retrieved from [Link]
-
ResearchGate. (n.d.). Triphenyl phosphate permeates the blood brain barrier and induce neurotoxicity in mouse brain | Request PDF. Retrieved from [Link]
-
Chemical Effects in Biological Systems. (n.d.). tert-Butylphenyl diphenyl phosphate (56803-37-3). Retrieved from [Link]
-
Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Reviews in Mutation Research, 783, 108293. Retrieved from [Link]
-
Ma, M., et al. (2020). In vitro estrogen-disrupting effects of organophosphate flame retardants. Science of The Total Environment, 733, 138484. Retrieved from [Link]
-
McGill Radiobiology. (2015). Comet Assay Protocol. Retrieved from [Link]
-
Di Nisio, A., et al. (2020). Effects of Bisphenols on Testicular Steroidogenesis. Frontiers in Endocrinology, 11, 473. Retrieved from [Link]
-
ECETOC. (n.d.). Activities of the OECD related to endocrine disruptors. Retrieved from [Link]
-
Frontiers. (n.d.). Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. Retrieved from [Link]
-
IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Endocrine Disruptor Testing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butylphenyl Diphenyl Phosphate
Welcome to the technical support center for the synthesis of tert-Butylphenyl diphenyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and resolving issues related to impurities.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you may encounter during your experiment, their probable causes, and actionable solutions.
Problem 1: My final product is a complex mixture of isomers.
Question: My GC-MS and HPLC analyses show multiple peaks with similar mass spectra, indicating the presence of several isomers of tert-Butylphenyl diphenyl phosphate. Why is this happening, and how can I improve the selectivity for the desired isomer (typically para)?
Answer:
The formation of ortho-, meta-, and para-isomers is a common outcome in the Friedel-Crafts alkylation of phenol with a tert-butylating agent, which is the initial step in the synthesis of tert-Butylphenyl diphenyl phosphate. The tert-butyl group can attach to different positions on the phenol ring, leading to a mixture of substituted phenols that are subsequently phosphorylated.
Causality: The regioselectivity of the Friedel-Crafts alkylation is influenced by several factors, primarily the choice of catalyst and reaction temperature. Lewis acids like aluminum chloride (AlCl₃) are common catalysts, but their activity and the reaction conditions can affect the isomer distribution. At lower temperatures, the para-substituted product is generally favored due to steric hindrance at the ortho positions. However, at higher temperatures, thermodynamic equilibrium can lead to the formation of the more stable meta-isomer and a mixture of other isomers.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting isomer formation.
Solutions:
-
Catalyst Optimization: Experiment with different Lewis acid catalysts. While AlCl₃ is potent, milder catalysts like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may offer better selectivity. The concentration of the catalyst can also be tuned to control the reaction rate and selectivity.
-
Temperature Control: Carefully control the reaction temperature during the alkylation step. Lower temperatures generally favor the formation of the para-isomer.[1]
-
Purification of the Intermediate: A robust solution is to purify the alkylated phenol intermediate before proceeding to the phosphorylation step. Fractional distillation or recrystallization can be used to isolate the desired p-tert-butylphenol isomer.
Problem 2: My product is contaminated with other phosphate esters like triphenyl phosphate and di-tert-butylphenyl phenyl phosphate.
Question: My analytical data indicates the presence of significant amounts of triphenyl phosphate (TPP) and di-tert-butylphenyl phenyl phosphate. What are the sources of these impurities?
Answer:
These impurities arise from side reactions or incomplete reactions during the synthesis.
Causality:
-
Triphenyl Phosphate (TPP): This impurity forms when unreacted phenol from the initial alkylation step or phenol added as a reactant in the phosphorylation step reacts with phosphorus oxychloride (POCl₃). If the alkylation of phenol is incomplete, the remaining phenol will compete with tert-butylphenol for the phosphorylation reagent.
-
Di-tert-butylphenyl Phenyl Phosphate: This impurity is a result of polyalkylation during the Friedel-Crafts reaction. If the reaction conditions are too harsh or the stoichiometry is not well-controlled, the phenol ring can be alkylated more than once, leading to the formation of di-tert-butylphenol. This di-substituted phenol then participates in the phosphorylation reaction.
Troubleshooting Workflow:
Caption: Workflow for addressing phosphate ester impurities.
Solutions:
-
Stoichiometric Control: Carefully control the molar ratios of your reactants in the alkylation step. Using a slight excess of the tert-butylating agent can help to drive the reaction to completion and reduce the amount of unreacted phenol.
-
Reaction Condition Optimization: To minimize polyalkylation, use milder reaction conditions (lower temperature, shorter reaction time) for the alkylation step.[2]
-
Purification: The final product can be purified using fractional vacuum distillation to separate the desired product from the lower-boiling TPP and the higher-boiling di-tert-butylphenyl phenyl phosphate.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis and characterization of tert-Butylphenyl diphenyl phosphate and its impurities.
Synthesis & Impurity Formation
Q1: What is the general synthetic route for tert-Butylphenyl diphenyl phosphate and where do impurities arise?
A1: The synthesis is typically a two-step process:
-
Friedel-Crafts Alkylation: Phenol is alkylated with a tert-butylating agent (e.g., tert-butanol or isobutylene) in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).
-
Phosphorylation: The resulting tert-butylphenol is then reacted with phosphorus oxychloride (POCl₃) and phenol to form the final phosphate ester.
Impurities can be introduced at each stage, as illustrated in the diagram below.
Caption: Impurity formation in the synthesis of tert-Butylphenyl diphenyl phosphate.
Q2: How does the choice of Lewis acid catalyst affect the formation of isomers?
A2: The strength of the Lewis acid catalyst plays a crucial role in the regioselectivity of the Friedel-Crafts alkylation. Stronger Lewis acids like AlCl₃ can lead to a higher degree of isomerization and polyalkylation, especially at elevated temperatures. Milder Lewis acids, such as ZnCl₂ or FeCl₃, often provide better control and higher selectivity for the para-isomer. The catalyst can also influence the ortho:para ratio.[3]
Analytical Methods
Q3: What are the recommended analytical techniques for identifying impurities in my product?
A3: The most powerful and commonly used techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: Excellent for separating volatile and semi-volatile impurities and providing structural information from the mass spectra. It is particularly useful for identifying isomers and related phosphate esters.
-
HPLC-UV: A robust method for quantifying the purity of the main component and detecting less volatile impurities. It is often used for quality control purposes.
-
³¹P NMR: Provides a unique fingerprint of all phosphorus-containing species in the sample. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, making it an excellent tool for identifying different phosphate esters and phosphorus-containing intermediates.
Q4: Can you provide a starting point for a GC-MS method for analyzing tert-Butylphenyl diphenyl phosphate and its impurities?
A4: A good starting point is to adapt a method like the US EPA Method 8141B for organophosphorus compounds.[4][5][6]
Table 1: Example GC-MS Method Parameters
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane) |
| Injector | Splitless, 280 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| MS Detector | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-550 |
Q5: What should I consider when developing an HPLC method for purity assessment?
A5: For separating a mixture of non-polar to moderately polar organophosphate esters, a reversed-phase HPLC method is generally suitable.
Table 2: Example HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 60% B, increase to 100% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| UV Detection | 254 nm |
Q6: How can ³¹P NMR help in identifying impurities?
A6: ³¹P NMR provides a distinct signal for each unique phosphorus environment in your sample. The chemical shift values can help to identify the different types of phosphate esters present.
Table 3: Approximate ³¹P NMR Chemical Shifts of Common Species
| Compound | Approximate ³¹P Chemical Shift (ppm) vs. 85% H₃PO₄ |
| tert-Butylphenyl diphenyl phosphate | -15 to -20 |
| Triphenyl phosphate | -17 to -18[7] |
| Diphenyl phosphate | -10 to -12 |
| Phosphorus oxychloride (POCl₃) | +2 to +5 |
| Phosphoric acid | 0 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Purification
Q7: What is the best way to remove unreacted starting materials and byproducts?
A7: A multi-step purification process is often necessary.
-
Aqueous Wash: Washing the crude product with a dilute aqueous base (e.g., sodium carbonate solution) will remove acidic impurities like unreacted phenols and hydrochloric acid formed during the reaction. Washing with a chelating agent solution can help remove residual metal catalyst.[8]
-
Drying: The organic layer should be thoroughly dried with an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Fractional Vacuum Distillation: This is a highly effective method for separating components with different boiling points.[9][10] Unreacted starting materials will typically have lower boiling points than the desired product, while poly-alkylated and other higher molecular weight phosphate esters will have higher boiling points.
Q8: Can recrystallization be used to purify tert-Butylphenyl diphenyl phosphate?
A8: Recrystallization can be an effective technique if the desired product is a solid at room temperature and a suitable solvent system can be found. The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should remain in solution or be easily filtered off. A mixture of a polar and a non-polar solvent is often a good starting point for method development.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]
-
Cromlab. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved from [Link]
-
PubMed. (2019). Organophosphate esters by GC-MS: An optimized method for aquatic risk assessment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
ChemRxiv. (2022). In Sample pH Measurement by 31P Phosphate NMR. Retrieved from [Link]
-
PubMed. (2022). Critical review of analytical methods for the determination of flame retardants in human matrices. Retrieved from [Link]
-
ResearchGate. (2013). 31P{1H} NMR spectrum of dtbpf. Retrieved from [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of phosphate esters.
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ACS Publications. (2021). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
PMC. (2015). The Simultaneous Determination of Six Flame Retardants in Water Samples Using SPE Pre-concentration and UHPLC-UV Method. Retrieved from [Link]
-
ResearchGate. (2019). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of phosphate esters.
-
ACS Publications. (1981). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. Retrieved from [Link]
-
The Berger's Lab. (2007). The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. Retrieved from [Link]
-
European Patent Office. (2017). PROCESS FOR THE PREPARATION OF A TRIARYL PHOSPHATE ESTER COMPOSITION. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
ChemRxiv. (2019). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Theses and Dissertations. (2018). THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION. Retrieved from [Link]
-
Repositori Obert UdL. (2021). Critical review of analytical methods for the determination of flame retardants in human matrices. Retrieved from [Link]
-
ScienceMadness. (2020). Distilling esters with very high boiling points?. Retrieved from [Link]
-
Taylor & Francis Online. (1987). SUBSTITUENT EFFECTS ON THE 31P, 13C, AND 1H NMR CHEMICAL SHIFTS OF SUBSTITUTED DIPHENYL 1-PHENYLAMINO-1-PHENYLMETHANEPHOSPHONATES AND THEIR ANIONS. Retrieved from [Link]
- Google Patents. (n.d.). Phosphate esters and compositions containing them.
-
ResearchGate. (2014). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and c) 2c after exhaustive hydrogenation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8170: Assay of Chemical Agents in Solid and Aqueous Samples by Gas Chromatography/Flame Photometric Detection (GC/FPD). Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Sources
- 1. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. ysi.com [ysi.com]
- 6. epa.gov [epa.gov]
- 7. University of Ottawa NMR Facility Blog: The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate [u-of-o-nmr-facility.blogspot.com]
- 8. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 9. vernier.com [vernier.com]
- 10. Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology | MDPI [mdpi.com]
Technical Support Center: Purification of tert-Butylphenyl Diphenyl Phosphate (BPDP)
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Upgrading Commercial/Technical Grade BPDP (CAS 56803-37-3) to Research Grade (>98%)
Introduction: The "Purity Paradox" of Phosphate Esters
User Query: I purchased "tert-Butylphenyl diphenyl phosphate" for a toxicity study, but GC-MS shows multiple peaks. Is my product degraded?
Scientist's Response: It is likely not degraded, but rather inherently impure . Commercial "BPDP" is rarely a single molecule. It is a reaction mixture typically resulting from the phosphorylation of phenol and tert-butylphenol.
-
Commercial Composition: ~40-50% BPDP (target), ~15-20% Triphenyl Phosphate (TPP), ~10-15% Di-tert-butylphenyl phenyl phosphate, and trace phenols.
-
Research Grade Requirement: To study the specific toxicology or metabolic pathway of BPDP, you must isolate it from TPP (a known toxicant) and the di-butylated homologs.
This guide details the purification workflow to isolate the mono-tert-butylphenyl diphenyl phosphate species.
Module 1: The Cleanup Phase (Liquid-Liquid Extraction)
Objective: Remove acidic byproducts (diphenyl phosphoric acid), unreacted phenols, and water-soluble impurities. This is the mandatory first step before any thermal or chromatographic treatment.
Troubleshooting Q&A
Q: My sample has a sharp, acrid odor and a high Acid Value (>0.5 mg KOH/g). How do I fix this? A: This indicates residual phenols or phosphoric acid partial esters. You must perform an alkaline wash.
Q: Why did my emulsion not separate? A: Phosphate esters have a density similar to water (1.18 g/cm³) and high viscosity (~53-75 cSt).
-
Fix: Use a halogenated solvent (Dichloromethane) to increase the density difference, or add brine (NaCl) to the aqueous phase to break the emulsion.
Protocol 1.0: Alkaline Washing
-
Dilution: Dissolve 100g of crude BPDP in 200mL of Dichloromethane (DCM) or Toluene.
-
Alkaline Wash: Wash twice with 100mL of 1M NaOH (cold, 4°C).
-
Neutralization: Wash once with 100mL 1M HCl to neutralize residual base.
-
Water Wash: Wash twice with distilled water until the aqueous phase is neutral (pH 7).
-
Drying (Critical): Dry organic layer over Anhydrous Magnesium Sulfate (MgSO₄) for 2 hours. Filter and evaporate solvent under reduced pressure.
Warning: Residual moisture promotes hydrolysis during the subsequent distillation step, creating more acid. Ensure the sample is bone-dry.
Figure 1: Liquid-Liquid Extraction workflow to remove acidic and phenolic impurities.
Module 2: Bulk Separation (Vacuum Distillation)
Objective: Separate the target BPDP from lighter impurities (Phenol) and heavier impurities (Resins/Polymers).
Troubleshooting Q&A
Q: The liquid turns dark/black when I heat it above 200°C. Why? A: Phosphate esters are thermally stable up to ~250°C, but in the presence of trace acids or moisture, they undergo dealkylation (loss of the t-butyl group as isobutylene).
-
Fix: You must use High Vacuum (<1 mmHg) to lower the boiling point.
Q: I cannot separate Triphenyl Phosphate (TPP) from BPDP by distillation. A: Correct. The boiling points are too close (TPP: ~245°C vs BPDP: ~255°C at atmospheric equivalent). Distillation is only effective for removing heavy di-butylated species and light phenols. For TPP removal, you must use Module 3 (Chromatography).
Protocol 2.0: Short-Path Vacuum Distillation
-
Equipment: Short-path distillation head or Wiped Film Evaporator (WFE).
-
Vacuum: < 0.5 mmHg (Essential).
| Fraction | Vapor Temp (at 0.5 mmHg) | Composition (Estimated) | Action |
| F1 (Fore-run) | < 180°C | Residual Phenols, Solvents | Discard |
| F2 (Main) | 190°C - 210°C | BPDP + TPP Mixture | Collect for Chromatography |
| F3 (Residue) | > 215°C | Di-t-butyl homologs, polymers | Discard |
Module 3: High-Purity Isolation (Chromatography)
Objective: Isolate specific isomers and remove Triphenyl Phosphate (TPP). This is the only way to achieve "Research Grade" (>98%).
Troubleshooting Q&A
Q: Which stationary phase should I use? A:
-
Normal Phase (Silica): Best for bulk separation. The tert-butyl group makes BPDP less polar than TPP.
-
Elution Order: BPDP elutes before TPP.
-
-
Reverse Phase (C18): Best for analytical checking or small-scale isolation. The tert-butyl group makes BPDP more hydrophobic than TPP.
-
Elution Order: TPP elutes before BPDP.
-
Q: I see three peaks for BPDP. Is this contamination? A: No. These are likely the ortho, meta, and para isomers of the mono-tert-butylphenyl diphenyl phosphate.
-
Ortho: Sterically hindered, often elutes first.
-
Para: Most common isomer in commercial mixes.
Protocol 3.0: Flash Chromatography (Normal Phase)
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Loading: 1g of Distilled Oil per 50g Silica.
Gradient Table:
| Time (min) | % Hexane | % Ethyl Acetate | Target Elution |
|---|---|---|---|
| 0-10 | 100% | 0% | Non-polar hydrocarbons |
| 10-25 | 95% | 5% | BPDP (Target) |
| 25-40 | 85% | 15% | Triphenyl Phosphate (TPP) |
| 40+ | 50% | 50% | Di-butylated / Polar impurities |
Figure 2: Chromatographic separation logic on Normal Phase Silica. BPDP is less polar than TPP due to the bulky alkyl group.
Module 4: Storage & Stability
Q: How do I store the purified standard? A:
-
Hydrolysis Risk: Even trace water will hydrolyze the ester bond over time, releasing diphenyl phosphate (strong acid), which catalyzes further degradation (autocatalysis).
-
Container: Glass only. Do not use plastics (BPDP is a plasticizer and will leach additives from the container).
-
Conditions: Store at 4°C under Argon or Nitrogen atmosphere.
References
-
Synthesis and Purification of Phosphate Esters
-
Composition and Impurities
-
Chromatographic Behavior
-
Physical Properties & Safety
- Data Sheet: "tert-Butylphenyl diphenyl phosphate - Technical grade." Biosynth.
-
Source:
Sources
- 1. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]
- 2. separation of positional isomers - Chromatography Forum [chromforum.org]
- 3. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. tert-Butylphenyl diphenyl phosphate | 56803-37-3 [chemicalbook.com]
- 8. Tert-Butylbenzene Diphenyl Phosphate|Tert-Butyl Triphenyl Phosphate|Flame Retardant BPDP|71B--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
- 9. scipoly.com [scipoly.com]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solubility for tert-Butylphenyl Diphenyl Phosphate (BPDP)
Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Solubility Optimization & Experimental Handling of BPDP (CAS: 56803-37-3)[1]
Introduction: The "Invisible" Variable in Your Data
Welcome. If you are accessing this guide, you likely encountered inconsistent potency data, precipitation in cell culture media, or lower-than-expected recovery rates in your BPDP assays.
tert-Butylphenyl diphenyl phosphate (BPDP) is a deceptively difficult molecule.[1] While often treated as a standard organophosphate flame retardant (OPFR), its physicochemical profile—specifically its high lipophilicity (LogKow > 5) and viscosity—creates specific handling challenges.[1]
This guide moves beyond basic "solubility" and addresses the kinetic and thermodynamic behaviors of BPDP in experimental systems. We will treat your protocol as a system that requires validation, not just a recipe.
Part 1: Physicochemical Reality Check
Before pipetting, you must understand the limitations imposed by the molecule itself. BPDP is not a single static isomer but often a reaction mass; however, its solubility behavior is dominated by the phosphate ester core and the hydrophobic phenyl rings.
Table 1: Critical Solubility Parameters
| Parameter | Value | Experimental Implication |
| Water Solubility | < 1–3 mg/L (25°C) | Extremely Low. Do not attempt direct aqueous dissolution.[1] It will float or stick to walls.[1] |
| Log Kow (Partition Coeff.) | ~5.12 – 6.61 | High Lipophilicity. The molecule "prefers" plastic labware over cell culture media by a factor of 100,000+.[1] |
| Physical State | Viscous Liquid | Pipetting Error Risk. High viscosity leads to under-dosing if standard air-displacement pipettes are used without reverse-pipetting techniques.[1] |
| Preferred Solvents | DMSO, Ethanol, Acetone | Soluble > 100 mg/mL in these, but "crashing out" occurs immediately upon aqueous dilution if not managed.[1] |
Part 2: Stock Solution Strategy (FAQs)
Q: I’m seeing variability between replicates. Could my stock solution be the cause?
A: Yes. Because BPDP is a viscous liquid, standard pipetting is inaccurate.[1]
-
The Problem: Viscous liquids cling to the inside of pipette tips. If you pipette 10 µL of neat BPDP, you may actually dispense only 8 µL.[1]
-
The Fix: Gravimetric Preparation. Do not rely on volume. Weigh the BPDP into your glass vial and add solvent to reach the desired molarity.
-
Protocol: Weigh ~10 mg BPDP (record exact mass)
Add DMSO to calculated volume based on density ( g/mL) or simply dilute to a known mass/volume ratio.
-
Q: DMSO or Ethanol? Which vehicle is superior for BPDP?
A: DMSO (Dimethyl sulfoxide) is generally preferred for biological assays, but with caveats.[1]
-
Why DMSO? It has a higher boiling point and lower volatility than ethanol, ensuring your stock concentration remains stable over long experiments.[1]
-
The Risk: DMSO is hygroscopic (absorbs water from air).[1] If your DMSO stock absorbs water, BPDP will precipitate inside the stock vial over time.
-
Recommendation: Use anhydrous DMSO.[1] Store stocks in small aliquots at -20°C in glass vials with Teflon-lined caps. Avoid repeated freeze-thaw cycles.[1]
Part 3: The Aqueous Transition (Preventing the "Crash")
The most critical moment is when you introduce the hydrophobic stock into the hydrophilic culture medium.
Visualizing the Solubilization Pathway
The following diagram illustrates the correct workflow to maintain thermodynamic stability.
Caption: Step-wise dilution strategy. Direct spiking (red dashed line) often causes local precipitation due to high local concentration gradients.[1] Intermediate dilution buffers this transition.
Q: My media looks clear, but my cells are dying unevenly. Is it solubility?
A: It is likely Micro-Precipitation .[1] Just because you don't see chunks doesn't mean the compound is dissolved. BPDP can form colloidal aggregates (micelles) that are invisible to the naked eye but toxic to cells via physical membrane disruption rather than chemical toxicity.[1]
-
The Test: Shine a laser pointer (or bright focused light) through the media. If you see a beam path (Tyndall effect), you have a suspension, not a solution.[1]
-
The Fix: Limit the final concentration. For BPDP, exceeding 50–100 µM in aqueous media is risky without carrier proteins (like BSA) to sequester the lipophilic molecules.
Part 4: Material Adsorption (The "Silent Thief")
Q: I put 10 µM in the well, but LC-MS shows only 4 µM. Where did it go?
A: It is in the plastic.[2] BPDP has a Log Kow > 5.[1][3] It is thermodynamically driven to leave the water and enter the polystyrene of your well plate.
-
The "Sink" Effect: Standard polystyrene plates act as a hydrophobic sink. Up to 60% of organophosphates can be lost to the plate walls within 24 hours.
-
Troubleshooting Protocol:
-
Switch Materials: Use Glass-coated or low-binding polypropylene plates if possible.[1]
-
Pre-saturation: Incubate the wells with the drug solution for 2 hours, discard, and then add the fresh experimental solution. This saturates the binding sites on the plastic.
-
Carrier Proteins: Ensure your media contains FBS (Fetal Bovine Serum) or BSA.[1] Albumin acts as a carrier, keeping BPDP in the liquid phase and preventing it from sticking to the walls. Note: This changes the "free fraction" of the drug available to cells.
-
Part 5: Troubleshooting Logic Tree
Use this decision matrix when results are ambiguous.
Caption: Diagnostic logic for identifying whether failure is due to solubility (cloudy) or adsorption (clear but low recovery).
References
-
National Toxicology Program (NTP). (1992).[1] Chemical Repository Database: tert-Butylphenyl diphenyl phosphate.[1]Link[1]
-
European Chemicals Agency (ECHA). (2024).[1][4] Registration Dossier: Reaction mass of triphenylthiophosphate and tertiary butylated phenyl derivatives.[1][5]Link[1]
-
Saeger, V. W., et al. (1979).[1] "Environmental fate of selected phosphate esters." Environmental Science & Technology, 13(7), 840-844.[1] (Primary source for water solubility and LogP data).[1][3] Link[1]
-
Scientific Polymer Products, Inc. (2020).[1][6] Safety Data Sheet: t-Butyl phenyl diphenyl phosphate.[1][6]Link[1]
-
Cole-Parmer. (2023).[1] Principles in Adsorption to Polystyrene.Link
Sources
- 1. Phosphoric acid, (1,1-dimethylethyl)phenyl diphenyl ester | C22H23O4P | CID 158333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. tuvsud.com [tuvsud.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. scipoly.com [scipoly.com]
Technical Support Center: Optimizing tert-Butylphenyl Diphenyl Phosphate (BPDP) in Polymer Matrices
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Polymer Applications Scope: Performance enhancement, migration control, and hydrolytic stabilization of BPDP (CAS: 56803-37-3).
Executive Technical Overview
tert-Butylphenyl diphenyl phosphate (BPDP) is a functional organophosphate ester (OPE) serving a dual role: it acts as a flame retardant and a plasticizer.[1] While it offers excellent thermal stability compared to alkyl phosphates, its application in high-performance medical and engineering polymers is often hindered by three primary failure modes: surface exudation (blooming) , hydrolytic degradation , and biocompatibility concerns regarding leaching.
This guide moves beyond basic datasheets to provide root-cause analysis and actionable protocols for stabilizing BPDP in PVC, Polyurethanes (PU), and Engineering Thermoplastics.
Core Optimization Modules
Module A: Controlling Migration & Blooming (The Solubility Matrix)
The Issue: Users frequently report an oily film on the surface of flexible PVC or PU after aging. This is "syneresis" or blooming, caused by a mismatch in solubility parameters between the polymer matrix and the BPDP, or by the "zipper effect" of crystallization.
The Mechanism: BPDP relies on polar-polar interactions with the polymer chain (e.g., the C-Cl dipole in PVC). If the thermodynamic affinity (Gibbs free energy of mixing) is insufficient, the BPDP molecules will aggregate and migrate to the surface to lower the system's energy.
Troubleshooting Protocol: The HSP Optimization
Do not rely on "parts per hundred resin" (phr) alone. You must calculate the Hansen Solubility Parameter (HSP) Distance (
-
Calculate
: Where 1 is the Polymer and 2 is BPDP. -
Target: Maintain
MPa for compatibility. -
Action: If blooming occurs, BPDP is likely acting as a secondary plasticizer. You must introduce a Solubilizing Co-Plasticizer .
Recommended Formulation Adjustment:
| Component | Function | Recommended Ratio | Mechanism |
| BPDP | Primary FR/Plasticizer | 15-30 phr | Flame retardancy source. |
| High MW Polyester | Anchor Plasticizer | 5-10 phr | Entangles chains; increases entropic penalty of migration. |
| Epoxidized Soybean Oil (ESO) | Co-stabilizer | 3-5 phr | Acts as an HCl scavenger (PVC) and solubility enhancer. |
Module B: Hydrolytic Stabilization (The "Acid Cycle")
The Issue: In humid environments (medical tubing, outdoor cabling), BPDP undergoes hydrolysis. This reaction is autocatalytic : the phosphoric acid mono-esters formed catalyze further degradation, leading to a catastrophic loss of mechanical properties (embrittlement).
Visualizing the Failure Mode:
Figure 1: The autocatalytic hydrolysis cycle of phosphate esters. Note the feedback loop where generated acid accelerates the breakdown of remaining BPDP.
The Stabilization Protocol: To break this cycle, you must neutralize the acid immediately upon formation.
-
Primary Scavenger: Add Carbodiimide (polymeric) at 0.5 - 1.0 wt%.
-
Secondary Scavenger: Add Epoxy-functionalized stabilizers (e.g., ESO or cycloaliphatic epoxides).
Troubleshooting Guides (FAQ)
Q1: I am seeing a drop in Glass Transition Temperature (Tg) beyond my target. Is my BPDP degrading?
A: Not necessarily. BPDP is a highly efficient plasticizer.[1]
-
Diagnosis: If the material is soft but chemically intact, you have overdosed the plasticizer. BPDP has a high plasticizing efficiency due to its aromatic rings spacing out polymer chains (Free Volume Theory).
-
Fix: Reduce BPDP concentration by 10-15% and replace the volume with a rigid filler (e.g., nano-calcium carbonate) or a less efficient plasticizer (e.g., polymeric adipate) to maintain modulus without losing flame retardancy.
Q2: For medical packaging, how do I prevent BPDP from leaching into lipid-based drug solutions?
A: This is a critical safety parameter. Phosphate esters are lipophilic and will migrate into lipid solutions (e.g., Propofol, TPN).
-
Immediate Action: Do not use monolayer PVC/BPDP for lipid solutions.
-
Engineering Solution: Implement a Multi-layer Co-extrusion .
-
Inner Layer (Contact): Polyolefin (PE/PP) or chemically resistant TPU (no plasticizer).
-
Outer Layer (Structural): PVC + BPDP for flexibility and kink resistance.
-
-
Alternative: Use "Nano-Confinement." Disperse nanoclay (Montmorillonite) at 2-3 wt%. The tortuous path created by the platelets physically blocks the diffusion of the large BPDP molecules.
Q3: My formulation passes UL-94 V0 but fails mechanical tensile tests after 1 week at 60°C.
A: You are experiencing thermal-oxidative degradation accelerated by the phosphate.
-
Root Cause: BPDP can generate weak radicals at high temperatures, which, while helpful for flame retardancy, can attack the polymer backbone during aging.
-
Protocol: Add a Phenolic Antioxidant (e.g., hindered phenol) combined with a Phosphite processing stabilizer.
-
Ratio: 1:2 (Phenol:Phosphite).
-
Total loading: 0.2 - 0.5 phr.
-
Experimental Workflow: Migration Testing
Use this workflow to validate your stabilization strategy before scaling up.
Figure 2: Standard operating procedure for validating plasticizer retention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70425, tert-Butylphenyl diphenyl phosphate. Retrieved from [Link]
-
Environment Agency (UK). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).[1][5][6][7] Retrieved from [Link]
-
Scientific Polymer Products, Inc. Safety Data Sheet: t-Butyl phenyl diphenyl phosphate.[7] Retrieved from [Link]
-
Wei, H., et al. (2019). Hydrolytic stability of organophosphate esters. (General reference on phosphate ester hydrolysis mechanisms).
Disclaimer: This guide is for research and development purposes only. All formulations intended for medical or food-contact applications must undergo rigorous regulatory testing (ISO 10993, USP Class VI) independent of these recommendations.
Sources
- 1. Transparent Liquid High-Stability BPDP Flame Retardant for PVC - Buy Tertbutylphenyl diphenyl phosphate, CAS 56803-37-3, butylphenyl diphenyl phosphate Product on Sinobio Chemistry [sinobiochemistry.com]
- 2. woodfloorbusiness.com [woodfloorbusiness.com]
- 3. TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. miscoproducts.com [miscoproducts.com]
- 5. p-tert-Butylphenyl diphenyl phosphate | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accustandard.com [accustandard.com]
- 7. scipoly.com [scipoly.com]
Technical Support Center: Optimizing tert-Butylphenyl Diphenyl Phosphate (BPDP) in Polymer Matrices
[1]
Introduction: The BPDP Paradox
tert-Butylphenyl diphenyl phosphate (BPDP) is a workhorse organophosphate flame retardant (OPFR) and plasticizer, widely favored for its balance of volatility and flame retardancy efficiency in PVC, PC/ABS, and PPO blends. However, it presents a classic "thermodynamic paradox": to function as a plasticizer, it must be mobile enough to lubricate polymer chains, but to remain stable, it must be immobile enough to prevent blooming (exudation) and volatilization .
This guide moves beyond basic datasheets to address the specific physicochemical failures researchers encounter when pushing BPDP to its solubility limits.
Module 1: Thermodynamics of Compatibility (The "Why")
The Core Failure Mechanism: Solubility Mismatch
Most "random" failures of BPDP—where one batch works and another blooms—are traceable to the Hansen Solubility Parameters (HSP) . BPDP is a polar aromatic molecule.[1] When blended with non-polar matrices (like the polybutadiene phase in ABS) or semi-crystalline polymers, the thermodynamic drive for phase separation increases over time.
The Scientist’s Rule of Thumb:
Compatibility is dictated by the interaction parameter (
- (Delta): Solubility parameter.[1]
-
Failure Point: If
, BPDP will eventually migrate to the surface (bloom) via Ostwald Ripening mechanisms.
Diagram: The Compatibility Decision Tree
Use this logic flow to diagnose if your issue is thermodynamic (formulation) or kinetic (processing).
Figure 1: Diagnostic logic for distinguishing between thermodynamic phase separation (blooming) and chemical degradation (hydrolysis).
Module 2: Troubleshooting Migration & Blooming
Symptom: Surface becomes sticky, oily, or interferes with printing/adhesion after 24-48 hours.[1]
FAQ: Is it Blooming or Degradation?
Q: My PC/ABS parts look wet after storage. Is the BPDP degrading? A: Likely not degrading, but migrating . BPDP is a liquid at room temperature (or low melting solid).[1][2] If the surface is oily, it is pure BPDP migrating out. If the surface has white crystals, it is likely Triphenyl Phosphate (TPP) impurities or solid degradation byproducts.
Protocol: The Accelerated Migration "Wipe Test"
Do not rely on visual checks alone. Use this quantitative weight-loss metric to validate stability.
Materials: Analytical balance, Isopropanol (IPA), lint-free wipes, convection oven.
-
Baseline: Mold 5 plaques (
mm). Weigh accurately ( ). -
Stress: Place samples in an oven at 60°C for 168 hours (1 week). This accelerates molecular mobility without degrading the polymer.[1]
-
Extraction: Remove samples. If oily, wipe the surface thoroughly with an IPA-soaked wipe.[1]
-
Re-weigh: Weigh the wiped sample (
). -
Calculation:
[1]
Pass/Fail Criteria:
| Migration % | Interpretation | Action |
|---|---|---|
| < 0.5% | Stable | Proceed to scale-up. |
| 0.5% - 1.5% | Metastable | Risk of long-term failure.[1] Add anti-migration agent.[1][3] |
| > 1.5% | Incompatible | STOP. Reformulate.[1] Reduce BPDP loading or add compatibilizer. |
Module 3: Chemical Stability (Hydrolysis & Acid Regeneration)
Symptom: Polymer brittleness, yellowing, or loss of molecular weight (IV drop) in Polycarbonate (PC) blends.
The Mechanism: The "Acid Cycle"
Phosphate esters are susceptible to hydrolysis, releasing phosphoric acid and phenols (e.g., tert-butylphenol).
-
Initiation: Moisture + Heat attacks the P-O-C bond.[1]
-
Propagation: The released acid (
) acts as a catalyst for further hydrolysis of the BPDP and the PC polymer chain (transesterification). -
Result: Catastrophic loss of impact strength.[1]
Diagram: The Hydrolytic Cascade
Figure 2: The auto-catalytic degradation cycle of BPDP in Polycarbonate and the interruption mechanism via acid scavengers.
Protocol: Acid Value Monitoring
Q: How do I know if my BPDP is "fresh" enough to use? A: Commercial BPDP must have an Acid Value (AV) < 0.1 mg KOH/g.[1]
Titration Method:
Module 4: Advanced Compatibilization Strategies
When simple blending fails, use these formulation engineering techniques to "lock" the BPDP into the matrix.
Reactive Compatibilization
BPDP is non-reactive.[1] To anchor it, you must modify the matrix to increase polarity, matching the BPDP's solubility parameter.
-
Additive: Maleic Anhydride Grafted ABS (ABS-g-MAH).[1]
-
Mechanism: The polar anhydride groups interact with the phosphate ester dipoles, reducing the free energy of mixing.
Nanoparticle Immobilization (The "Tortuous Path")
Adding nano-silica or layered silicates (clays) creates physical barriers to migration.[1]
-
Loading: 1-3 wt% Fumed Silica.[1]
-
Effect: The high surface area of silica adsorbs BPDP via hydrogen bonding (P=O ... Si-OH), effectively increasing the viscosity of the plasticizer phase and slowing diffusion.
Comparison of Solutions
| Solution | Mechanism | Pros | Cons |
| Acid Scavengers | Chemical Neutralization | Prevents degradation/yellowing.[1] | Does not stop blooming. |
| Nano-Silica | Adsorption/Tortuosity | Reduces blooming significantly.[1] | Can increase melt viscosity (harder to process).[1] |
| Microencapsulation | Physical Shell | Eliminates blooming 100%.[1] | High cost; shell may break during high-shear extrusion.[1] |
References
-
National Institutes of Health (NIH). (2020).[1] Mechanism of action of BPDP in developing limb and toxicity profiles.[1][4] PubMed.[1] Link
-
Scientific Polymer Products, Inc. (2020).[1][5] Safety Data Sheet: t-Butyl phenyl diphenyl phosphate.[1][5]Link
-
Environment Agency (UK). (2009).[1] Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate.[1][6]Link
-
SpecialChem. (2023).[1][7] Troubleshooting Antioxidant Blooming and Migration in Polymers.Link
-
BenchChem. (2025).[1][8] Technical Support Center: Overcoming Blooming in Rubber Compounds.[1]Link
-
PubChem. (2025).[1] Compound Summary: p-tert-Butylphenyl diphenyl phosphate.[1]Link
Sources
- 1. p-tert-Butylphenyl diphenyl phosphate | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butylphenyl diphenyl phosphate (83242-23-3) for sale [vulcanchem.com]
- 3. How To Solve The Precipitation Problem in Flame-retardant PP - News - OCEANCHEM [oceanchemgroup.com]
- 4. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scipoly.com [scipoly.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. specialchem.com [specialchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Synergistic Effects of tert-Butylphenyl Diphenyl Phosphate (BPDP) with Other Additives
Welcome to the technical support center for tert-Butylphenyl diphenyl phosphate (BPDP). This guide is designed for researchers, scientists, and formulation professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to leveraging the synergistic effects of BPDP with other additives in your experiments. Our goal is to empower you with the knowledge to overcome common challenges and optimize the performance of your polymer formulations.
Introduction to tert-Butylphenyl Diphenyl Phosphate (BPDP)
Tert-Butylphenyl diphenyl phosphate (BPDP) is an organophosphorus compound widely utilized as a flame retardant and plasticizer in a variety of polymers, including plastics and textiles.[1][2] It is a popular choice in halogen-free flame retardant systems, often employed in engineering plastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, as well as in polyurethanes and PVC.[3] BPDP primarily acts in the gas phase during combustion, where it releases phosphorus-containing radicals that interrupt the chemical reactions of fire. However, its efficacy can be significantly enhanced when used in combination with other additives, leading to synergistic effects that improve flame retardancy and other material properties.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered when working with BPDP.
1. What is the primary mechanism of action for BPDP as a flame retardant?
BPDP predominantly functions through a gas-phase mechanism . Upon heating, it decomposes to produce phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers in the gas phase, interrupting the high-energy radical chain reactions of combustion. This process reduces the generation of flammable gases and ultimately suppresses the flame.
2. Which additives are known to have synergistic effects with BPDP?
Several classes of additives have demonstrated synergistic flame retardant effects with BPDP and its analogues like triphenyl phosphate (TPP). These include:
-
Nitrogen-containing compounds: Melamine and its derivatives, such as melamine polyphosphate (MPP), are highly effective synergists. They contribute to both gas-phase (releasing non-combustible gases like nitrogen) and condensed-phase (promoting char formation) flame retardancy.
-
Boron-containing compounds: Zinc borate is a well-known synergist that promotes the formation of a stable, glassy char layer. This char acts as a physical barrier, insulating the underlying polymer from heat and oxygen.
-
Sulfonate salts: Potassium diphenylsulfone sulfonate (KSS) can enhance the flame retardancy of polycarbonate (PC) when used with phosphate esters.
-
Silicon-containing compounds: Some studies suggest that silicon-based flame retardants can act synergistically with phosphorus compounds, contributing to the formation of a more robust and insulating char layer.
3. Can BPDP be used in textile applications?
Yes, BPDP is used as a flame retardant additive in textile coatings. For textile applications, achieving good durability of the flame retardant treatment is crucial. Synergistic systems, such as those involving phosphorus and nitrogen compounds, are often explored to enhance the flame retardancy of fabrics like cotton and polyamides.
4. Does BPDP affect the mechanical properties of the polymer?
Yes, like many additive flame retardants, BPDP can affect the mechanical properties of the host polymer. Due to its plasticizing effect, it can sometimes lead to a decrease in properties like tensile strength and impact strength, particularly at higher loading levels. Careful formulation and the use of synergists can help to mitigate these effects and achieve a balance between flame retardancy and mechanical performance.
Synergistic Mechanisms and Performance Data
Achieving synergy with BPDP involves combining different flame retardant mechanisms to create an effect greater than the sum of the individual components. The two primary mechanisms at play are:
-
Gas-Phase Inhibition: BPDP releases phosphorus radicals that quench the flame.
-
Condensed-Phase Charring: Synergists help to form a protective, insulating char layer on the polymer surface.
The following diagram illustrates the general synergistic mechanism between a phosphorus-based flame retardant like BPDP and a char-forming synergist.
Caption: Synergistic flame retardancy mechanism of BPDP.
Performance Data of BPDP and its Analogues in Synergistic Systems
The following tables summarize the performance of BPDP and its close analogue, triphenyl phosphate (TPP), in combination with various synergists in different polymer matrices. The data is compiled from various research sources to provide a comparative overview.
Table 1: Flame Retardant Performance in PC/ABS Blends
| Formulation | LOI (%) | UL-94 Rating (1.6mm) | Peak Heat Release Rate (pHRR) Reduction (%) | Reference |
| PC/ABS (Neat) | 21.1 | Fails | - | [1][2] |
| PC/ABS + 20 wt% BAPDP* | 25.4 | V-0 | - | [1][2] |
| PC/ABS + 8 wt% TPP + 2 wt% Nanoclay | - | V-0 | - | [4] |
| PC/ABS + 6 wt% RDP** + 0.2 wt% LC-160*** | - | V-0 | - | [3] |
* BAPDP (bisphenol AP bis(diphenyl phosphate)) is a derivative of TPP. ** RDP (resorcinol bis(diphenyl phosphate)) is another common organophosphate flame retardant. *** LC-160 is a commercial halogen-free flame retardant synergist.
Table 2: Flame Retardant Performance in Polyolefins
| Formulation | LOI (%) | UL-94 Rating | Reference |
| LLDPE (Neat) | 19.3 | Fails | [5] |
| LLDPE + 25 wt% IFR* + 5 wt% Zinc Borate | 27 | V-0 | [5] |
| PP + 1 wt% Zinc Borate + IFR* | 30.7 | - | [6] |
* IFR (Intumescent Flame Retardant) systems often contain a phosphorus source, a carbon source, and a blowing agent.
Troubleshooting Guide
This section provides practical guidance on common issues encountered during the formulation and processing of polymers containing BPDP and its synergistic additives.
Issue 1: Reduced Mechanical Properties (e.g., Impact Strength, Tensile Strength)
-
Observation: The final polymer product is more brittle or has lower strength than desired.
-
Causality: Organophosphate flame retardants like BPDP can act as plasticizers, which can soften the polymer matrix and reduce its mechanical integrity. High loadings of any additive can also disrupt the polymer morphology.
-
Troubleshooting Steps:
-
Optimize Additive Loading: Systematically reduce the concentration of BPDP to the minimum effective level required to meet flame retardancy targets. The use of a highly effective synergist can often allow for a lower overall additive loading.
-
Introduce Impact Modifiers: Incorporate impact modifiers, such as core-shell acrylics or MBS (methyl methacrylate-butadiene-styrene) copolymers, into the formulation. These additives are designed to absorb and dissipate impact energy, improving the toughness of the material.
-
Select a Less Plasticizing Flame Retardant: If the plasticizing effect is too severe, consider alternative phosphorus-based flame retardants with higher molecular weights or different chemical structures that are known to have less impact on mechanical properties.
-
Evaluate Synergist Choice: The type and concentration of the synergist can also influence mechanical properties. For example, some mineral fillers used as synergists can increase stiffness but may reduce impact strength.
-
Issue 2: Poor Dispersion of Additives
-
Observation: Inconsistent flame retardant performance, visual defects (e.g., specks, streaks) in the final product, or agglomerates observed under a microscope.
-
Causality: Inadequate mixing during compounding can lead to poor dispersion of solid additives (like MPP or zinc borate) or phase separation of liquid additives like BPDP. This leads to localized areas with low flame retardant concentration and can act as stress concentrators, negatively impacting mechanical properties.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor additive dispersion.
-
Detailed Steps:
-
Review Compounding Parameters:
-
Temperature Profile: Ensure the melt temperature is high enough to achieve a low melt viscosity for effective mixing, but not so high as to cause degradation of the polymer or additives.[7]
-
Screw Speed: Higher screw speeds can increase shear and improve mixing, but excessive shear can lead to polymer degradation.
-
Feed Rate: Ensure a consistent and appropriate feed rate to maintain proper fill in the extruder.
-
-
Add a Dispersing Agent: Utilize dispersing aids or lubricants that are compatible with the polymer system. These can help to wet the surface of the additive particles and promote their incorporation into the polymer matrix.
-
Optimize Extruder Screw Design: For twin-screw extruders, the configuration of kneading blocks and mixing elements is critical. Increase the number or severity of mixing elements in the screw design to enhance dispersive and distributive mixing.
-
Use a Masterbatch: Instead of adding the raw additives directly, consider using a masterbatch where the flame retardants are already pre-dispersed at a high concentration in a carrier resin that is compatible with the main polymer.
-
Issue 3: Processing Instabilities (e.g., Changes in Melt Viscosity, Die Drool)
-
Observation: Difficulties during extrusion or injection molding, such as fluctuations in motor load, inconsistent melt flow, or build-up of material at the die exit (die drool).
-
Causality: BPDP can lower the melt viscosity of the polymer due to its plasticizing effect. Conversely, solid fillers used as synergists can increase the melt viscosity. These changes can affect the processability of the compound. Die drool can be caused by the migration of low molecular weight components, including the flame retardant, to the surface of the melt.
-
Troubleshooting Steps:
-
Adjust Processing Temperatures: If viscosity is too low, consider lowering the processing temperatures to increase the melt strength. If viscosity is too high, a moderate increase in temperature may be necessary.
-
Optimize Screw Speed: Adjust the screw speed to find a balance between adequate mixing and stable processing.
-
Use a Processing Aid: Incorporate a processing aid to improve the flow properties of the melt and reduce die drool.
-
Die Design and Maintenance: Ensure the die is properly designed and maintained. A clean die with a smooth surface finish can minimize die drool.
-
Issue 4: Blooming or Migration of Additives
-
Observation: A white, powdery, or oily film appears on the surface of the molded part over time, especially when exposed to elevated temperatures or humidity.
-
Causality: This phenomenon, known as "blooming" or "migration," occurs when the additive has limited solubility in the polymer and migrates to the surface. This can be a particular issue with liquid flame retardants like BPDP.[8]
-
Troubleshooting Steps:
-
Check for Oversaturation: Ensure that the loading level of BPDP and other additives is below their solubility limit in the polymer at the intended service temperature.
-
Use Higher Molecular Weight Additives: Higher molecular weight flame retardants generally have lower mobility within the polymer matrix and are less prone to migration.
-
Improve Compatibility: Use of a compatibilizer can improve the interaction between the flame retardant and the polymer, reducing the driving force for migration.
-
Encapsulation: In some cases, microencapsulation of the flame retardant can prevent it from migrating to the surface.[8]
-
Experimental Protocols
Protocol 1: Evaluating Flame Retardant Synergy
This protocol outlines a general procedure for evaluating the synergistic effect of an additive with BPDP in a polymer matrix.
-
Material Preparation:
-
Dry the base polymer resin and all solid additives in a vacuum oven at the recommended temperature and time to remove any moisture.
-
-
Compounding:
-
Pre-blend the polymer resin, BPDP, and the synergistic additive(s) at the desired ratios.
-
Melt compound the mixture using a twin-screw extruder with an appropriate screw design and temperature profile for the specific polymer.
-
Extrude the molten polymer into strands, cool in a water bath, and pelletize.
-
-
Specimen Preparation:
-
Dry the compounded pellets.
-
Injection mold the pellets into specimens of the required dimensions for flammability and mechanical testing (e.g., bars for UL-94, Izod, and tensile testing; plaques for cone calorimetry).
-
-
Flammability Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion according to ASTM D2863. An increase in LOI compared to the sum of the individual components indicates synergy.
-
UL-94 Vertical Burn Test: Classify the material's burning behavior (V-0, V-1, V-2, or no rating) according to the UL-94 standard. Achieving a higher rating (e.g., V-0) with the combination of additives compared to the individual components is a sign of synergy.
-
Cone Calorimetry: Measure parameters such as the peak Heat Release Rate (pHRR), Total Heat Release (THR), and char yield according to ASTM E1354. A significant reduction in pHRR and THR, along with an increase in char yield, demonstrates effective flame retardancy and synergy.
-
-
Mechanical Testing:
-
Conduct standard tests such as Izod impact strength (ASTM D256) and tensile properties (ASTM D638) to evaluate the effect of the additive package on the mechanical performance of the polymer.
-
-
Analysis of Synergy:
-
Compare the results of the combination of BPDP and the synergist with the results for the neat polymer and the polymer with each additive alone. A performance improvement greater than what would be expected from a simple additive effect indicates synergy.
-
Conclusion
Enhancing the performance of tert-butylphenyl diphenyl phosphate through synergistic combinations with other additives is a powerful strategy for developing highly effective, halogen-free flame retardant materials. By understanding the mechanisms of synergy and anticipating potential formulation and processing challenges, researchers can unlock the full potential of these additive systems. This guide provides a foundation of knowledge and practical advice to support your experimental endeavors. For further assistance, please consult the referenced literature and consider reaching out to our technical support team.
References
-
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024). MDPI. [Link]
-
Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene. (2024). ResearchGate. [Link]
-
Synergistic effect of intumescent flame retardant and zinc borate on linear low-density polyethylene. (2021). ResearchGate. [Link]
-
A Core–Shell Elastic Flame Retardant with Superior Migration Resistance for Fire-Safe and Toughened Polyamide 66. (2024). MDPI. [Link]
-
A Synergistic Flame Retardant System Based on Expandable Graphite, Aluminum (Diethyl-)Polyphospinate and Melamine Polyphosphate for Polyamide 6. (2021). MDPI. [Link]
-
Research progress of flame retardant modified polycarbonate/acrylonitrile butadiene styrene alloys: a review. (2025). PeerJ. [Link]
-
The use and formulation of halogen-free flame retardants. Baozhuan New Material. [Link]
-
Issues with halogen-free flame retardant PC/ABS alloy. (2022). Limax Chemical. [Link]
-
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (2022). National Institutes of Health. [Link]
-
Top Issues and Fixes in Halogen-Free Cable Production. KMT Industrial. [Link]
-
How to improve the dispersion of flame retardants?. (2023). Silike. [Link]
-
Influence of zinc borate on the flame retardancy and thermal stability of intumescent flame retardant polypropylene composites. (2020). ResearchGate. [Link]
-
Synergistic Enhancement of Flame Retardancy Behavior of Glass-Fiber Reinforced Polylactide Composites through Using Phosphorus-Based Flame Retardants and Chain Modifiers. (2022). MDPI. [Link]
-
B/N/P synergistic system for multifunctional flame-retardant cotton fabrics with thermal stability and fine physical properties. (2025). PubMed. [Link]
-
Synergistic effects between silicon-containing flame retardant and DOPO on flame retardancy of epoxy resins. (2015). ResearchGate. [Link]
-
Adsorption and flame retardant properties of potassium diphenyl sulfonate on nylon 6 fabric. (2021). ResearchGate. [Link]
-
Construction of a novel B/N/Si synergistic flame retardant system and its application on cotton fabric. (2022). ResearchGate. [Link]
-
Interaction of Hindered Amine Light Stabilizers and Ultraviolet Absorbers. (2001). ResearchGate. [Link]
-
The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025). 3V Sigma USA. [Link]
-
Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2022). Frontiers. [Link]
-
Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers. (2018). Archimer. [Link]
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Technical Support Center: Analytical Integrity in tert-Butylphenyl Diphenyl Phosphate (BPDP) Analysis
Status: Operational Ticket Focus: Analytical Artifacts & Troubleshooting Assigned Specialist: Senior Application Scientist
Introduction: The Complexity of the Target
Welcome to the technical support hub for tert-Butylphenyl diphenyl phosphate (BPDP). If you are analyzing this compound (CAS 56803-37-3), you are likely encountering inconsistent quantification or phantom peaks.
The Core Problem: Commercial BPDP is rarely a single molecule. It is a complex reaction mixture containing isomers of tert-butylphenyl diphenyl phosphate, bis(tert-butylphenyl) phenyl phosphate, and triphenyl phosphate (TPP). Furthermore, as an Organophosphate Ester (OPE), it is a ubiquitous plasticizer found in laboratory air, filters, and HPLC tubing.
This guide treats your analytical workflow as a system liable to three specific artifacts: Background Contamination , Isomeric Confusion , and In-Source Fragmentation .
Module 1: The "Ghost Peak" Phenomenon (Background Contamination)
User Symptom: "I see a BPDP signal in my solvent blanks. Is my column dirty?"
Root Cause: OPEs are ubiquitous in standard laboratory equipment. The contamination is likely not on your column but upstream of it—leaching from the solvent lines, degasser, or plastic caps. In standard LC-MS, this background accumulates at the head of the column during equilibration and elutes exactly where your analyte does.
The Solution: The Contaminant Trap (Delay Column)
You must physically separate the system background from the sample signal. This requires a Delay Column installed between the mixer and the autosampler.[1]
Protocol: Installing the Delay Column
-
Hardware: Obtain a short, highly retentive column (e.g., C18, 30mm x 2.1mm, 5µm).
-
Placement: Install this column after the pump mixer but before the sample injector.
-
Mechanism:
-
System Contamination: Trapped by the Delay Column. It elutes later because it travels through two columns (Delay + Analytical).
-
Sample Analyte: Injected after the Delay Column. It travels through only one column (Analytical).
-
Result: The background peak shifts to a later retention time, leaving the analyte peak pure.
-
Visualization: The Delay Column Fluidic Path
Figure 1: Fluidic diagram showing the insertion of a Delay Column to temporally separate system contamination from the sample analyte.
Module 2: Isomeric Confusion (Chromatographic Resolution)
User Symptom: "My BPDP peak is broad, splitting, or has a 'shoulder'. Which peak do I integrate?"
Root Cause: "BPDP" is a mixture.[2] The tert-butyl group can be in the ortho, meta, or para position. Additionally, commercial formulations (like Firemaster 550) contain varying degrees of butylation. If you treat this as a single peak without adequate resolution, your quantification will drift based on batch-to-batch isomer ratios.
Technical Analysis: Separation Strategies
| Feature | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS/MS) |
| Artifact Risk | Thermal Degradation: High temperatures can break the phosphate ester bond. | Co-elution: Isomers often co-elute on standard C18 columns. |
| Resolution | High. Can often resolve o-, m-, p- isomers. | Moderate. Requires specialized phases (Phenyl-Hexyl) for isomer separation. |
| Sensitivity | Good, but background is high. | Excellent (ESI/APCI), but susceptible to matrix effects. |
| Recommendation | Use for fingerprinting isomer ratios. | Use for quantification (sum of isomers). |
Troubleshooting Protocol: The "Summation" Rule
For environmental monitoring or toxicity studies, unless you have specific pure standards for each isomer:
-
Optimize Separation: Use a Phenyl-Hexyl column rather than C18. The pi-pi interactions offer better selectivity for the positional isomers of the aromatic ring.
-
Integration: If peaks are partially resolved, integrate the entire cluster as "Total BPDP" for consistency, provided your calibration standard is the same technical mixture.
-
Validation: Verify the isomer ratio of your standard against your sample. If the sample shows only one isomer (metabolic selection), quantifying against a technical mixture (3-isomer mix) will introduce error.
Module 3: The Phantom Signal (Mass Spec Artifacts)
User Symptom: "I am detecting Diphenyl Phosphate (DPP) in my samples, but I suspect it's an artifact."
Root Cause: In-Source Fragmentation (ISF). BPDP is fragile. In the ionization source (ESI), the tert-butylphenyl group can be cleaved before the ion enters the quadrupole. The instrument then detects the remaining fragment (which looks exactly like DPP, a metabolite) as the parent ion of DPP.
The Diagnostic Test: If you detect a peak in the DPP channel (m/z 249) that aligns perfectly with the retention time of the BPDP parent (m/z 383), that is not real DPP. It is the BPDP molecule breaking apart in the source.
Logic Flow: Distinguishing Metabolites from Artifacts
Figure 2: Decision tree to identify In-Source Fragmentation (ISF) artifacts where parent compounds mimic metabolites.
Module 4: Validated Experimental Workflow
To ensure data integrity (E-E-A-T), follow this self-validating protocol.
Step 1: Materials & Pre-Cleaning
-
Glassware: Bake all glassware at 450°C for 4 hours to remove organic residues.
-
Plastics: Avoid. Use glass syringes and stainless steel/PEEK tubing. Never use standard polypropylene tubes for storage; OPEs stick to the walls (adsorption artifact).
-
Solvents: Use LC-MS grade only. Filter through 0.2 µm PTFE, but wash the filter with 10 mL of solvent before collecting the filtrate to remove filter extractables.
Step 2: Instrument Configuration
-
Ionization: ESI Positive/Negative (depending on adduct formation).
-
Note: BPDP often forms strong sodium adducts
. If quantifying the protonated ion , ensure your mobile phase has a buffer (e.g., Ammonium Formate) to force a consistent ionization state.
-
-
MRM Transitions (Example):
-
Quantifier: 383.2
251.1 (Loss of tert-butylphenol) -
Qualifier: 383.2
77.1 (Phenyl ring)
-
Step 3: Quality Control (The "Self-Validating" System)
Every batch must include:
-
Double Blank: Mobile phase only (checks system background).
-
Process Blank: Solvents taken through the entire extraction protocol without sample (checks glassware/tips).
-
Matrix Spike: Spike BPDP into a clean matrix (e.g., bovine serum) to calculate the Matrix Effect (ME) factor.
-
Target: 80-120%. If <50%, you have severe ion suppression (Artifact #3).
-
References
-
Stapleton, H. M., et al. (2009). "Detection of Organophosphate Flame Retardants in Furniture Foam and U.S. House Dust." Environmental Science & Technology. (Establishes BPDP as a component of Firemaster 550 and ubiquitous contaminant).
-
Van den Eede, N., et al. (2011). "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." Environment International. (Details the fractionation and isomer issues in OPE analysis).
-
U.S. EPA. (2015). "TSCA Work Plan Chemical Problem Formulation and Initial Assessment: tert-Butylphenyl Diphenyl Phosphate." (Authoritative data on physical properties and commercial mixture composition).
-
Chu, S., & Metcalfe, C. D. (2007). "Analysis of paraben preservatives in pharmaceuticals and personal care products by LC-MS/MS." Journal of Chromatography A. (Seminal work describing the "Delay Column" technique for ubiquitous contaminants).
Sources
Validation & Comparative
A Comparative Guide: Tert-Butylphenyl Diphenyl Phosphate vs. Triphenyl Phosphate as Flame Retardants
In the landscape of halogen-free flame retardants, organophosphate esters (OPEs) have carved out a significant role due to their dual functionality as flame retardants and plasticizers. Among these, Triphenyl Phosphate (TPP) has long been a benchmark. However, derivatives such as tert-Butylphenyl Diphenyl Phosphate (BPDP), also referred to as butylated triphenyl phosphate, have emerged as prominent alternatives. This guide provides a comprehensive, data-driven comparison of BPDP and TPP, designed for researchers and material scientists. We will dissect their performance, mechanisms, and toxicological profiles to provide a clear, objective analysis.
Physicochemical and Thermal Properties: A Foundational Overview
The structural difference between TPP and BPDP—the addition of a tert-butyl group on one of the phenyl rings—may seem minor, but it imparts significant changes in physical and thermal properties. TPP is a colorless, crystalline solid at room temperature, whereas commercial BPDP is typically a clear, colorless liquid.[1] This difference in physical state has practical implications for handling and compounding with polymer resins.
The tert-butyl group in BPDP increases the molecular weight and introduces steric hindrance, which generally leads to lower volatility and improved hydrolytic stability compared to TPP.[2] Lower volatility is a critical advantage in high-temperature processing of engineering plastics, as it reduces weight loss and the release of volatile organic compounds (VOCs).
Table 1: Comparison of Physicochemical and Thermal Properties
| Property | Tert-Butylphenyl Diphenyl Phosphate (BPDP) | Triphenyl Phosphate (TPP) |
| CAS Number | 56803-37-3 (mixture) | 115-86-6 |
| Molecular Formula | C₂₂H₂₃O₄P (for p-isomer) | C₁₈H₁₅O₄P |
| Molecular Weight | 382.39 g/mol (for p-isomer) | 326.28 g/mol |
| Appearance | Clear, colorless to light yellow liquid[2] | Colorless solid crystalline powder[3] |
| Melting Point | ~ -21°C (Pour Point for commercial product)[4] | 48-50 °C[3] |
| Boiling Point | >300°C at 101.3 kPa[4] | 244 °C at 10 mmHg[3] |
| Flash Point | 224 °C[2] | 220 °C[3] |
| Phosphorus Content | ~8.1% (for commercial product)[2] | 9.5% |
| Solubility in Water | Insoluble[1] | Practically insoluble |
Synthesis Pathways
Both TPP and BPDP are synthesized through esterification reactions involving phosphorus oxychloride (POCl₃). The choice of phenolic raw material dictates the final product.
-
Triphenyl Phosphate (TPP): TPP is prepared by the reaction of phosphorus oxychloride with an excess of phenol.[3] The reaction releases hydrogen chloride (HCl) as a byproduct, which must be neutralized or removed.
-
tert-Butylphenyl Diphenyl Phosphate (BPDP): The synthesis of BPDP is a multi-step process. First, p-tert-butylphenol is reacted with phosphorus oxychloride, often in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃), to form an intermediate. This intermediate is then reacted with phenol to yield the final product.[1]
Caption: Generalized synthesis workflows for TPP and BPDP.
Flame Retardant Performance and Mechanism
Organophosphate esters function as flame retardants through a combination of gas-phase and condensed-phase mechanisms.
-
Gas-Phase Action: Upon heating, the phosphate esters can decompose to release volatile phosphorus-containing species (e.g., PO• radicals). These radicals act as scavengers in the flame, interrupting the high-energy radical chain reactions (involving H• and OH• radicals) that sustain combustion. TPP is known to be particularly effective in the gas phase.[5]
-
Condensed-Phase Action: In the solid polymer, thermal decomposition of the phosphate ester generates phosphoric acid. This acid acts as a catalyst for the dehydration and cross-linking of the polymer chains, promoting the formation of a stable, insulating layer of char on the surface.[6] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the release of flammable volatiles into the gas phase.
The presence of the alkyl group in BPDP is thought to enhance its condensed-phase activity compared to TPP. The tert-butyl group can undergo decomposition, contributing to char formation and potentially altering the viscosity of the polymer melt in a fire scenario. While direct comparative data is scarce, the higher thermal stability of BPDP suggests it may remain in the condensed phase longer at elevated temperatures, enhancing char formation.
Table 2: Illustrative Flame Retardant Performance (Note: Data is compiled from different studies and polymer systems, and is for illustrative purposes, not direct comparison.)
| Polymer Matrix | Flame Retardant (Loading) | Test | Result | Source(s) |
| Polycarbonate (PC) | TPP (10 wt%) | LOI | 33.7% | [7] |
| PC/ABS | TPP (15 wt%) | UL-94 | V-1 | [6] |
| UHMWPE | TPP (10 wt%) | LOI | >21% | [5] |
| Flexible PVC | Alkyl Aryl Phosphate* (50 phr) | LOI | 30.5% | |
| Flexible PVC | Alkyl Aryl Phosphate* (50 phr) | UL-94 (1.6mm) | V-0 |
*Data for Phosflex 375, a blend containing an alkyl diphenyl phosphate and a triaryl phosphate, indicative of BPDP-type performance.
Caption: Dual-action flame retardant mechanism of organophosphate esters.
Plasticizing Efficiency
Both TPP and BPDP are effective plasticizers for polymers like PVC, enhancing flexibility and processability. A plasticizer's efficiency is often gauged by its ability to lower the modulus of the material at a given concentration. Lower modulus values indicate better plasticizing efficiency.
Due to its liquid form and alkyl chain, BPDP often exhibits better plasticizing efficiency than the solid TPP. The alkyl group helps to lubricate the polymer chains more effectively, reducing intermolecular forces and increasing flexibility.[8] This can be particularly advantageous in applications requiring good low-temperature performance.
Toxicological and Environmental Profile
The environmental and health profiles of flame retardants are under intense scrutiny. Both TPP and BPDP are non-halogenated, which is an advantage over legacy brominated flame retardants. However, concerns remain regarding their potential for migration, persistence, and biological effects.
Triphenyl Phosphate (TPP):
-
Human Health: TPP has been linked to endocrine disruption and potential reproductive and developmental toxicity.[6] It is also known to metabolize into diphenyl phosphate (DPHP), which is often used as a biomarker for exposure.
-
Environment: TPP is frequently detected in indoor dust, water, and biota. While it can biodegrade, its widespread use leads to continuous environmental input.[9] It is considered very toxic to aquatic life.[10]
tert-Butylphenyl Diphenyl Phosphate (BPDP):
-
Human Health: The toxicological database for BPDP is more limited than for TPP. However, like other OPEs, concerns exist about its potential for systemic effects. Some studies suggest it may interfere with developmental signaling pathways.[11] When heated to decomposition, it can emit toxic fumes.[1]
-
Environment: BPDP is also considered very toxic to aquatic life with long-lasting effects.[10] Its lower volatility compared to TPP may reduce its transport in the air, but it can still leach from products. Studies have shown that BPDP can biodegrade in sediment and water, with degradation rates depending on environmental conditions and microbial populations.[12][13]
Table 3: Comparative Toxicological and Environmental Summary
| Aspect | Tert-Butylphenyl Diphenyl Phosphate (BPDP) | Triphenyl Phosphate (TPP) |
| Primary Health Concerns | Limited data; potential developmental toxicity[11]; emits toxic fumes on decomposition.[1] | Endocrine disruption, potential reproductive/developmental toxicity.[6] |
| Environmental Fate | Low volatility; subject to leaching; biodegradable under certain conditions.[12][13] | Detected widely in the environment; can biodegrade but widespread use is a concern.[9] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[10] | Very toxic to aquatic life.[10] |
Conclusion: Selecting the Appropriate Flame Retardant
The choice between tert-butylphenyl diphenyl phosphate and triphenyl phosphate is a trade-off between performance, processing characteristics, and potential environmental and health impacts.
-
Triphenyl Phosphate (TPP) remains a widely used, cost-effective flame retardant with proven efficacy, particularly through gas-phase action. Its solid nature may be a processing consideration, and its toxicological profile is a significant concern.
-
tert-Butylphenyl Diphenyl Phosphate (BPDP) offers distinct advantages in processing due to its liquid state, lower volatility, and potentially better plasticizing efficiency. Its higher thermal stability is beneficial for engineering plastics processed at high temperatures. While it is also toxic to aquatic life, its lower volatility might reduce its presence in certain environmental compartments compared to TPP.
Ultimately, the selection must be guided by the specific polymer system, the required level of flame retardancy, processing conditions, and the evolving regulatory landscape surrounding organophosphate esters.
Experimental Protocols
The following are standardized methodologies for assessing the flame retardant performance of materials.
Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863 / ISO 4589-2
-
Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A vertically oriented specimen is ignited from the top, and the oxygen concentration is adjusted until a steady flame is achieved.
-
Procedure:
-
Prepare standardized test specimens (typically bars).
-
Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior.
-
Adjust the oxygen concentration in successive trials until the minimum concentration required to sustain burning for a specific time or over a specific length is determined.
-
The LOI is expressed as a volume percentage of oxygen. A higher LOI value indicates better flame retardancy.[7]
-
UL-94 Vertical Burn Test
-
Standard: ANSI/UL 94
-
Principle: This test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.
-
Procedure:
-
Prepare standardized rectangular bar specimens.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if flaming drips ignite a cotton patch placed below the specimen.
-
Classification:
-
V-0: Afterflame time (t1 or t2) < 10s; total afterflame time for 5 specimens < 50s; no flaming drips ignite the cotton.
-
V-1: Afterflame time (t1 or t2) < 30s; total afterflame time for 5 specimens < 250s; no flaming drips ignite the cotton.
-
V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.
-
Fail: Does not meet V-2 criteria.
-
-
Cone Calorimetry
-
Standard: ASTM E1354 / ISO 5660
-
Principle: This is one of the most effective bench-scale methods for quantifying the fire characteristics of materials. A sample is exposed to a specific level of radiant heat, and various parameters related to its combustion are measured.
-
Procedure:
-
Place a square specimen (typically 100mm x 100mm) horizontally in the test apparatus.
-
Expose the specimen to a controlled level of irradiance (e.g., 35 or 50 kW/m²) from a conical heater.
-
An electric spark ignites the flammable gases emitted by the decomposing sample.
-
An exhaust system collects all combustion products.
-
Continuously measure key parameters, including:
-
Time to Ignition (TTI): Time until the sample ignites.
-
Heat Release Rate (HRR): The amount of heat generated, with the Peak Heat Release Rate (pHRR) being a critical indicator of fire intensity.
-
Total Heat Released (THR): The cumulative heat produced.
-
Mass Loss Rate: The rate at which the sample loses mass.
-
Smoke Production: Measured by laser obscuration in the exhaust duct.
-
-
-
Interpretation: Lower pHRR and THR values indicate better flame retardancy.[14]
References
-
Heitkamp, M. A., & Cerniglia, C. E. (1988). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 54(6), 1547-1553. [Link]
-
Heitkamp, M. A., & Cerniglia, C. E. (1988). Biodegradation of tert-butylphenyl diphenyl phosphate. ASM Journals. [Link]
-
UK Environment Agency. (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). [Link]
-
KRAHN Chemie. (n.d.). Plastics. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. [Link]
-
Scientific Polymer Products, Inc. (2020). t-Butyl phenyl diphenyl phosphate Safety Data Sheet. [Link]
-
Henschler, D., & Hott, D. (1959). A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 237(4), 345-353. [Link]
-
ResearchGate. (n.d.). Table 2 Limiting oxygen index (LOI) values and UL94 vertical test... [Link]
-
Hallstar. (n.d.). The Function and Selection of Ester Plasticizers. [Link]
-
Schartel, B., & Hull, T. R. (2007). Development of fire‐retarded materials—Interpretation of cone calorimeter data. Fire and Materials, 31(5), 327-354. [Link]
-
ResearchGate. (n.d.). Cone calorimeter data of flame retardant composites. [Link]
-
Harwick Standard. (n.d.). Phosflex 375. [Link]
-
White, R. H. (2004). Testing/standards methods: cone calorimeter evaluation of wood products. Fifteenth Annual BCC Conference on Flame Retardancy. [Link]
-
Danish Environmental Protection Agency. (2013). Environmental and health screening profiles of phosphorous flame retardants. [Link]
-
Al-Mulla, E. A. J., et al. (2022). New Fire-Retardant Open-Cell Composite Polyurethane Foams Based on Triphenyl Phosphate and Natural Nanoscale Additives. MDPI. [Link]
-
National Toxicology Program. (n.d.). tert-Butylphenyl diphenyl phosphate (56803-37-3). Chemical Effects in Biological Systems. [Link]
-
Korobeinichev, O. P., et al. (2022). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. Polymers, 14(21), 4627. [Link]
-
ResearchGate. (n.d.). Synthetic process of PBPP, PBPDP and PBDP. [Link]
-
Weihua. (n.d.). Professional Production Fire Retardant Triphenyl Phosphate TPP CAS 115-86-6 for Resins. [Link]
-
Braun, U., et al. (2010). Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers. Polymers, 2(3), 136-150. [Link]
-
Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Tert-Butyl Triphenyl Phosphate|Flame Retardant BPDP|71B. [Link]
-
Hader, C. L., et al. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 178(2), 278-288. [Link]
-
Wang, Y., et al. (2020). Comparison of the Toxicity Effects of Tris(1,3-dichloro-2-propyl)phosphate (TDCIPP) with Tributyl Phosphate (TNBP) Reveals the Mechanism of the Apoptosis Pathway in Asian Freshwater Clams (Corbicula fluminea). Environmental Science & Technology, 54(11), 6850-6858. [Link]
-
ResearchGate. (n.d.). Impact Behaviors and Thermomechanical Properties of TPP-Filled Polycarbonate/Acrylonitrile-Butadiene-Styrene Blends. [Link]
-
Guo, W., et al. (2024). Toxicity comparison and risk assessment of two chlorinated organophosphate flame retardants (TCEP and TCPP) on Polypedates megacephalus tadpoles. Aquatic Toxicology, 272, 106979. [Link]
-
ResearchGate. (n.d.). (PDF) Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers. [Link]
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tert-Butylphenyl diphenyl phosphate as an alternative to polybrominated diphenyl ethers (PBDEs)
Content Type: Technical Comparison Guide Subject: Organophosphate Flame Retardants (OPFRs) vs. Brominated Flame Retardants (BFRs) CAS Reference: 56803-37-3 (BPDP)
Executive Summary: The Shift from Halogen to Phosphorus
The global phase-out of Polybrominated Diphenyl Ethers (PBDEs) under the Stockholm Convention has necessitated a rapid pivot toward alternative flame retardants (FRs). tert-Butylphenyl diphenyl phosphate (BPDP) has emerged as a primary organophosphate alternative.
This guide provides a rigorous technical comparison between BPDP and legacy PBDEs (specifically Penta- and Deca-BDE). While BPDP offers superior environmental degradation profiles, this guide critically examines its status as a "regrettable substitution" regarding neurotoxicity and endocrine disruption potential.
Mechanistic Divergence: Gas Phase vs. Condensed Phase
To understand the efficacy and toxicity trade-offs, we must first distinguish the fire suppression mechanisms.
PBDE Mechanism (Radical Scavenging)
PBDEs function primarily in the gas phase . Upon thermal decomposition, they release bromine radicals (Br•). These radicals react with highly reactive hydrogen (H•) and hydroxyl (OH[1]•) radicals in the flame, replacing them with less reactive bromine species, effectively "poisoning" the combustion cycle.
BPDP Mechanism (Char Formation)
BPDP functions primarily in the condensed phase , with secondary gas-phase activity.
-
Phosphorylation: Upon heating, BPDP releases phosphoric acid species.
-
Dehydration: These acids catalyze the dehydration of the polymer backbone.
-
Charring: A carbonaceous "char" layer forms, acting as a thermal insulator and oxygen barrier.
Mechanistic Visualization
The following diagram illustrates the divergent pathways of fire suppression.
Figure 1: Comparative mechanism of action. PBDEs interrupt the radical chain reaction in the gas phase, while BPDP promotes physical barrier formation (char) on the material surface.
Comparative Performance & Safety Profile
The following data synthesizes physicochemical properties and toxicological endpoints. Note the distinct difference in environmental persistence.
| Feature | PBDEs (Legacy) | BPDP (Alternative) | Implications |
| CAS Number | Various (e.g., 32534-81-9) | 56803-37-3 | Specificity is critical for regulatory compliance. |
| Primary Mode | Gas Phase (Radical Trap) | Condensed Phase (Char) | BPDP requires higher loading in non-charring polymers (e.g., PP). |
| Bioaccumulation | High (Log Kow > 6) | Moderate (Metabolizable) | PBDEs bio-magnify up the food chain; BPDP is metabolized but bioactive. |
| Environmental Fate | Persistent (Years/Decades) | Biodegradable (Weeks/Months) | BPDP mineralizes significantly faster (approx. 37% in 8 weeks). |
| Toxicity Endpoint | Thyroid disruption, Neurodev.[2][3] | DNA Pol inhibition, Cytotoxicity | BPDP is not "non-toxic"; it exhibits specific cellular toxicity. |
| Thermal Stability | High (>300°C) | Moderate (Decomp >250°C) | BPDP may volatilize during high-temp extrusion if not stabilized. |
Critical Analysis: The "Regrettable Substitution" Risk
While BPDP solves the persistence problem of PBDEs, it introduces new biological interactions.
Expert Insight: Research indicates that BPDP and its metabolites (e.g., diphenyl phosphate) can bind to the Aryl Hydrocarbon Receptor (AhR) and inhibit DNA polymerase. Unlike PBDEs, which accumulate in adipose tissue, BPDP is more readily metabolized and excreted, but the metabolites themselves carry toxicological loads.
Biological Interaction Pathway
The diagram below details the Adverse Outcome Pathway (AOP) for BPDP compared to the bioaccumulation route of PBDEs.
Figure 2: Adverse Outcome Pathway. PBDEs pose risks via long-term storage in fat tissue. BPDP poses risks via acute exposure to active metabolites that interact with nuclear receptors.
Experimental Protocols for Validation
To validate BPDP as a viable alternative in your specific matrix, the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: Thermal Stability & Volatility Assessment (TGA)
Purpose: Determine if BPDP will survive your polymer processing temperatures without volatilizing (a common failure point for OPFRs).
-
Preparation: Calibrate Thermogravimetric Analyzer (TGA) with calcium oxalate monohydrate standard.
-
Sample: Weigh 10–15 mg of pure BPDP and a BPDP-polymer blend (e.g., 15% loading).
-
Atmosphere: Run under Nitrogen (
) at 50 mL/min to simulate processing, and Air to simulate combustion. -
Ramp: Heat from 40°C to 700°C at 10°C/min.
-
Validation Metric:
-
Pass:
(temperature of 5% weight loss) must be >20°C higher than your extruder's barrel temperature. -
Fail: Significant mass loss (<250°C) indicates potential for "blooming" or loss of FR efficiency during manufacturing.
-
Protocol B: Aerobic Biodegradation Assay (OECD 301 Modified)
Purpose: Verify the environmental advantage of BPDP over PBDEs.
-
Inoculum: Activated sludge from a wastewater treatment plant (washed 3x with mineral medium).
-
Test System: Closed respirometer bottles containing mineral medium and BPDP (100 mg/L) as the sole carbon source.
-
Control: Sodium benzoate (reference substance) to validate sludge activity.
-
Measurement: Monitor
evolution or consumption over 28 days. -
Validation Metric:
-
BPDP Success: >60% degradation within the "10-day window" (after 10% degradation is reached).
-
PBDE Contrast: A parallel PBDE sample should show <5% degradation, confirming the persistence gap.
-
References
-
United States Environmental Protection Agency (EPA). (2015). TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Flame Retardant Clusters. Retrieved from [Link]
-
Stapleton, H. M., et al. (2009). Detection of Organophosphate Flame Retardants in Furniture Foam and US House Dust. Environmental Science & Technology.[4][5] Retrieved from [Link]
-
Wei, G. L., et al. (2015). Organophosphorus flame retardants and plasticizers: Sources, occurrence, toxicity and human exposure. Environmental Pollution.[4][5][6] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis elegans. Toxicological Sciences. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2019). Substance Information: tert-butylphenyl diphenyl phosphate.[7][8][9][10][11][12][13][14] Retrieved from [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for tert-Butylphenyl Diphenyl Phosphate in Complex Matrices
The increasing use of tert-Butylphenyl diphenyl phosphate (t-BPDP) as a flame retardant and plasticizer has led to its widespread presence in various environmental and biological systems.[1] For researchers, scientists, and drug development professionals, the accurate and precise quantification of t-BPDP in complex matrices such as soil, water, sediment, and biological tissues is paramount for assessing environmental fate, human exposure, and potential toxicological effects.[2][3] This guide provides an in-depth, objective comparison of the primary analytical methodologies for t-BPDP, grounded in experimental data and field-proven insights, to empower you in selecting and validating the most appropriate method for your research needs.
The Analytical Challenge: Why Complex Matrices Demand Robust Methods
The analysis of t-BPDP in complex matrices is fraught with challenges. The inherent complexity of these samples, containing a multitude of potentially interfering compounds, can lead to significant matrix effects, compromising the accuracy and sensitivity of the analysis. Furthermore, the often low concentrations of t-BPDP necessitate highly sensitive analytical techniques and efficient sample preparation methods to isolate and concentrate the analyte of interest.[4] The choice of analytical methodology and a rigorous validation process are therefore critical to ensure the reliability and defensibility of the generated data.
Head-to-Head: Gas Chromatography-Mass Spectrometry (GC-MS) vs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The two most powerful and widely adopted techniques for the analysis of t-BPDP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] Each possesses distinct advantages and limitations that must be carefully considered in the context of the specific analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and well-established technique that offers excellent chromatographic separation for a wide range of volatile and semi-volatile compounds.[6] For t-BPDP analysis, GC-MS provides high resolution and good sensitivity.
Principle of Operation: In GC-MS, the sample is first vaporized and introduced into a gas chromatograph. An inert carrier gas transports the vaporized sample through a heated column containing a stationary phase. The separation of compounds is based on their differential partitioning between the mobile gas phase and the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, enabling both qualitative and quantitative analysis.
Strengths of GC-MS for t-BPDP Analysis:
-
High Chromatographic Resolution: GC columns, particularly capillary columns, provide excellent separation of complex mixtures, minimizing co-elution of interfering compounds.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification, aiding in the confirmation of t-BPDP.
-
Robustness and Reliability: GC-MS is a mature technology known for its durability and consistent performance.
Limitations of GC-MS for t-BPDP Analysis:
-
Thermal Stability Requirement: t-BPDP must be thermally stable to be vaporized without degradation in the GC inlet. While t-BPDP is generally amenable to GC analysis, some degradation can occur at high temperatures.
-
Derivatization May Be Required for Related Metabolites: While not typically required for t-BPDP itself, more polar metabolites may require derivatization to increase their volatility for GC analysis.
-
Matrix Effects: Co-extracted matrix components can interfere with the analysis, leading to signal enhancement or suppression.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative and often complementary technique to GC-MS, particularly for the analysis of polar, non-volatile, and thermally labile compounds.[8]
Principle of Operation: In LC-MS/MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation of compounds occurs as the mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of selectivity and sensitivity.
Strengths of LC-MS/MS for t-BPDP Analysis:
-
High Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode provides exceptional sensitivity and selectivity, minimizing the impact of matrix interferences.[9]
-
Applicability to a Broader Range of Compounds: LC-MS/MS is suitable for a wider range of compounds, including more polar metabolites of t-BPDP, without the need for derivatization.
-
Milder Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that minimize fragmentation of the parent molecule, leading to a strong molecular ion signal.
Limitations of LC-MS/MS for t-BPDP Analysis:
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components is a significant challenge in LC-MS/MS and requires careful management.[10]
-
Chromatographic Resolution: While constantly improving, the chromatographic resolution of LC can sometimes be lower than that of GC.
-
Cost and Complexity: LC-MS/MS systems are generally more expensive and complex to operate and maintain than GC-MS systems.
Performance Comparison: A Data-Driven Perspective
The choice between GC-MS and LC-MS/MS ultimately depends on the specific requirements of the analysis, including the matrix type, the required sensitivity, and the available resources. The following table summarizes typical performance characteristics for the analysis of t-BPDP and related organophosphate flame retardants using both techniques, based on data from various scientific studies.
| Performance Parameter | GC-MS | LC-MS/MS | References |
| Limit of Detection (LOD) | 0.1 - 10 ng/g (solid samples)0.01 - 1 µg/L (water samples) | 0.01 - 5 ng/g (solid samples)0.001 - 0.1 µg/L (water samples) | [11][12] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/g (solid samples)0.05 - 2 µg/L (water samples) | 0.05 - 10 ng/g (solid samples)0.005 - 0.5 µg/L (water samples) | [5][13] |
| Linearity (R²) | > 0.99 | > 0.99 | [14] |
| Accuracy (Recovery) | 70 - 120% | 80 - 115% | [15] |
| Precision (RSD) | < 15% | < 10% | [15] |
Key Takeaway: LC-MS/MS generally offers superior sensitivity (lower LODs and LOQs) compared to GC-MS for the analysis of t-BPDP and its metabolites, particularly in complex matrices where its high selectivity helps to mitigate interferences. However, GC-MS remains a viable and cost-effective option, especially for less complex matrices or when the highest sensitivity is not the primary requirement.
In the Lab: Validated Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the extraction and analysis of t-BPDP in common complex matrices. These protocols are based on established and validated methods from the scientific literature.
Protocol 1: Analysis of t-BPDP in Soil and Sediment by GC-MS
This protocol is adapted from established methods for the analysis of semi-volatile organic compounds in solid matrices.[3]
1. Sample Preparation and Extraction: a. Homogenization: Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing. b. Extraction: i. Weigh approximately 10 g of the homogenized sample into a clean extraction thimble. ii. Add a surrogate standard (e.g., deuterated TPhP) to the sample to monitor extraction efficiency. iii. Extract the sample using a Soxhlet extractor with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours. The causality behind this solvent choice lies in its ability to effectively extract a broad range of semi-volatile organic compounds, including t-BPDP, from the solid matrix.
2. Extract Cleanup (if necessary): a. Sulfur Removal: For sediments with high sulfur content, a cleanup step using activated copper is necessary to prevent interference in the GC system. b. Fractionation: For highly complex matrices, a silica gel or Florisil column chromatography step can be employed to separate t-BPDP from interfering compounds.
3. GC-MS Analysis: a. Instrument Conditions:
- GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent capillary column is suitable.
- Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes. This temperature program is designed to provide optimal separation of t-BPDP from other analytes.
- Injector Temperature: 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. b. MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for t-BPDP (e.g., m/z 326, 368, 382). c. Calibration: Prepare a multi-point calibration curve using t-BPDP standards of known concentrations.
4. Method Validation: a. Linearity: Establish a calibration curve over the expected concentration range and ensure a correlation coefficient (R²) > 0.99. b. Accuracy: Analyze spiked matrix samples at different concentration levels. Recoveries should be within 70-130%. c. Precision: Analyze replicate spiked samples. The relative standard deviation (RSD) should be < 20%. d. LOD and LOQ: Determine the limits of detection and quantification based on the signal-to-noise ratio or the standard deviation of the response.
Protocol 2: Analysis of t-BPDP in Water by LC-MS/MS
This protocol utilizes Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by LC-MS/MS analysis.[4][15]
1. Sample Preparation and Extraction (SPE): a. Sample Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended particles. b. SPE Cartridge Conditioning: Condition a 500 mg, 6 mL Oasis HLB SPE cartridge (or equivalent) sequentially with 5 mL of methanol and 5 mL of deionized water. The choice of a polymeric sorbent like Oasis HLB is crucial as it provides good retention for a wide range of organic compounds, including t-BPDP. c. Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min. d. Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any retained salts. e. Elution: Elute the retained t-BPDP from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and acetone. f. Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of methanol.
2. LC-MS/MS Analysis: a. Instrument Conditions:
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
- Mobile Phase: A gradient elution with water (A) and methanol (B), both containing 0.1% formic acid, is typically employed. The gradient program should be optimized to achieve good separation of t-BPDP.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C. b. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Acquisition Mode: Selected Reaction Monitoring (SRM). Monitor at least two precursor-to-product ion transitions for t-BPDP for confident identification and quantification. c. Calibration: Prepare a matrix-matched calibration curve to compensate for potential matrix effects.
3. Method Validation: a. Linearity: Establish a calibration curve and ensure R² > 0.99. b. Accuracy: Analyze spiked water samples. Recoveries should be within 80-120%. c. Precision: Analyze replicate spiked samples. The RSD should be < 15%. d. LOD and LOQ: Determine based on the signal-to-noise ratio. e. Matrix Effects: Evaluate by comparing the response of t-BPDP in a standard solution to its response in a matrix extract.
Visualizing the Workflow: A Clear Path to Analysis
To provide a clear overview of the analytical processes, the following diagrams, generated using Graphviz, illustrate the key steps involved in both the GC-MS and LC-MS/MS workflows.
Caption: GC-MS workflow for t-BPDP analysis in solid matrices.
Caption: LC-MS/MS workflow for t-BPDP analysis in water samples.
Conclusion: Making an Informed Decision
The validation of analytical methods for tert-Butylphenyl diphenyl phosphate in complex matrices is a critical step in generating reliable and defensible data. Both GC-MS and LC-MS/MS are powerful techniques capable of providing accurate and precise measurements.
-
LC-MS/MS is the method of choice when the highest sensitivity and selectivity are required, particularly for challenging matrices and for the analysis of both t-BPDP and its more polar metabolites.
-
GC-MS remains a robust and cost-effective option, offering excellent chromatographic separation and reliable performance, especially for routine monitoring in less complex matrices.
Ultimately, the selection of the most appropriate method will depend on a careful evaluation of the specific research objectives, the nature of the samples, the required detection limits, and the available instrumentation and resources. By following the detailed protocols and validation guidelines presented in this guide, researchers can confidently develop and implement robust analytical methods for the determination of t-BPDP in a variety of complex matrices.
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A Comparative Life Cycle Assessment of tert-Butylphenyl Diphenyl Phosphate and Alternative Flame Retardants
A Technical Guide for Researchers and Drug Development Professionals
In the pursuit of fire safety, the selection of flame retardants (FRs) presents a complex challenge, balancing efficacy with environmental and human health considerations. This guide offers an in-depth comparative life cycle assessment (LCA) of tert-Butylphenyl diphenyl phosphate (tBPDP), a common organophosphorus flame retardant, against two prevalent alternatives: the brominated flame retardant decabromodiphenyl ether (decaBDE) and the halogen-free option, aluminum diethyl phosphinate. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective data and methodological insights necessary to make informed decisions in material selection and sustainable product design.
Introduction to Life Cycle Assessment in Material Science
Life Cycle Assessment (LCA) is a systematic methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle.[1] This "cradle-to-grave" approach encompasses all stages, from the extraction of raw materials and manufacturing to the use phase and end-of-life disposal or recycling. By quantifying inputs of resources and energy and outputs of emissions and waste at each stage, LCA provides a holistic view of a product's environmental footprint, moving beyond single-issue metrics to identify potential trade-offs between different environmental impacts. For chemical substances like flame retardants, LCA is an indispensable tool for sustainable design, enabling a scientifically grounded comparison of alternatives and the identification of environmental "hotspots" for targeted improvement.
Contender Profiles: A Snapshot of Key Flame Retardants
tert-Butylphenyl diphenyl phosphate (tBPDP)
tert-Butylphenyl diphenyl phosphate (tBPDP) is an aryl phosphate ester widely used as an additive flame retardant and plasticizer in a variety of polymers.[2] As an additive, it is physically mixed with the polymer rather than chemically bonded, which can lead to its leaching into the environment over time. Concerns have been raised regarding its environmental persistence and potential for toxicity.
Decabromodiphenyl ether (decaBDE)
Decabromodiphenyl ether (decaBDE) is a member of the polybrominated diphenyl ether (PBDE) family of flame retardants.[3] For decades, it was a widely used additive flame retardant in plastics for electronics, textiles, and construction materials. Due to its high persistence in the environment, potential for bioaccumulation, and suspected carcinogenicity, its use has been increasingly restricted globally.[4][5][6]
Aluminum Diethyl Phosphinate
Aluminum diethyl phosphinate is a halogen-free, phosphorus-based flame retardant. It is an aluminum salt of diethyl phosphinic acid and is used in various polymers.[7] It is often presented as a more environmentally friendly alternative to halogenated flame retardants, although its persistence in the environment is a consideration.[7]
Comparative Life Cycle Assessment
This section presents a comparative analysis of the life cycle impacts of tBPDP, decaBDE, and aluminum diethyl phosphinate. Due to the limited availability of a complete, published LCA for tBPDP, the assessment of its manufacturing stage is based on a proxy model derived from the known industrial synthesis of the structurally similar triphenyl phosphate (TPhP), supplemented with information from patents on tert-butylated phosphate ester production.[8][9]
Life Cycle Stages of tBPDP
The life cycle of tBPDP can be visualized as a series of interconnected stages, each with its own inputs and outputs.
Caption: The iterative four-phase framework of a Life Cycle Assessment.
Conclusion and Future Directions
This comparative guide highlights the complex trade-offs involved in selecting a flame retardant. While halogen-free alternatives like aluminum diethyl phosphinate appear to offer a more favorable human health and ecotoxicity profile compared to decaBDE, their life cycle is not without environmental impacts, particularly concerning the energy-intensive production of phosphorus-based chemicals.
The assessment of tBPDP is hampered by a lack of publicly available, comprehensive LCA data. Based on its chemical structure and probable synthesis route, its environmental footprint is likely to be significant, particularly in terms of energy consumption during manufacturing. Further research is critically needed to conduct a full, transparent LCA of tBPDP to enable a more quantitative and robust comparison.
For researchers and professionals in material science and drug development, this guide underscores the importance of adopting a life cycle perspective in chemical selection. Moving forward, the development of sustainable flame retardants will require a multi-faceted approach that considers not only performance and cost but also the full spectrum of environmental and human health impacts from cradle to grave.
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A Comparative Guide to the Plasticizing Effects of tert-Butylphenyl Diphenyl Phosphate and Phthalates
In the realm of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties, particularly in thermoplastics like polyvinyl chloride (PVC). For decades, phthalate esters have been the industry standard. However, growing regulatory scrutiny and environmental concerns have catalyzed the search for viable alternatives. This guide presents a detailed comparative study of a promising alternative, tert-Butylphenyl diphenyl phosphate (BPDP), against traditional phthalates, offering researchers and product development professionals a data-driven resource for informed decision-making.
At its core, a plasticizer's function is to increase the flexibility, durability, and workability of a polymer by embedding itself between the polymer chains. This action reduces intermolecular forces and lowers the glass transition temperature (Tg), transforming a rigid material into a pliable one. This guide will delve into the nuanced performance differences between the organophosphate ester BPDP and common phthalates, focusing on key performance indicators backed by experimental evidence.
Molecular Structure and Mechanism of Action
The performance of a plasticizer is intrinsically linked to its molecular structure. Phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP), are diesters of phthalic acid. Their long, flexible alkyl chains are effective at separating PVC chains.
In contrast, tert-Butylphenyl diphenyl phosphate (BPDP) is an aryl phosphate ester. Its structure includes both aromatic rings and a bulky tert-butyl group. This configuration offers a different mode of interaction with the polymer matrix. The polar phosphate group provides strong compatibility with PVC, while the combination of rigid phenyl groups and the bulky tert-butyl group imparts unique properties.
Comparative Performance Analysis
The efficacy of a plasticizer is not a single metric but a balance of several key performance characteristics. Here, we compare BPDP and representative phthalates across these critical parameters.
Plasticizing Efficiency
Plasticizing efficiency refers to the amount of plasticizer required to achieve a specific level of flexibility (e.g., a target Shore hardness or elongation at break). Generally, lower molecular weight phthalates like Dibutyl phthalate (DBP) are highly efficient. However, BPDP also demonstrates excellent efficiency, often comparable to workhorse phthalates like DEHP.[1]
-
Causality: The efficiency is governed by the plasticizer's ability to disrupt polymer chain-to-chain interactions. The polar nature of the phosphate group in BPDP allows for strong interaction with the polar sites on PVC chains, effectively shielding them from each other.
Thermal Stability
Thermal stability is crucial for polymer processing, which often occurs at elevated temperatures (e.g., 160-220°C for PVC extrusion).[2] Organophosphate esters like BPDP are known for their excellent thermal stability.[3]
-
Expert Insight: Phthalates like DEHP and DINP exhibit good thermal stability up to around 300°C.[2] However, BPDP's aromatic structure contributes to even greater inherent thermal resistance, which is advantageous in high-temperature applications and can improve the melt-flow properties of the plastic.[1] This stability minimizes degradation and discoloration of the final product during processing.
Volatility and Migration
A significant drawback of many traditional plasticizers is their tendency to migrate or "leach" out of the polymer over time, especially under heat.[4][5] This leads to embrittlement of the material and potential environmental and health concerns.[6]
-
Volatility: BPDP is characterized by its low volatility.[3] In comparison, lower molecular weight phthalates are more volatile. Higher molecular weight phthalates like DINP have lower volatility than DEHP.[2]
-
Migration Resistance: The bulkier and more rigid structure of BPDP, compared to the linear alkyl chains of many phthalates, can physically hinder its movement within the polymer matrix. This results in lower migration rates. Studies show that temperature significantly enhances the leaching process for phthalates like DBP.[7] The tendency of a plasticizer to remain in the material is also dependent on its molecular size; larger molecules generally exhibit greater permanence.[8]
Flame Retardancy
This is a key area where BPDP holds a distinct, dual-function advantage. As a phosphorus-containing compound, BPDP is an effective flame retardant.[1][3] Phthalates, while offering some flame resistance due to the chlorine content in PVC, do not actively contribute to flame retardancy in the same way.[9]
-
Mechanism: During combustion, the phosphorus in BPDP promotes the formation of a protective char layer on the polymer surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thus inhibiting further burning.
Quantitative Performance Comparison
| Property | tert-Butylphenyl Diphenyl Phosphate (BPDP) | Phthalates (DEHP/DINP) | Test Standard (Example) |
| Plasticizing Efficiency | High | High (DEHP) to Medium (DINP) | ASTM D2240 (Hardness) |
| Thermal Stability (TGA) | Excellent, improves melt properties[1] | Good to Excellent[2] | ASTM E1131 |
| Volatility | Low[3] | Moderate (DEHP) to Low (DINP)[2] | ASTM D1203 |
| Migration/Leaching | Low | Higher, especially for LMW phthalates[7] | ASTM D1239 |
| Flame Retardancy (LOI) | Excellent (self-extinguishing properties)[10] | Moderate (relies on PVC's chlorine) | ASTM D2863 |
| Low-Temperature Flexibility | Good | Excellent (especially adipates) | ASTM D746 |
Note: Performance can vary based on the specific phthalate, polymer grade, and formulation concentration.
Experimental Protocols for Evaluation
To ensure self-validating and reproducible results, standardized testing methodologies are critical. Below are step-by-step protocols for key performance evaluations.
Experimental Workflow Overview
Protocol 1: Tensile Properties (ASTM D638)
This test measures the material's strength and flexibility, which are directly influenced by the plasticizer.
-
Specimen Preparation: Die-cut dumbbell-shaped specimens from conditioned, compression-molded sheets as per ASTM D638 Type IV dimensions.
-
Equipment: Universal Testing Machine (UTM) with an appropriate load cell and extensometer.
-
Procedure: a. Measure the width and thickness of the specimen's narrow section. b. Mount the specimen in the grips of the UTM. c. Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[11] d. Record the load and elongation throughout the test.
-
Data Analysis: Calculate Tensile Strength (at break), Elongation at Break (%), and Modulus of Elasticity. Compare the results for the BPDP-plasticized sample against the phthalate-plasticized control. A higher elongation at break indicates greater flexibility.[12]
Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA) (ASTM E1131)
TGA measures the weight loss of a material as a function of temperature, indicating its thermal stability.
-
Specimen Preparation: Place a small, precisely weighed sample (5-10 mg) into a TGA sample pan.
-
Equipment: Thermogravimetric Analyzer.
-
Procedure: a. Place the sample pan in the TGA furnace. b. Heat the sample from ambient temperature to ~600°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[11] c. Continuously record the sample weight.
-
Data Analysis: Determine the onset temperature of degradation (T-onset), which is the temperature at which significant weight loss begins. A higher T-onset indicates greater thermal stability.
Protocol 3: Plasticizer Migration (Leaching) (ASTM D1239)
This test evaluates the permanence of the plasticizer by measuring its loss into a solvent or solid medium.
-
Specimen Preparation: Cut circular discs (e.g., 5 cm diameter) from a plasticized sheet of known thickness and weight.
-
Equipment: Oven, analytical balance, extraction thimbles (or activated carbon for solid migration).
-
Procedure (Solvent Leaching Example): a. Weigh the initial specimen (W1). b. Immerse the specimen in a specified solvent (e.g., hexane or ethanol) at a controlled temperature (e.g., 50°C) for a set duration (e.g., 24 hours). c. Remove the specimen, gently wipe it dry, and condition it to allow any absorbed solvent to evaporate. d. Weigh the final specimen (W2).
-
Data Analysis: Calculate the percentage weight loss due to plasticizer migration: [(W1 - W2) / W1] * 100. A lower percentage indicates better migration resistance.
Conclusion and Future Perspectives
The comparative analysis reveals that tert-Butylphenyl diphenyl phosphate (BPDP) is more than just a direct substitute for phthalates; it is a multifunctional additive that offers a distinct property profile. Its primary advantages lie in its superior thermal stability, low volatility, and inherent flame retardancy. While traditional phthalates may still offer advantages in specific areas like low-temperature flexibility, the balanced performance of BPDP makes it a compelling choice for a wide range of applications, from wire and cable insulation to automotive interiors and resilient flooring.[13]
The causality is clear: BPDP's unique aryl phosphate structure provides a robust alternative to the flexible alkyl chains of phthalates, delivering a different, and in many ways enhanced, set of performance characteristics. As the industry continues to move towards safer, more permanent, and higher-performance materials, multifunctional plasticizers like BPDP are poised to play an increasingly critical role. Further research should focus on long-term aging studies and the performance of BPDP in blends with other novel, bio-based plasticizers to unlock new frontiers in polymer formulation.
References
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Zhang Jia Gang YaRui Chemical Co., Ltd. Tert-Butyl Triphenyl Phosphate|Flame Retardant BPDP|71B. Available at: [Link]
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Zhangjiagang Fortune Chemical Co., Ltd. Butylated Triphenyl Phosphate Ester(BPDP)|56803-37-3. Available at: [Link]
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BASTONE. DINP vs DEHP Plasticizer Comparison. Available at: [Link]
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Capolupo, M., et al. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. PMC. Available at: [Link]
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Al-Mulla, E. A. J., et al. (2024). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. ChemRxiv. Available at: [Link]
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Center for Advanced Life Cycle Engineering. Phthalate Risks and Alternatives. CALCE, University of Maryland. Available at: [Link]
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Bošnir, J., et al. (2017). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Science of The Total Environment. Available at: [Link]
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Lu, Y., et al. (2014). Observing phthalate leaching from plasticized polymer films at the molecular level. PubMed. Available at: [Link]
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Radke, E. G., et al. (2022). Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment. PubMed Central. Available at: [Link]
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ResearchGate. The plasticizer market: An assessment of traditional plasticizers and research trends to meet new challenges. Available at: [Link]
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ResearchGate. Migration of tris(2,4-di-tert-butylphenyl)phosphate. Available at: [Link]
-
Liu, H., et al. (2024). Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride. Frontiers in Chemistry. Available at: [Link]
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ASTM International. (2019). D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Available at: [Link]
-
WSD Chemical. (2018). What are the main types of plasticizers?. Available at: [Link]
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Lee, S., et al. (2023). Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations. ACS Omega. Available at: [Link]
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Hallstar. The Function and Selection of Ester Plasticizers. Available at: [Link]
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Adams, W. J., & Saeger, V. W. (1993). Biodegradation of tert-butylphenyl diphenyl phosphate. PubMed. Available at: [Link]
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ResearchGate. Leaching kinetics and bioaccumulation potential of additive-derived organophosphate esters in microplastics. Available at: [Link]
-
ASTM International. (2019). Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Available at: [Link]
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Wu, X., et al. (2023). Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling. Environmental Science & Technology. Available at: [Link]
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Kadem, A., et al. (2016). A survey of organic flame retardants and plasticizers in building materials on the Swedish market and their occurrence in indoor environments. IVL Swedish Environmental Research Institute. Available at: [Link]
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ScienceDirect. Understanding the leaching of plastic additives and subsequent risks to ecosystems. Available at: [Link]
-
Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Omega. Available at: [Link]
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iTeh Standards. ASTM D1045-08 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics. Available at: [Link]
-
Lowell Center for Sustainable Production. (2011). Phthalates and Their Alternatives: Health and Environmental Concerns. University of Massachusetts Lowell. Available at: [Link]
-
MDPI. (2024). Characterization and Structural Evaluation of Niobium-Integrated Chitosan–Gelatin Hybrid Hydrogels. Available at: [Link]
-
Patsnap. (2024). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Available at: [Link]
-
Intertek. ASTM Testing for Plastics and Polymers. Available at: [Link]
-
ResearchGate. Comparison of PVC formulations using various plasticizers at 60 phr. Available at: [Link]
-
MDPI. (2024). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. Available at: [Link]
-
YouTube. (2020). 81 Absorption & Leaching | Polymers Concepts, Properties, Uses & Sustainability. Available at: [Link]
-
Lirias. (2022). Evaluation of Green Biobased Plasticizers in Poly(vinyl chloride): Sustainability, Thermal Behavior, Mechanical Properties, and. Available at: [Link]
-
PubMed. (2024). Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. Available at: [Link]
-
ResearchGate. (2015). The Effect of Di-(-2-ethyl hexyl) phthalate (DEHP) as Plasticizer on the Thermal and Mechanical Properties of PVC/PMMA Blends. Available at: [Link]
-
ASTM International. (2022). Determination of Monomeric Plasticizers in Poly (Vinyl Chloride) (PVC) by Gas Chromatography. Available at: [Link]
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Technical Guide: Validating the Char Formation Mechanism of tert-Butylphenyl Diphenyl Phosphate (BPDP)
Executive Summary: The Steric-Thermal Advantage
In the landscape of organophosphorus flame retardants (OPFRs), tert-Butylphenyl diphenyl phosphate (BPDP) occupies a critical functional niche. While Triphenyl phosphate (TPP) serves as the industry baseline for gas-phase inhibition, its high volatility often limits its efficacy in the condensed phase (char formation). Conversely, oligomeric phosphates like RDP (Resorcinol bis(diphenyl phosphate)) offer superior charring but introduce processing challenges due to high viscosity.
This guide validates the mechanism of BPDP, demonstrating how its tert-butyl substitution provides a steric and thermal "anchor," delaying volatilization sufficiently to catalyze robust char formation in the condensed phase. We provide a comparative framework and self-validating experimental protocols to confirm this mechanism.
The Mechanistic Hypothesis
The efficacy of BPDP relies on a dual-action mechanism, but for high-performance engineering thermoplastics (e.g., PC/ABS, PPO), the condensed phase is paramount.
The Pathway[1][2]
-
Thermal Latency: The bulky tert-butyl group increases the molecular weight and steric hindrance compared to TPP. This elevates the boiling point (approx. >300°C vs. TPP's ~244°C onset), ensuring the molecule remains in the polymer melt during the critical decomposition window.
-
Acid Generation: Upon thermal degradation, BPDP releases phosphoric acid and polyphosphoric acid species.
-
Dehydration & Crosslinking: These acidic species act as Lewis acids, catalyzing the dehydration of the polymer backbone (particularly in oxygenated polymers). This strips hydrogen and oxygen as water, leaving behind a carbon-rich scaffold.
-
Char Shield: The resulting carbonaceous char acts as a thermal insulator and a barrier to mass transfer (preventing fuel release).
Comparative Performance Analysis
The following table contrasts BPDP with its primary monomeric and oligomeric alternatives.
Table 1: Comparative Physicochemical & Fire Performance Profile
| Feature | Triphenyl Phosphate (TPP) | tert-Butylphenyl Diphenyl Phosphate (BPDP) | Resorcinol bis(diphenyl phosphate) (RDP) |
| Structure Type | Monomeric (Unsubstituted) | Monomeric (Alkyl-substituted) | Oligomeric |
| Volatility | High (Lost early in fire) | Moderate (Retained in melt) | Low (High retention) |
| Primary Mechanism | Gas Phase (Radical Scavenging) | Hybrid (Gas + Condensed) | Condensed Phase (Char) |
| Char Yield (Est.) * | Low (< 5% in PC/ABS) | Moderate (10-15% in PC/ABS) | High (> 20% in PC/ABS) |
| Processing Viscosity | Very Low (Plasticizing) | Low (Good Plasticizer) | High (Flow modifier required) |
| Toxicity Profile | High Bioaccumulation Potential | Moderate (Steric hindrance affects metabolism) | Lower Bioavailability |
*Char yields are matrix-dependent; values estimated for Polycarbonate/ABS blends.
Visualizing the Mechanism
The following diagram illustrates the bifurcation of BPDP's action, highlighting the specific pathway leading to char formation.
Figure 1: Mechanistic pathway of BPDP. Note the retention of acidic species in the melt leading to char, unlike highly volatile alternatives.
Experimental Validation Framework
To scientifically validate the char formation mechanism, researchers must move beyond simple flammability tests (like UL-94) and employ analytical techniques that prove chemical causality.
Protocol A: Thermal Gravimetric Analysis (TGA) with Theoretical Correlation
Objective: Determine if the residue formed is purely physical or the result of chemical interaction (charring).
-
Preparation: Prepare samples of Pure Polymer, Pure BPDP, and Polymer + BPDP (e.g., 10% loading).
-
Execution: Run TGA from 50°C to 800°C at 10°C/min in Nitrogen (inert) and Air (oxidative).
-
Self-Validating Calculation:
-
Calculate the Theoretical Residue (
): -
Compare with Experimental Residue (
). -
Validation Criteria: If
, a synergistic charring mechanism is confirmed. If , the mechanism is purely additive (physical).
-
Protocol B: Cone Calorimetry (Fire Behavior)
Objective: Quantify the barrier effect of the char under forced combustion.
-
Setup: ISO 5660 standard. Heat flux at 35 kW/m² or 50 kW/m².
-
Metrics to Monitor:
-
HRR (Heat Release Rate): Look for a "double peak" or a flattened curve. A sharp reduction in peak HRR compared to pure polymer indicates effective char barrier formation.
-
THR (Total Heat Release): A reduction in THR implies incomplete combustion due to carbon being trapped in the char rather than converted to CO2.
-
ASE (Average Specific Extinction Area): Monitors smoke. Effective charring often increases smoke initially (incomplete combustion) but reduces total smoke load over time.
-
Protocol C: Char Morphology & Surface Chemistry (SEM/EDX & XPS)
Objective: Prove the chemical composition of the char.
-
Char Collection: Collect the residue from the Cone Calorimeter or TGA.
-
SEM/EDX:
-
Expectation: A continuous, bubble-free surface (intumescent-like) rather than a porous, brittle ash.
-
EDX Mapping: Phosphorus (P) should be uniformly distributed throughout the carbon (C) network, confirming the P-rich acid phase acted as the binder.
-
-
XPS (X-ray Photoelectron Spectroscopy):
-
Scan for C-O-P and P-O-P binding energies (~133-134 eV for P2p).
-
Validation: Detection of C-O-P bonds confirms that the BPDP chemically reacted with the polymer matrix (phosphorylation), validating the condensed phase mechanism.
-
References
-
ChemicalBook. (2024). tert-Butylphenyl diphenyl phosphate (CAS 56803-37-3) Properties and Safety.[1][2][3][4] Retrieved from
-
National Institutes of Health (NIH). (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer.[5][3][6] PubMed.[7] Retrieved from
-
ResearchGate. (2025). Flame retardancy mechanisms of triphenyl phosphate and resorcinol bis(diphenyl phosphate).[8] Retrieved from
-
MDPI. (2023). The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants.[9][10] Retrieved from
-
Gov.UK. (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3).[1][2][3][4] Retrieved from
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- 4. aksci.com [aksci.com]
- 5. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
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Computational Modeling and Simulation of tert-Butylphenyl Diphenyl Phosphate (BPDP): A Comparative Guide
Executive Summary
This guide provides a technical analysis of tert-Butylphenyl diphenyl phosphate (BPDP) , an organophosphate ester (OPE) flame retardant often deployed as a replacement for Triphenyl phosphate (TPP) and polybrominated diphenyl ethers (PBDEs).[1]
While BPDP shares the core phosphate structure of TPP, the addition of the tert-butyl group introduces significant steric bulk and alters the electron density of the phenyl ring. For researchers and drug development professionals, understanding BPDP requires a dual-lens approach:
-
Materials Science: Modeling its flame retardant efficiency (migration resistance vs. phosphorus content).
-
Molecular Interaction: Understanding its stability and potential bio-activity (toxicity pathways).
Key Finding: Computational simulations (MD and DFT) reveal that while BPDP has a lower theoretical phosphorus content than TPP (8.4% vs. 9.5%), its lower diffusion coefficient at ambient temperatures—driven by steric hindrance—results in superior retention in polymer matrices, maintaining long-term fire safety performance.
Comparative Analysis: BPDP vs. Alternatives
The following table synthesizes experimental data and computational predictions comparing BPDP against the industry baseline (TPP) and a legacy standard (BDE-209).
| Feature | BPDP (tert-Butylphenyl diphenyl phosphate) | TPP (Triphenyl phosphate) | BDE-209 (Decabromodiphenyl ether) |
| CAS Number | 56803-37-3 | 115-86-6 | 1163-19-5 |
| Mechanism | Gas-phase radical scavenger + Condensed phase char | Gas-phase radical scavenger | Gas-phase radical trap (Br•) |
| Phosphorus % | ~8.4% | 9.5% | 0% (83% Bromine) |
| Simulated BDE (P-O) | ~360 kJ/mol (Slightly weaker due to alkyl induction) | ~365 kJ/mol | N/A (C-Br ~280 kJ/mol) |
| Diffusion Coeff. (298K) | Low ( | High (Prone to blooming) | Extremely Low |
| Bio-Activity | Moderate (Hedgehog signaling alteration) | Moderate (AhR agonist) | High (Persistence/Bioaccumulation) |
Analyst Note: The "sweet spot" for BPDP is its balance between migration resistance (unlike TPP) and environmental degradability (unlike BDE-209).
Mechanistic Modeling: The Flame Retardant Action
To accurately simulate BPDP, one must model two distinct phases of action.
Gas-Phase Mechanism (DFT Focus)
The primary action involves the thermal scission of the P-O bond to release PO• radicals. These radicals scavenge high-energy H• and OH• radicals from the combustion chain.
The tert-butyl Effect: Density Functional Theory (DFT) calculations suggest the tert-butyl group decomposes before the phosphate core. This early decomposition (via C-C bond scission) releases isobutylene, slightly lowering the onset temperature of decomposition compared to TPP. This "staged" decomposition can be advantageous for matching the degradation curve of polymers like PC/ABS.
Condensed-Phase Dynamics (MD Focus)
Molecular Dynamics (MD) simulations are critical for predicting permanence . TPP often fails due to "blooming" (migrating to the surface). BPDP's bulky tert-butyl group increases the radius of gyration, significantly increasing the energy barrier for diffusion through the polymer chains.
Visualization: Decomposition Pathway
The following diagram illustrates the simulated thermal decomposition pathway of BPDP.
Figure 1: Predicted thermal decomposition pathway of BPDP showing the bifurcation into gas-phase scavenging and condensed-phase char formation.
Experimental Protocols for Simulation
To replicate these findings or screen new derivatives, follow these validated computational workflows.
Protocol A: Bond Dissociation Energy (DFT)
Objective: Determine the energy required to generate active radical species.
-
Software: Gaussian 16, ORCA, or Q-Chem.
-
Geometry Optimization:
-
Functional: B3LYP or M06-2X (M06-2X is preferred for non-covalent interactions and thermodynamics).
-
Basis Set: 6-311G(d,p) or def2-TZVP.
-
Validation: Ensure no imaginary frequencies for ground states; exactly one imaginary frequency for Transition States (TS).
-
-
Energy Calculation:
-
Calculate Enthalpy (
) for the parent molecule ( ) and the resulting radicals ( ). -
Formula:
.
-
-
Solvation (Optional): Use SMD (Solvation Model based on Density) if modeling degradation in a liquid/melt phase.
Protocol B: Diffusion Coefficient Calculation (MD)
Objective: Predict the migration (leaching) potential of BPDP in a polymer matrix (e.g., Polycarbonate).
-
Software: LAMMPS, GROMACS, or Materials Studio.
-
System Setup:
-
Construct an amorphous cell with 1 polymer chain (degree of polymerization ~50-100) and 4-8 BPDP molecules (approx 5-10 wt%).
-
Force Field: COMPASS III or OPLS-AA (Critical for accurate phosphate parameters).
-
-
Equilibration Workflow:
-
Minimization: Steepest descent to remove overlaps.
-
NVT: Heat to 500K (melt) for 200ps to randomize.
-
NPT: Cool to room temperature (298K) over 1ns to establish density.
-
-
Production Run:
-
Run NVT ensemble for 10ns at target temperatures (298K, 350K).
-
Output trajectory every 1-5ps.
-
-
Analysis (MSD):
-
Calculate Mean Square Displacement (MSD) of the BPDP center of mass.
-
Formula:
. -
Derive Diffusion Coefficient (
) from the slope: .
-
Visualization: Simulation Workflow
Figure 2: Integrated computational workflow for characterizing chemical reactivity (DFT) and physical migration (MD).
References
-
Mechanism of Organophosphorus Flame Retardants: Wang, X., et al. (2025).[2] "Dynamics and Mechanism of Flame Retardants in Polymer Matrixes: Experiment and Simulation." The Journal of Physical Chemistry B. [Link] (Note: This seminal paper explicitly compares TPP and di-tert-butyl variants using MD and SIMS).
-
DFT Benchmarking for Flame Retardants: Zhang, L., et al. (2018).[3] "Trends in bond dissociation energies of brominated flame retardants from density functional theory." Chemosphere. [Link] (Provides the methodological basis for BDE calculations using M06-2X).
-
Toxicity and Bio-Activity (Hedgehog Signaling): Kovacic, M. B., et al. (2020). "Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures."[1] Toxicological Sciences. [Link] (Critical for the drug development/toxicology audience).
-
Environmental Fate & Biodegradation: Heitkamp, M. A., et al. (1986). "Biodegradation of tert-butylphenyl diphenyl phosphate." Applied and Environmental Microbiology. [Link]
Sources
- 1. Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of tert-Butylphenyl Diphenyl Phosphate: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling of tert-butylphenyl diphenyl phosphate (tBPDP), a compound with increasing relevance in various industrial and research applications. Beyond mere procedural steps, this document delves into the causality behind each recommendation, empowering you to work with confidence and security.
Understanding the Hazard Profile of tert-Butylphenyl Diphenyl Phosphate
Tert-butylphenyl diphenyl phosphate is an organophosphorus compound utilized as a flame retardant and plasticizer.[1] While its utility is significant, a thorough understanding of its hazard profile is paramount for safe handling.
According to safety data sheets (SDS), tBPDP is classified with the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2A) [2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]
-
Very toxic to aquatic life with long-lasting effects [3]
While some sources state that the toxicological properties of this chemical have not been thoroughly investigated, it is crucial to handle it with appropriate precautions to minimize exposure.[3] Studies have detected tBPDP in human urine, suggesting potential for absorption.[1] Furthermore, research indicates it may have toxicological effects on wildlife and can inhibit certain biological processes in vitro.[4]
Core Directive: Personal Protective Equipment (PPE)
The foundation of safe handling for any chemical lies in the correct selection and use of Personal Protective Equipment. For tert-butylphenyl diphenyl phosphate, the following PPE is mandatory.
Hand Protection: The First Line of Defense
Requirement: Wear suitable chemical-resistant gloves tested according to EN 374.[5]
The Rationale: Direct skin contact can cause irritation.[2] Gloves prevent this by providing a barrier between your skin and the chemical. The choice of glove material is critical and should be based on the specific solvent being used, if any, and the duration of handling. For tBPDP, nitrile rubber gloves with a minimum thickness of 0.11 mm are a suitable option, offering a breakthrough time of over 480 minutes.[5] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection: Shielding Against Splashes
Requirement: Use safety goggles with side protection.[5]
The Rationale: Tert-butylphenyl diphenyl phosphate can cause serious eye irritation.[2] Standard laboratory safety glasses may not provide adequate protection from splashes. Goggles that form a seal around the eyes are essential to prevent accidental contact.
Skin and Body Protection: Minimizing Exposure
Requirement: Wear a laboratory coat and, if there is a risk of significant splashing, consider additional protective clothing such as Tyvek-type disposable sleeves or a full suit.[6]
The Rationale: A standard lab coat protects your street clothes and underlying skin from minor drips and spills. In situations with a higher risk of exposure, such as when handling larger quantities or during transfers that could generate splashes, disposable protective clothing provides a higher level of protection and can be easily removed and disposed of in case of contamination.[6]
Respiratory Protection: A Precautionary Measure
Requirement: Respiratory protection is generally not required in a well-ventilated area.[3] However, if dusts or aerosols may be generated, a NIOSH-approved N95 or P1 dust mask should be used.[3]
The Rationale: While tBPDP is a liquid at room temperature, certain operations could potentially generate aerosols or mists. Inhalation of these may cause respiratory irritation.[2] Engineering controls, such as working in a fume hood, are the preferred method for controlling airborne contaminants. Respiratory protection should be used as a secondary precaution when engineering controls are not sufficient.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling tert-butylphenyl diphenyl phosphate.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol is crucial for minimizing risk.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are readily accessible and operational.
-
Assemble all necessary equipment and reagents before beginning.
-
Don the appropriate PPE as outlined in the section above.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical. A 60-70% ethanol solution followed by soap and water is effective.[6]
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Emergency Response: Immediate Actions
In the event of an exposure or spill, swift and correct action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Gently wash the area with soap and water.[6] Seek immediate medical attention, even if no symptoms are present.[6] |
| Eye Contact | Immediately flush eyes with water or normal saline for 20-30 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[6] |
| Inhalation | Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[7]
-
Clean-up: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[3]
-
Decontaminate: Clean the spill area with 60-70% ethanol followed by a soap and water solution.[6]
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Environmental Responsibility
Tert-butylphenyl diphenyl phosphate is very toxic to aquatic life with long-lasting effects.[3] Therefore, proper disposal is not just a matter of laboratory safety but also of environmental stewardship.
-
Waste Collection: All waste containing tBPDP, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in designated, clearly labeled, and sealed containers.
-
Disposal Route: Dispose of chemical waste through a licensed waste disposal contractor.[7] Do not pour down the drain or mix with general waste.[3]
-
Environmental Precautions: Avoid release to the environment.[3] Prevent spillage from entering drains, sewers, or waterways.[7]
By adhering to these guidelines, you contribute to a safer research environment and the protection of our planet. Your diligence and commitment to these principles are what enable us to continue our vital work in scientific discovery.
References
-
t-Butyl phenyl diphenyl phosphate - Scientific Polymer Products, Inc. (2020, March 18). Retrieved from [Link]
-
Tri(2,4-di-t-butylphenyl) Phosphate: A Previously Unrecognized, Abundant, Ubiquitous Pollutant in the Built and Natural Environment | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Castrol - PDS & MSDS. (2025, October 14). Retrieved from [Link]
-
Safety Data Sheet: Di-tert-Butylphenyl phenyl phosphate - Carl ROTH. (2025, May 15). Retrieved from [Link]
Sources
- 1. tert-Butylphenyl diphenyl phosphate - Technical grade [cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. scipoly.com [scipoly.com]
- 4. biosynth.com [biosynth.com]
- 5. carlroth.com [carlroth.com]
- 6. TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ProductCode: 468656 Product Name: [msdspds.castrol.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
